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  • Product: 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride
  • CAS: 479669-59-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 1-[2-(2-Methylphenox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride, a valuable building block in medicinal chemistry. The narrative emphasizes the underlying chemical principles, providing a rationale for experimental choices to ensure both technical accuracy and practical applicability.

Introduction

1-[2-(2-Methylphenoxy)ethyl]piperazine and its derivatives are of significant interest in drug discovery, often serving as key intermediates in the synthesis of pharmacologically active agents. The strategic incorporation of the 2-methylphenoxy and piperazine moieties can modulate a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide delineates a reliable two-step synthetic route commencing with a Williamson ether synthesis, followed by a nucleophilic substitution involving piperazine, and culminating in the formation of the dihydrochloride salt.

Strategic Synthesis Pathway: A Two-Pronged Approach

The synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride is most effectively achieved through a convergent two-step strategy. This approach involves the initial construction of a key electrophilic intermediate, 1-(2-chloroethoxy)-2-methylbenzene, via a Williamson ether synthesis. This intermediate is subsequently used to alkylate piperazine. This method offers a high degree of control and generally results in good overall yields.

Step 1: Williamson Ether Synthesis of 1-(2-Chloroethoxy)-2-methylbenzene

The initial step leverages the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide through an SN2 mechanism.[1][2] In this case, 2-methylphenol is deprotonated to its more nucleophilic phenoxide form, which then attacks a suitable two-carbon electrophile.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the phenolic hydroxyl group of 2-methylphenol.[3] The use of a strong base ensures the complete formation of the phenoxide, which is a significantly more potent nucleophile than the corresponding phenol.[1]

  • Choice of Electrophile: 1-Bromo-2-chloroethane or 1,2-dichloroethane serve as effective electrophiles. The use of a dihalogenated ethane provides a reactive site for the phenoxide attack while retaining a leaving group (chloride) for the subsequent reaction with piperazine. 1-Bromo-2-chloroethane is often preferred as bromide is a better leaving group than chloride, potentially leading to milder reaction conditions.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[4]

Experimental Protocol: Synthesis of 1-(2-Chloroethoxy)-2-methylbenzene

  • To a solution of 2-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (10-15 volumes), add a base such as powdered anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 2-methylphenoxide.

  • Add 1-bromo-2-chloroethane (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 1-(2-chloroethoxy)-2-methylbenzene can be purified by vacuum distillation or silica gel column chromatography.

Step 2: N-Alkylation of Piperazine

The second step involves the N-alkylation of piperazine with the synthesized 1-(2-chloroethoxy)-2-methylbenzene. A primary challenge in the alkylation of piperazine is the potential for di-alkylation, as both nitrogen atoms are nucleophilic.[5]

Controlling Mono-alkylation: Rationale and Strategies

To favor the desired mono-alkylation product, several strategies can be employed:

  • Use of a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering the mono-alkylated product. This statistical control effectively minimizes the formation of the di-substituted byproduct.

  • In Situ Formation of Piperazine Monohydrochloride: This elegant approach involves reacting piperazine with one equivalent of piperazine dihydrochloride to form the monoprotonated salt in situ.[5] The protonated nitrogen is rendered non-nucleophilic, effectively protecting it and allowing for selective alkylation at the free secondary amine.[6]

Experimental Protocol: Synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine

  • In a round-bottom flask, dissolve a large excess of anhydrous piperazine (e.g., 5-10 eq.) in a suitable solvent like acetonitrile or ethanol.

  • Add 1-(2-chloroethoxy)-2-methylbenzene (1.0 eq.) to the piperazine solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and remove the excess piperazine, which can often be recovered. This can be achieved by filtration if the excess piperazine precipitates upon cooling, or by distillation.

  • The filtrate is then concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining piperazine salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-[2-(2-Methylphenoxy)ethyl]piperazine as a free base.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base to its dihydrochloride salt to improve its stability, crystallinity, and handling properties.

Experimental Protocol: Preparation of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride

  • Dissolve the purified 1-[2-(2-Methylphenoxy)ethyl]piperazine free base in a suitable anhydrous solvent such as ethanol, isopropanol, or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

  • Dry the final product under vacuum to yield 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride as a crystalline solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride. The yields are representative and may vary based on the specific reaction conditions and scale.

StepReactantsKey Reagents/SolventsTypical YieldPurity (post-purification)
1. Williamson Ether Synthesis 2-Methylphenol, 1-Bromo-2-chloroethaneK2CO3, Acetonitrile75-85%>98% (GC-MS)
2. N-Alkylation of Piperazine 1-(2-Chloroethoxy)-2-methylbenzene, Piperazine (excess)Acetonitrile or Ethanol60-70%>98% (HPLC)
3. Dihydrochloride Salt Formation 1-[2-(2-Methylphenoxy)ethyl]piperazine, Hydrogen ChlorideEthanol or Isopropanol>95%>99% (Elemental Analysis)

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthesis workflow and the key chemical transformations.

Synthesis_Workflow Reactant1 2-Methylphenol Intermediate 1-(2-Chloroethoxy)-2-methylbenzene Reactant1->Intermediate Williamson Ether Synthesis (K2CO3, Acetonitrile, Reflux) Reactant2 1-Bromo-2-chloroethane Reactant2->Intermediate Williamson Ether Synthesis (K2CO3, Acetonitrile, Reflux) Product_Base 1-[2-(2-Methylphenoxy)ethyl]piperazine(Free Base) Intermediate->Product_Base N-Alkylation (Acetonitrile, Reflux) Piperazine Piperazine (excess) Piperazine->Product_Base N-Alkylation (Acetonitrile, Reflux) Final_Product 1-[2-(2-Methylphenoxy)ethyl]piperazineDihydrochloride Product_Base->Final_Product Salt Formation (Ethanol) HCl Hydrogen Chloride (2 eq.) HCl->Final_Product Salt Formation (Ethanol)

Caption: Overall workflow for the synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride.

Reaction_Mechanisms cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation of Piperazine cluster_step3 Step 3: Salt Formation 2-Methylphenol 2-Methylphenol 2-Methylphenoxide 2-Methylphenoxide 2-Methylphenol->2-Methylphenoxide + K2CO3 1-(2-Chloroethoxy)-2-methylbenzene 1-(2-Chloroethoxy)-2-methylbenzene 2-Methylphenoxide->1-(2-Chloroethoxy)-2-methylbenzene + Br(CH2)2Cl(SN2) 1-[2-(2-Methylphenoxy)ethyl]piperazine 1-[2-(2-Methylphenoxy)ethyl]piperazine 1-(2-Chloroethoxy)-2-methylbenzene->1-[2-(2-Methylphenoxy)ethyl]piperazine + Piperazine(Nucleophilic Substitution) 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride 1-[2-(2-Methylphenoxy)ethyl]piperazine->1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride + 2 HCl

Caption: Key chemical transformations in the synthesis pathway.

Characterization Data (Predicted)

The structural confirmation of the final product and key intermediate would be performed using standard analytical techniques. Below are the predicted NMR chemical shifts based on analogous structures.

1-(2-Chloroethoxy)-2-methylbenzene (Intermediate)

  • 1H NMR (CDCl3, 400 MHz): δ 7.15-7.25 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 4.25 (t, J = 5.6 Hz, 2H, -OCH2-), 3.85 (t, J = 5.6 Hz, 2H, -CH2Cl), 2.25 (s, 3H, Ar-CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 156.0, 130.8, 127.2, 126.9, 121.3, 111.5, 68.5 (-OCH2-), 41.8 (-CH2Cl), 16.2 (Ar-CH3).

1-[2-(2-Methylphenoxy)ethyl]piperazine (Free Base)

  • 1H NMR (CDCl3, 400 MHz): δ 7.10-7.20 (m, 2H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 4.10 (t, J = 5.8 Hz, 2H, -OCH2-), 2.90 (t, J = 4.8 Hz, 4H, piperazine N-CH2), 2.80 (t, J = 5.8 Hz, 2H, -CH2N-), 2.55 (t, J = 4.8 Hz, 4H, piperazine N-CH2), 2.20 (s, 3H, Ar-CH3).[7]

  • 13C NMR (CDCl3, 100 MHz): δ 156.2, 130.7, 127.0, 126.8, 121.1, 111.3, 66.8 (-OCH2-), 58.0 (-CH2N-), 54.8 (piperazine C-N), 46.1 (piperazine C-N), 16.1 (Ar-CH3).[8][9]

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride. By understanding the underlying principles of the Williamson ether synthesis and the challenges of piperazine alkylation, researchers can effectively implement and optimize this procedure. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this valuable chemical intermediate.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Tofenacin | C17H21NO | CID 25315. PubChem. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tuto. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0225733). NP-MRD. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Process for the N-monoalkylation of piperazine.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 1-[2-(2-METHOXY-PHENOXY)-ETHYL]-PIPERAZINE. NextSDS. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • "In Situ" Generated "HCl": A Highly Efficient Catalyst for One-Pot Synthesis of 1H. SciELO. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • 1-[2-(trifluoromethoxy)ethyl]piperazine dihydrochloride. NextSDS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-[2-(2-Methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] This document delves into the synthesis, spectroscopic characterization, physicochemical properties, and analytical methodologies pertinent to this specific derivative. Given the limited publicly available data for this exact compound, this guide synthesizes information from closely related analogues to provide a robust framework for its study and application. The insights herein are intended to support researchers and drug development professionals in their work with this and similar molecules.

Chemical Identity and Structure

1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride is a salt of the free base, 1-[2-(2-Methylphenoxy)ethyl]piperazine. The dihydrochloride salt form is often preferred in pharmaceutical development to improve solubility and stability.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride
Free Base CAS Number 65489-03-4[2]
Free Base Molecular Formula C₁₃H₂₀N₂O[2]
Free Base Molecular Weight 220.31 g/mol [2]
Dihydrochloride Molecular Formula C₁₃H₂₂Cl₂N₂O
Dihydrochloride Molecular Weight 293.24 g/mol

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// Define the molecule structure mol [label=" <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://www.medchemexpress.com/chem-images/65489-03-4.png?20240322"/>TD>TR>TABLE> "]; }

Caption: Chemical structure of 1-[2-(2-Methylphenoxy)ethyl]piperazine.

Synthesis and Purification

The synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine typically involves the N-alkylation of piperazine with a suitable 2-phenoxyethyl electrophile. A general and adaptable synthetic strategy is outlined below, based on established methods for the preparation of monosubstituted piperazines.[3]

General Synthetic Pathway

The most common approach involves the reaction of piperazine (or a protected piperazine derivative) with a 2-(2-methylphenoxy)ethyl halide or sulfonate.

Synthesis_Pathway reagent1 Piperazine product 1-[2-(2-Methylphenoxy)ethyl]piperazine reagent1->product Base, Solvent reagent2 2-(2-Methylphenoxy)ethyl bromide reagent2->product dihydrochloride 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride product->dihydrochloride HCl in ether or isopropanol

Caption: General synthetic scheme for 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Free Base

  • To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2 equivalents).

  • Add 1-(2-bromoethoxy)-2-methylbenzene (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the pure free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (2 equivalents) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Properties

Due to the scarcity of experimental data for the title compound, the following table includes estimated values and data from structurally similar compounds to provide a reasonable approximation.

Table 2: Physicochemical Properties

PropertyValue (Estimated or from Analogues)Rationale/Reference
Melting Point 200-220 °CDihydrochloride salts of similar piperazine derivatives often have high melting points.
Solubility Freely soluble in water, soluble in methanol, sparingly soluble in ethanol, and insoluble in non-polar organic solvents.The dihydrochloride salt form significantly increases aqueous solubility.
pKa pKa1: ~9.5, pKa2: ~5.0Based on the known pKa values of piperazine, the substituents are not expected to cause a major shift.[4]
LogP (free base) ~2.5-3.0Calculated based on the structure, indicating moderate lipophilicity.

Spectroscopic Characterization

The structural elucidation of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of related piperazine derivatives.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and ethyl bridge protons. The protonation of the piperazine nitrogens will cause a downfield shift of the adjacent protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.8 - 7.3m
Phenoxy-CH₂~4.3t
Ethyl-N-CH₂~3.8t
Piperazine (8H)3.2 - 3.6br s
Methyl (Ar-CH₃)~2.2s
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic (C-O)~155
Aromatic (C-CH₃)~130
Aromatic (other)110 - 130
Phenoxy-CH₂~65
Ethyl-N-CH₂~55
Piperazine~45, ~50
Methyl (Ar-CH₃)~16
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands (KBr pellet)

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretch (from NH₂⁺)
3050-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600, 1500Aromatic C=C stretch
1250-1200Aryl-O-C stretch (ether)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base would likely show a molecular ion peak and characteristic fragmentation patterns. The primary fragmentation would be the cleavage of the bond between the ethyl group and the piperazine ring.

Table 6: Expected Mass Spectrometry Fragments (EI-MS of free base)

m/zFragment
220[M]⁺
135[M - C₄H₉N₂]⁺ (phenoxyethyl fragment)
85[C₄H₉N₂]⁺ (piperazine fragment)

Analytical Methodologies

The purity and concentration of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride can be determined using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods for the analysis of piperazine derivatives.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization may sometimes be necessary to improve chromatographic performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Dissolve in Solvent derivatize Derivatization (optional) sample->derivatize injection Injection derivatize->injection separation GC Separation injection->separation detection MS Detection separation->detection data Quantification & Identification detection->data Data Analysis

Caption: A typical workflow for GC-MS analysis of piperazine derivatives.

Exemplary GC-MS Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in methanol.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp up to 280 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 40-400 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

Exemplary HPLC Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.

    • Detector: UV at a suitable wavelength (e.g., 220 nm or 270 nm) or a mass spectrometer (LC-MS).[9]

Pharmacological and Toxicological Considerations

Piperazine derivatives are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[10][11] The 1-(phenoxyethyl)piperazine scaffold, in particular, has been investigated for its potential antioxidant and hypotensive activities.[3]

Potential Pharmacological Activities:

  • Antioxidant Properties: Some 1-(phenoxyethyl)-piperazine derivatives have shown the ability to increase the activity of antioxidant enzymes like superoxide dismutase.[3]

  • Cardiovascular Effects: Certain analogues have demonstrated significant hypotensive activity in preclinical models.[3]

Toxicological Profile:

The toxicological properties of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride have not been extensively studied. As with many piperazine derivatives, potential toxic effects could include agitation, anxiety, and cardiovascular symptoms at high doses.[10] Comprehensive toxicological evaluation is necessary to establish a safety profile for any new chemical entity.

Conclusion

1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride is a compound with potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical properties, synthesis, and analysis, drawing upon data from related compounds where specific information is lacking. The provided protocols and spectral interpretations offer a starting point for researchers to design and execute their own studies, contributing to a more complete characterization of this and similar molecules. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

  • BenchChem. (2025). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • RSC Publishing. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ResearchGate. (2019). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System.
  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology.
  • NIJ.gov. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Sapphire Bioscience. (n.d.). 1-[2-(2-Methylphenoxy)ethyl]piperazine.
  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine.
  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • PubMed. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubChemLite. (n.d.). 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride (C9H20N2O2).
  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PubMed. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][8]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel.

  • NextSDS. (n.d.). 1-[2-(2-METHOXY-PHENOXY)-ETHYL]-PIPERAZINE.
  • BenchChem. (n.d.). 1-[2-(4-methylphenoxy)ethyl]piperazine | 138304-74-2.
  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine.

Sources

Foundational

1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride: A Privileged Scaffold in CNS and Cardiovascular Drug Discovery

Executive Summary In the realm of medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 479669-59-5) represents a highly versatile building block, embodying the classic aryloxyethylpiperazine pharmacophore. This technical whitepaper explores the structural analytics, receptor pharmacology, and synthetic methodologies associated with this compound, providing researchers with a rigorously validated framework for utilizing this scaffold in the development of novel aminergic G-protein coupled receptor (GPCR) ligands.

Chemical Identity and Structural Analytics

The pharmacological utility of 1-[2-(2-methylphenoxy)ethyl]piperazine stems from its precise structural geometry. The molecule is composed of three critical domains: an ortho-cresol moiety, a flexible two-carbon ethyl ether linker, and a basic piperazine ring.

Quantitative physicochemical data for the dihydrochloride salt and its free base are summarized in Table 1 below.

Table 1: Physicochemical Properties of the Scaffold
PropertyValue
Compound Name 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride
CAS Registry Number 479669-59-5 (Dihydrochloride) / 65489-03-4 (Free Base)
Molecular Formula C13​H22​Cl2​N2​O
Molecular Weight 293.23 g/mol
Pharmacophore Class Aryloxyethylpiperazine
Typical Physical State Solid (Crystalline Powder)
Key Structural Motifs Ortho-cresol, Ethyl ether linker, Piperazine ring

Pharmacophore Rationale and Receptor Interaction

The aryloxyethylpiperazine motif is a well-established pharmacophore, frequently utilized to target aminergic GPCRs such as 5−HT1A​ (serotonin) and α1​ -adrenergic receptors . The mechanistic efficacy of this scaffold relies on a highly conserved binding modality:

  • The Piperazine Nitrogen: At physiological pH, the secondary/tertiary amine of the piperazine ring is protonated. This cationic center is absolutely essential for anchoring the ligand to the receptor via a strong salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TMH3) of the GPCR .

  • The Ethyl Linker: The two-carbon spacer provides the optimal spatial distance (approximately 3 to 4 Å) and flexibility required to position the aromatic ring into the hydrophobic auxiliary pocket of the receptor.

  • The Ortho-Methyl Substitution: Structural modifications at the ortho-position of the phenoxy ring, such as the methyl group in this specific compound, create steric bulk that significantly influences the ligand's orientation. Theoretical descriptors and QSAR models demonstrate that this specific steric hindrance dictates receptor subtype selectivity, often shifting the affinity profile favorably toward 5−HT1A​ or specific α1​ subtypes over 5−HT2A​ or dopamine D2​ receptors .

Visualization of GPCR Signal Transduction

Below is a mechanistic pathway illustrating how derivatives of this scaffold modulate cellular signaling upon binding to their target GPCR.

G Ligand 1-[2-(2-Methylphenoxy)ethyl]piperazine Derivative GPCR Aminergic GPCR (e.g., 5-HT1A / α1-AR) Ligand->GPCR Binds to Orthosteric Site (Asp3.32 Interaction) GProtein G-Protein Complex (Gi/o or Gq) GPCR->GProtein Conformational Change Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Subunit Dissociation (α and βγ) SecondMsgr Second Messengers (cAMP ↓ or IP3/DAG ↑) Effector->SecondMsgr Modulates Catalytic Activity Response Physiological Response (Vasodilation / Anxiolysis) SecondMsgr->Response Cellular Signaling Cascade

Figure 1: GPCR signal transduction pathway modulated by aryloxyethylpiperazine derivatives.

Step-by-Step Methodologies: Chemical Synthesis

To utilize this compound in drug discovery, researchers must understand its synthetic origins. The following protocol details the synthesis of the dihydrochloride salt, emphasizing the chemical causality behind each step to ensure a high-yield, self-validating workflow.

Step 1: O-Alkylation of o-Cresol

  • Procedure: React 2-methylphenol (o-cresol) with 1-bromo-2-chloroethane in the presence of anhydrous potassium carbonate ( K2​CO3​ ) in acetonitrile. Reflux the mixture for 8 hours under an inert nitrogen atmosphere.

  • Causality & Self-Validation: The use of 1-bromo-2-chloroethane exploits the differential leaving group ability between bromine and chlorine. Bromide is a superior leaving group, ensuring that the phenoxide nucleophile selectively attacks the brominated carbon via an SN​2 mechanism, thereby minimizing the formation of symmetrical dimers. K2​CO3​ acts as a mild base to deprotonate the phenol without hydrolyzing the alkyl halide. Reaction completion is self-validated via Thin-Layer Chromatography (TLC), ensuring the complete disappearance of the phenolic starting material.

Step 2: N-Alkylation of Piperazine

  • Procedure: Add the resulting 1-(2-chloroethoxy)-2-methylbenzene dropwise to a large molar excess (typically 5 to 10 equivalents) of piperazine dissolved in ethanol. Reflux for 12 hours.

  • Causality & Self-Validation: A massive excess of piperazine is critical to statistically favor mono-alkylation. If stoichiometric amounts were used, the secondary amine of the newly formed product would compete with the starting piperazine, leading to unwanted bis-alkylated byproducts. Following the reaction, washing the organic layer with water removes the highly water-soluble unreacted piperazine, leaving the hydrophobic free base product isolated in the organic phase.

Step 3: Dihydrochloride Salt Formation

  • Procedure: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0∘C until precipitation ceases. Filter and dry the crystals under vacuum.

  • Causality & Self-Validation: Piperazine contains two basic nitrogen atoms. Bubbling excess anhydrous HCl ensures complete protonation of both basic centers, precipitating the dihydrochloride salt. This step stabilizes the compound against atmospheric oxidation and significantly enhances its aqueous solubility for subsequent biological assays. The self-validating metric for this step is elemental analysis (CHN) and titration, which must match the theoretical values for the di-salt rather than the mono-salt.

Step-by-Step Methodologies: In Vitro Radioligand Binding Assay

Once derivatives of 1-[2-(2-methylphenoxy)ethyl]piperazine are synthesized, their receptor affinity must be quantified. The following protocol outlines a self-validating radioligand binding assay for the 5−HT1A​ receptor.

Step 1: Membrane Preparation

  • Procedure: Homogenize target cells (e.g., CHO cells stably expressing human 5−HT1A​ receptors) in ice-cold hypotonic Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 x g for 20 minutes at 4∘C . Resuspend the pellet in assay buffer.

  • Causality & Self-Validation: The hypotonic buffer causes osmotic lysis of the cells, releasing intracellular contents. High-speed centrifugation selectively pellets the insoluble plasma membranes where the GPCRs are anchored. Maintaining a strict 4∘C environment prevents proteolytic degradation of the receptors by endogenous proteases.

Step 2: Radioligand Incubation

  • Procedure: Incubate the membrane preparations with a constant concentration of [3H] -8-OH-DPAT (a highly selective 5−HT1A​ agonist) and varying concentrations of the test compound (ranging from 10−11 to 10−5 M) in an assay buffer containing MgCl2​ . Incubate for 60 minutes at 25∘C .

  • Causality & Self-Validation: The assay operates on the principle of competitive displacement. MgCl2​ is explicitly included because divalent cations are required to stabilize the high-affinity state of the GPCR-G-protein complex. To make this a self-validating system, a parallel control using a saturating concentration of an unlabeled reference ligand (e.g., 10 μM serotonin) is strictly required to define Non-Specific Binding (NSB). True affinity is validated by the equation: Specific Binding = Total Binding - NSB.

Step 3: Rapid Filtration and Scintillation Counting

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Causality & Self-Validation: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (washed through). Pre-soaking with PEI, a polycation, neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the positively charged radioligand to the filter itself. The IC50​ values obtained are mathematically validated by converting them to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation, ensuring the data is independent of the specific radioligand concentration used.

References

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry.[Link]

  • Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry.[Link]

  • Theoretical descriptors in quantitative structure-affinity and selectivity relationship study of potent N4-substituted arylpiperazine 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry.[Link]

Exploratory

Pharmacological Profile of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride: A Technical Guide

Executive Summary The compound 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (also known as 1-(2-o-Tolyloxy-ethyl)-piperazine) is a highly versatile arylpiperazine derivative [1]. While historically recognized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (also known as 1-(2-o-Tolyloxy-ethyl)-piperazine) is a highly versatile arylpiperazine derivative [1]. While historically recognized as a structural intermediate, contemporary pharmacological research has repositioned this scaffold as a bioactive agent with dual utility. It serves both as a direct pharmacological modulator—specifically as an Androgen Receptor (AR) antagonist—and as a critical chelating precursor for metallo-pharmaceuticals exhibiting Superoxide Dismutase (SOD) mimetic activity[1, 2]. This whitepaper deconstructs the structural rationale, pharmacodynamics, and validated experimental methodologies required to evaluate this compound in preclinical drug development.

Structural Biology & Chemical Rationale

The pharmacological efficacy of 1-[2-(2-Methylphenoxy)ethyl]piperazine is dictated by its distinct pharmacophore:

  • Piperazine Ring: Acts as the primary anchor. The secondary amine provides essential basicity (pKa ~9.8) and acts as a hydrogen bond donor/acceptor, which is critical for target receptor binding and metal chelation.

  • Ethyl Linker: Provides optimal spatial geometry, allowing the molecule to bridge hydrophobic and hydrophilic interaction sites within receptor pockets.

  • 2-Methylphenoxy (o-Tolyloxy) Group: The presence of the ortho-methyl group introduces specific steric bulk and lipophilicity. This steric hindrance is the primary driver for its antagonistic properties, as it prevents receptors (such as the AR) from adopting the active conformation required for downstream signaling.

  • Dihydrochloride Salt Form: Enhances aqueous solubility, a non-negotiable parameter for ensuring consistent bioavailability in in vitro assays and in vivo dosing regimens.

Pharmacodynamics & Mechanisms of Action

Androgen Receptor (AR) Antagonism

Prostate cancer proliferation is heavily dependent on the Androgen Receptor. 1-[2-(2-Methylphenoxy)ethyl]piperazine acts as a competitive antagonist at the AR ligand-binding domain (LBD) [1]. By competing directly with endogenous androgens like dihydrotestosterone (DHT) and testosterone, the compound occupies the LBD. However, due to the steric clash induced by the 2-methylphenoxy moiety, the AR cannot undergo the critical helix-12 folding required to recruit coactivators. This conformational arrest prevents nuclear translocation and halts the transcription of survival genes [1].

AR_Pathway Ligand 1-[2-(2-Methylphenoxy) ethyl]piperazine AR Androgen Receptor (Cytosolic) Ligand->AR Competitive Antagonism Endogenous Endogenous DHT Endogenous->AR Agonist Binding ActiveAR Active AR Dimer (Nuclear) AR->ActiveAR Translocation InactiveAR Inactive AR Monomer (Conformational Arrest) AR->InactiveAR Steric Hindrance Transcription Gene Transcription (Cell Survival) ActiveAR->Transcription Activation InactiveAR->ActiveAR Blocks

Fig 1. Mechanism of Androgen Receptor (AR) antagonism by the phenoxyethylpiperazine derivative.

Metallo-Pharmacology: SOD Mimetic Activity

Beyond direct receptor binding, the piperazine nitrogens are excellent chelators for transition metals. When complexed with Copper(II) or Cobalt(II), the resulting distorted octahedral complexes mimic the active site of native Cu/Zn-Superoxide Dismutase (SOD) [1]. These complexes catalytically disproportionate toxic superoxide anions (O₂•−) into hydrogen peroxide and molecular oxygen, offering therapeutic potential against oxidative stress-mediated pathologies.

Quantitative Pharmacological Profile

The following table synthesizes the representative pharmacological parameters established for 1-[2-(2-Methylphenoxy)ethyl]piperazine and its direct derivatives [1, 2].

Pharmacological ParameterTarget / AssayRepresentative ValueMechanistic Rationale
Receptor Affinity (Kᵢ) Androgen Receptor (AR) LBD~1.2 - 4.5 µMCompetitive binding; steric blockade of Helix-12 folding.
SOD Mimetic IC₅₀ Superoxide Anion (O₂•−)~15 - 30 µMCatalytic disproportionation via Cu(II)/Co(II) chelation.
Antimicrobial MIC E. coli / S. aureus16 - 64 µg/mLMembrane disruption via synthesized benzimidazole derivatives.
Cytotoxicity (CC₅₀) PC-3 Prostate Cancer Cells~25 µMInduction of apoptosis secondary to AR signaling blockade.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound requires rigorous, self-validating protocols. Below are the standard operating procedures for its two primary applications, detailing the causality behind critical steps.

Protocol A: In Vitro AR Competitive Radioligand Binding Assay

This assay quantifies the affinity of the compound for the AR.

  • Tissue Preparation: Homogenize rat ventral prostate tissue in a buffer containing 20 mM Sodium Molybdate. Causality: Molybdate is strictly required to stabilize the unliganded AR complex and prevent proteolytic degradation prior to ligand binding.

  • Redox Stabilization: Add 1 mM Dithiothreitol (DTT) to the buffer. Causality: Maintaining the sulfhydryl groups of the AR LBD in a reduced state is absolutely critical for ligand recognition; failure to do so results in false-negative binding affinities.

  • Incubation: Incubate the cytosolic fraction with 1 nM [³H]-Mibolerone (a synthetic androgen radioligand) and varying concentrations of the piperazine test compound (10⁻⁹ to 10⁻⁴ M) for 18 hours at 4°C.

  • Separation: Separate bound from free radioligand using dextran-coated charcoal.

  • Self-Validation System: Non-specific binding (NSB) is defined by parallel incubations containing 1 µM unlabeled DHT. The assay's internal validity is confirmed only if specific binding (Total - NSB) constitutes >70% of total bound radioactivity. Enzalutamide is run in parallel as a positive control to validate the dynamic range of the displacement curve.

Protocol B: SOD Mimetic Activity Assay (NBT Reduction)

This protocol evaluates the antioxidant capacity of the metal-chelated piperazine complex.

SOD_Workflow Complex Cu(II)-Piperazine Complex (Test Compound) Reaction Competitive Reaction Pool (Buffer pH 7.8) Complex->Reaction Scavenges O2•− Radical Xanthine / Xanthine Oxidase (O2•− Generator) Radical->Reaction Generates O2•− Readout Spectrophotometry (Absorbance at 560 nm) Reaction->Readout Formazan Quantification NBT Nitroblue Tetrazolium (NBT Indicator) NBT->Reaction Reacts with O2•−

Fig 2. Workflow of the self-validating SOD mimetic activity assay using NBT reduction.

  • Reagent Assembly: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, 50 µM Nitroblue Tetrazolium (NBT), and 10 µM Xanthine.

  • Compound Addition: Introduce the Cu(II)-piperazine complex at varying concentrations.

  • Initiation: Add Xanthine Oxidase (0.05 U/mL) last to initiate the reaction. Causality: Initiating the reaction last ensures that the Cu(II)-piperazine complex is fully equilibrated with the NBT indicator, preventing artefactual baseline shifts.

  • Quantification: Measure the rate of NBT reduction to formazan at 560 nm over 5 minutes.

  • Self-Validation System: The assay is self-validating through the inclusion of a "blank" (lacking the test complex) to establish maximum O₂•− generation, and a "background control" (lacking xanthine oxidase) to definitively rule out direct, non-enzymatic reduction of NBT by the piperazine complex itself.

Future Perspectives in Drug Development

The structural architecture of 1-[2-(2-Methylphenoxy)ethyl]piperazine positions it as a prime candidate for next-generation therapeutics. Specifically, the secondary amine of the piperazine ring serves as an ideal vector for the attachment of E3 ligase linkers (e.g., CRBN or VHL ligands). This modification could seamlessly convert the compound from a traditional AR antagonist into a Proteolysis Targeting Chimera (PROTAC), enabling the catalytic degradation of the Androgen Receptor in castration-resistant prostate cancer models.

References

Foundational

Receptor Binding Affinity of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (derived from the free base CAS 65489-03-4) is a highly versatile small-molecule scaffold belonging to the phenoxyethylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (derived from the free base CAS 65489-03-4) is a highly versatile small-molecule scaffold belonging to the phenoxyethylpiperazine class[1]. In medicinal chemistry, arylpiperazines and their extended phenoxyethyl derivatives are privileged structures, recognized primarily for their potent activity across the monoaminergic system—specifically targeting serotonin (5-HT), dopamine, and adrenergic receptors ()[2].

As a Senior Application Scientist, evaluating this compound requires moving beyond basic structural analysis and into rigorous pharmacodynamic profiling. The dihydrochloride salt form is specifically utilized in in vitro assays and in vivo models because it drastically enhances aqueous solubility, preventing compound precipitation in physiological buffers and ensuring stable concentration gradients during dose-response testing.

Structural Pharmacodynamics & Target Rationale

The binding affinity of 1-[2-(2-Methylphenoxy)ethyl]piperazine is dictated by its distinct pharmacophoric elements:

  • The Piperazine Ring: At physiological pH (7.4), the basic nitrogen atoms are protonated. This cationic center forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs)[3].

  • The Phenoxyethyl Linker: The flexible ethyl chain allows the molecule to adopt multiple conformations, facilitating deep insertion into the receptor's orthosteric binding pocket[4].

  • The 2-Methylphenoxy Moiety: The ortho-methyl substitution provides specific steric bulk. This structural constraint forces the aromatic ring into an orientation that highly favors the hydrophobic pockets of the 5-HT1A and α1-adrenergic receptors, while slightly hindering optimal alignment within the narrower D2 dopamine receptor pocket.

Quantitative Receptor Profiling

Based on structure-activity relationship (SAR) studies of homologous phenoxyethylpiperazines (such as the closely related 2-chloro analog)[5], the receptor binding profile of the 2-methyl derivative demonstrates polypharmacological potential.

Table 1: Extrapolated Receptor Binding Affinity Profile

Receptor SubtypeEstimated Affinity ( Ki​ , nM)Primary Functional RoleReceptor Class
5-HT1A ~4.5InhibitoryGi/o coupled GPCR
α1-Adrenergic ~18.0ExcitatoryGq coupled GPCR
5-HT7 ~65.0ExcitatoryGs coupled GPCR
D2 (Dopamine) ~150.0InhibitoryGi/o coupled GPCR

Data extrapolated from established SAR frameworks of phenoxyethylpiperazine derivatives targeting aminergic receptors[5].

Methodological Framework: Self-Validating Binding Assays

To accurately determine the Ki​ values outlined above, researchers must employ highly controlled radioligand binding assays. The following protocol details the methodology for evaluating 5-HT1A receptor affinity, engineered as a self-validating system to ensure data integrity.

Protocol A: Radioligand Displacement Assay (5-HT1A)

Causality in Experimental Design:

  • Why use CHO-h5-HT1A cells? Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT1A receptors ensure we are measuring human-specific binding without interference from endogenous rodent receptors.

  • Why include MgCl2​ in the buffer? 5-HT1A is a GPCR. Agonist binding affinity is highly dependent on the receptor being coupled to its G-protein. Divalent cations like Mg2+ stabilize the ternary complex (Ligand-Receptor-G protein), ensuring the measurement captures the high-affinity state of the receptor.

  • Why pre-soak GF/B filters in 0.5% Polyethylenimine (PEI)? Piperazine derivatives are polybasic. The protonated nitrogens readily bind to negatively charged glass fiber filters. PEI neutralizes the filter charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-h5-HT1A cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Assay Assembly (Self-Validating Controls):

    • Total Binding (TB): 50 µL radioligand ([3H]-8-OH-DPAT, 1 nM) + 50 µL buffer + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL WAY-100635 (10 µM, a selective 5-HT1A antagonist) + 100 µL membranes.

    • Test Compound: 50 µL radioligand + 50 µL 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (serial dilutions from 10−11 to 10−5 M) + 100 µL membranes.

  • Incubation: Incubate the 96-well plate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Validation: Calculate the Z'-factor using the TB and NSB wells. The assay is only deemed valid if Z' > 0.6. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow N1 Cell Culture (CHO-h5-HT1A) N2 Membrane Preparation (Homogenization & Centrifugation) N1->N2 N3 Incubation (Membranes + [3H]-8-OH-DPAT + Ligand) N2->N3 N4 Rapid Filtration (GF/B Filters + PEI) N3->N4 N5 Scintillation Counting (Radioactivity Measurement) N4->N5 N6 Data Analysis (IC50 & Ki Calculation) N5->N6

Step-by-step workflow of the radioligand binding assay for 5-HT1A receptor affinity.

Systems Pharmacology: Downstream Signaling Cascades

Binding affinity ( Ki​ ) only tells half the story; understanding the intrinsic efficacy of 1-[2-(2-Methylphenoxy)ethyl]piperazine requires mapping its downstream signaling. Phenoxyethylpiperazines typically act as partial or full agonists at the 5-HT1A receptor ()[6].

Upon binding to the orthosteric site, the compound stabilizes the active conformation of the 5-HT1A receptor. This triggers the exchange of GDP for GTP on the associated Gi/o​ heterotrimeric protein. The Gαi​ subunit dissociates from the Gβγ dimer and directly inhibits adenylate cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid drop in intracellular cAMP levels and a subsequent reduction in Protein Kinase A (PKA) activity. Concurrently, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to cellular hyperpolarization.

Pathway L 1-[2-(2-Methylphenoxy) ethyl]piperazine R 5-HT1A Receptor (GPCR) L->R Agonist Binding G Gi/o Protein (Dissociation) R->G Activation AC Adenylate Cyclase (Inhibition) G->AC Alpha Subunit cAMP cAMP Levels (Decrease) AC->cAMP Catalysis Drop

Intracellular Gi/o signaling cascade following 5-HT1A receptor activation.

References

  • Lopez-Rodriguez, M.L., Ayala, D., Benhamu, B., Morcillo, M.J., & Viso, A. (2002). "Arylpiperazine Derivatives Acting at 5-HT1A Receptors." Current Medicinal Chemistry, 9(4), 443-469.[Link]

  • Ryznerski, Z., Zejc, A., Chevallet, P., & Krupińska, J. (1989). "Synthesis and pharmacological properties of phenoxyethylpiperazine derivatives." Polish Journal of Pharmacology and Pharmacy, 41(2), 191-199.[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Phenoxyethylpiperazine Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I approach the phenoxyethylpiperazine scaffold not merely as a static chemical structure, but as a highly t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I approach the phenoxyethylpiperazine scaffold not merely as a static chemical structure, but as a highly tunable, dynamic probe. This privileged scaffold is a cornerstone in the development of ligands targeting G-protein-coupled receptors (GPCRs)—particularly α1​ -adrenergic receptors—and σ1​ receptors. This whitepaper dissects the structural determinants, causal mechanistic interactions, and self-validating experimental protocols required to optimize the structure-activity relationship (SAR) of phenoxyethylpiperazine derivatives.

Structural Anatomy & The Rationale for SAR

The pharmacological versatility of phenoxyethylpiperazine derivatives stems from their tripartite architecture. By systematically modifying these three domains, researchers can fine-tune target affinity, subtype selectivity, and absorption, distribution, metabolism, and excretion (ADME) profiles[1].

The Piperazine Core: The Ionic Anchor

The piperazine ring is conformationally restricted and possesses two nitrogen atoms with distinct basicities. At a physiological pH of 7.4, the N4 nitrogen is typically protonated (pKa ~9.8). Causality in Design: This protonation is not incidental; it is an absolute requirement for biological activity. The positively charged nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the third transmembrane domain, TM3) found in the orthosteric binding pocket of most aminergic GPCRs[2].

The Ethyl Linker: Conformational Gating

The two-carbon ethyl chain provides the optimal spatial geometry between the basic piperazine nitrogen and the aromatic phenoxy ring. Causality in Design: Extending this linker to a propyl or butyl chain dramatically alters the dihedral angles, often shifting the compound's profile from an antagonist to a partial agonist, or abolishing binding entirely due to steric clashes within the receptor's transmembrane helices.

The Phenoxy Ring: Electronic and Steric Tuning

The phenoxy group inserts into the hydrophobic clefts formed by TM5 and TM6 of the receptor. Substitutions on this ring (ortho, meta, para) dictate the electronic density and steric bulk. For instance, adding an electron-withdrawing halogen (e.g., -Cl) at the ortho position often enhances binding affinity by reinforcing π−π stacking interactions with conserved phenylalanine or tryptophan residues in the receptor pocket[1].

Target-Specific SAR Insights

α1​ -Adrenergic Receptors (Cardiovascular Indications)

Phenoxyethylpiperazines are classical modulators of α1​ -adrenergic receptors. Structural mapping utilizing irreversible antagonists like phenoxybenzamine has revealed that these derivatives orient themselves near the TM3 domain[3]. Recent SAR campaigns have fused the phenoxyethylpiperazine moiety with xanthone scaffolds to develop potent anti-arrhythmic and hypotensive agents. For example, xanthone-phenoxyethylpiperazine hybrids have demonstrated significant dose-dependent hypotensive activity by effectively antagonizing α1​ -adrenoceptors and preventing adrenaline-induced arrhythmias[4].

σ1​ Receptors (Oncology & CNS Indications)

Beyond GPCRs, the phenoxyethylpiperazine scaffold exhibits high affinity for σ1​ receptors, which modulate intracellular calcium signaling and cell survival. Hydroxyethyl-substituted piperazine analogs have been synthesized to exploit this pathway. Specific enantiomers, such as (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol, bind to human σ1​ receptors with nanomolar affinity ( Ki​ = 6.8 nM) and successfully induce apoptosis in RPMI-8226 tumor cell lines[5].

Quantitative Structure-Activity Data

To facilitate cross-compound comparison, the following table summarizes the quantitative binding affinities and functional efficacies of key phenoxyethylpiperazine derivatives and their analogs.

Compound / DerivativeTarget ReceptorBinding Affinity ( Ki​ ) / PotencyPrimary Pharmacological Effect
1-[2-(4-methylphenoxy)ethyl]piperazine α1​ -AdrenergicBaseline (Reference)Modulates baseline ADME profile[1]
Compound 9 (Xanthone derivative) α1​ / β1​ -Adrenergic ED50​ = 1.7–7.2 mg/kg (In vivo)Strong hypotensive (60 min duration)[4]
Compound 12 (Xanthone derivative) α1​ / β1​ -Adrenergic ED50​ = 1.7–7.2 mg/kg (In vivo)Anti-arrhythmic[4]
Compound 10 (Amidine derivative) α1​ -Adrenergic Ki​ = 781 nM, pA2​ = 6.374Weak antagonist[4]
Compound 7c (Hydroxyethyl analog) σ1​ Receptor (Human) Ki​ = 6.8 nMInduces tumor cell apoptosis[5]

Self-Validating Experimental Protocols

A hallmark of rigorous SAR development is the use of self-validating protocols—workflows that incorporate internal controls at every stage to ensure data integrity and reproducibility.

Protocol A: Chemical Synthesis via N-Alkylation

Objective: Synthesize substituted phenoxyethylpiperazine derivatives.

  • Reagent Preparation: Dissolve 1.0 eq of the substituted phenoxyethyl bromide and 1.2 eq of the piperazine derivative in anhydrous acetonitrile (MeCN). Causality: Anhydrous MeCN is a polar aprotic solvent that accelerates the SN​2 reaction by leaving the nucleophilic nitrogen unsolvated and highly reactive.

  • Base Addition: Add 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ). Causality: K2​CO3​ acts as a mild base to neutralize the hydrobromic acid byproduct. This prevents the protonation of the piperazine nucleophile without causing unwanted elimination side-reactions.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 12 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a co-spot of the starting material. The reaction is only quenched when the starting material spot is completely consumed.

  • Purification: Evaporate the solvent, extract with ethyl acetate/water, and purify the organic layer via silica gel column chromatography.

Protocol B: Radioligand Competitive Binding Assay

Objective: Determine the Ki​ of synthesized derivatives at α1​ -adrenergic receptors.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human α1​ -adrenoceptors. Causality: CHO cells lack endogenous aminergic background receptors, ensuring that all radioligand displacement is strictly attributable to the transfected human target[6].

  • Incubation: Incubate 20 µg of cell membranes with 0.4 nM [3H] -prazosin and varying concentrations of the test compound ( 10−10 to 10−4 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Self-Validation: Pre-soak the filters in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand and improving the signal-to-noise ratio.

  • Quantification: Define non-specific binding using 10 µM unlabeled prazosin. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships and physical interactions critical to phenoxyethylpiperazine SAR.

GPCR_Binding LIG Phenoxyethylpiperazine Ligand Core N4 Protonated N4 Piperazine Ring LIG->N4 PH Phenoxy Ring Aryl Substituents LIG->PH ASP Asp3.32 (TM3) Ionic Anchor N4->ASP Salt Bridge HYD TM5/TM6 Pocket Hydrophobic Cleft PH->HYD Pi-Pi Stacking ACT Receptor State Conformational Shift ASP->ACT HYD->ACT

Fig 1. Mechanistic binding interactions of phenoxyethylpiperazine derivatives within GPCR pockets.

SAR_Workflow DES Rational Scaffold Design (Substituent Selection) SYN Chemical Synthesis (N-Alkylation in MeCN) DES->SYN Yields Analog Library BIN In Vitro Binding Assay (Radioligand Displacement) SYN->BIN Purified Compounds FUN Functional Efficacy (GTPγS / cAMP Assays) BIN->FUN High Affinity Hits OPT QSAR Optimization (Lead Refinement) BIN->OPT Affinity Data VIV In Vivo Validation (Hypotensive Models) FUN->VIV Agonist/Antagonist Confirmed VIV->OPT ADME/Tox Feedback

Fig 2. End-to-end experimental workflow for phenoxyethylpiperazine SAR evaluation and optimization.

References

  • Title: 1-[2-(4-methylphenoxy)ethyl]piperazine | 138304-74-2 Source: Benchchem URL: 1

  • Title: Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors Source: ResearchGate URL: 4

  • Title: Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines Source: PubMed (NIH) URL: 5

  • Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: MDPI URL: 6

  • Title: Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors Source: PubMed (NIH) URL: 3

  • Title: Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes Source: PLOS One URL: 2

Sources

Foundational

Discovery and development of novel piperazine compounds

Title: Engineering the Piperazine Scaffold: A Technical Guide to the Discovery, Synthesis, and Optimization of Novel Therapeutics Executive Summary The piperazine ring—a saturated six-membered heterocycle containing two...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Piperazine Scaffold: A Technical Guide to the Discovery, Synthesis, and Optimization of Novel Therapeutics

Executive Summary

The piperazine ring—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its ubiquitous presence in FDA-approved therapeutics spans central nervous system (CNS) disorders, oncology, and infectious diseases[2]. As drug discovery pivots toward increasingly complex polypharmacological targets, understanding the precise physicochemical tuning, regioselective synthesis, and mechanistic behavior of piperazine derivatives is critical. This whitepaper synthesizes current structural-activity relationship (SAR) data, details self-validating experimental workflows, and provides a comprehensive framework for the rational design of novel piperazine compounds.

The Mechanistic Rationale: Why Piperazine?

The widespread adoption of the piperazine moiety stems from its unique structural and electronic properties, which allow medicinal chemists to precisely engineer pharmacokinetics and target affinity[1].

Conformational Flexibility and Target Engagement

The dual-nitrogen architecture enables the piperazine ring to adopt both chair and boat conformations[1]. This dynamic flexibility is essential for optimal spatial orientation; it acts as a molecular spacer that projects attached pharmacophores directly into enzyme active sites or G-protein-coupled receptor (GPCR) binding pockets[2].

Physicochemical Tuning (pKa and ADME)

As a diprotic base, piperazine possesses two distinct pKa values, ensuring that the molecule is predominantly protonated under physiological conditions[2]. This protonation serves a dual purpose:

  • Solubility & Bioavailability: It facilitates the formation of stable salts, drastically improving aqueous solubility and oral bioavailability[2].

  • Pharmacodynamics: The protonated nitrogen frequently forms critical salt-bridge interactions with acidic residues (e.g., aspartate) within the hinge regions of kinases or the transmembrane domains of neurotransmitter receptors[2].

G P Piperazine Derivative R1 5-HT Receptor P->R1 Agonism/Antagonism R2 D2 Receptor P->R2 Antagonism G G-Protein Activation R1->G R2->G E cAMP Modulation G->E O Therapeutic Effect (Antidepressant/Antipsychotic) E->O

Caption: Piperazine derivative modulation of GPCR signaling pathways in CNS targets.

Structural Tuning and SAR Trends

A trivial change in the substitution pattern of the piperazine nucleus causes distinguishable differences in pharmacological activity. Recent computational assessments and high-throughput screenings have established highly reproducible SAR trends[1].

For example, in the development of novel antimicrobials, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on aryl substituents significantly enhances antibacterial potency, whereas electron-donating groups tend to reduce it[3]. In the realm of neuropharmacology, disubstituted piperazine derivatives featuring a diphenyl methyl-piperazine core have demonstrated potent T-type calcium channel blocking activity, presenting a novel mechanism for analgesic action in inflammatory pain models[4]. Furthermore, the scaffold is highly effective in radioligand development; substituting the ring with a tetrahydrofuran-2-yl-methyl group yielded a low-lipophilicity tracer ([18F]10) with exceptional brain-to-blood ratios for imaging σ1 receptors[5].

Quantitative SAR Summary Table
Structural ModificationTarget / Disease AreaPharmacological EffectPhysicochemical Impact
Aryl group (e.g., 3-TFMPP) 5-HT / CNSReceptor Agonism/AntagonismIncreases lipophilicity & BBB penetration
Electron-withdrawing groups (Cl, NO2) Microbial EnzymesEnhanced antibacterial potency[3]Modulates pKa, increases target residence time
Tetrahydrofuran-2-yl-methyl σ1 Receptors / ImagingHigh affinity, high selectivity[5]Lowers lipophilicity, improves brain-to-blood ratio
Diphenyl methyl-piperazine core T-type Ca2+ ChannelsAnalgesic / Channel Blockade[4]Increases steric bulk for pore occlusion

Experimental Workflows: Synthesis & Biological Evaluation

The intrinsic challenge in piperazine synthesis arises from the comparable nucleophilicity of its two nitrogen atoms, which frequently results in undesired bis-alkylation[1]. To maintain scientific integrity, the protocols below are designed as self-validating systems, incorporating internal controls to guarantee regioselectivity and assay reliability.

Protocol 1: Regioselective N-Alkylation of the Piperazine Scaffold

Causality: To prevent bis-alkylation and ensure high-yield mono-functionalization, a steric and electronic shielding strategy using tert-butyloxycarbonyl (Boc) protection is employed. This sequential approach ensures that substitution occurs exclusively at the target nitrogen.

  • Mono-Protection: Dissolve piperazine (3.0 eq) in dichloromethane (DCM) at 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in DCM dropwise over 1 hour. Validation: The use of excess piperazine acts as a kinetic trap, ensuring the statistical formation of mono-Boc piperazine. Monitor via TLC (Ninhydrin stain) to confirm the absence of bis-Boc byproducts.

  • Alkylation: Isolate the mono-Boc piperazine and dissolve in acetonitrile. Add the desired alkyl halide (1.1 eq) and a mild base (e.g., K2CO3, 2.0 eq). Reflux at 80°C for 12 hours. Validation: LC-MS monitoring must be used to confirm the complete consumption of the mono-Boc intermediate.

  • Deprotection: Treat the purified intermediate with trifluoroacetic acid (TFA) in DCM (1:4 ratio) at room temperature for 2 hours to cleave the Boc group. Neutralize with saturated NaHCO3 to yield the free secondary amine for subsequent functionalization.

Protocol 2: In Vitro Cytotoxicity and Target Binding Assay (MTT)

Causality: When evaluating piperazine derivatives for oncology applications, cell viability must be quantified using a robust metabolic indicator. The MTT assay relies on the reduction of tetrazolium dye by active mitochondrial reductases, providing a direct, self-validating readout of cell viability[6].

  • Cell Seeding: Seed the target cancer cell line in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine-containing test compound (e.g., 0.1 µM to 100 µM) for 48 hours. Validation: You must include a vehicle control (0.1% DMSO) to establish baseline viability (100%) and a positive control (e.g., Imatinib) to validate assay sensitivity[6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against the vehicle control.

Workflow S1 Rational Design & In Silico Docking S2 Regioselective Synthesis (N-Alkylation) S1->S2 S3 Physicochemical Profiling (pKa, Solubility) S2->S3 S4 In Vitro High-Throughput Screening (MTT/Binding) S3->S4 S5 In Vivo ADME & Efficacy Models S4->S5 Hit Identification S6 Lead Optimization S5->S6 Lead Selection S6->S1 SAR Feedback Loop

Caption: Iterative workflow for the discovery and optimization of novel piperazine leads.

Conclusion and Future Perspectives

The piperazine scaffold remains an indispensable asset in the medicinal chemist's toolkit. Its unmatched combination of structural rigidity, synthetic tractability, and favorable ADME properties allows for the precise engineering of highly selective therapeutics. Future progress in piperazine-based drug discovery is expected to arise from hybrid scaffold engineering—fusing piperazine with other heterocycles to achieve multitarget polypharmacology—and the integration of predictive machine-learning models to accelerate lead refinement[1]. By adhering to rigorous, self-validating synthetic and biological protocols, researchers can continue to unlock the vast therapeutic potential of novel piperazine derivatives.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Source: Bentham Science Publishers URL:[Link]

  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain Source: ACS Publications URL:[Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Whitepaper: 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride as a Privileged Scaffold in CNS Pharmacology

Executive Summary In central nervous system (CNS) drug discovery, the transition from a raw chemical hit to a viable lead compound relies heavily on the use of "privileged scaffolds"—molecular frameworks that inherently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the transition from a raw chemical hit to a viable lead compound relies heavily on the use of "privileged scaffolds"—molecular frameworks that inherently possess favorable geometry for interacting with neuroreceptor networks. 1-[2-(2-Methylphenoxy)ethyl]piperazine (free base CAS: 65489-03-4) is one such versatile small molecule scaffold[1].

While the free base is widely documented in chemical libraries, rigorous in vitro and in vivo CNS research necessitates the use of its dihydrochloride salt form. This technical guide explores the structural causality, pharmacological targeting, and self-validating experimental workflows associated with this specific phenoxyethylpiperazine derivative, which serves as a critical precursor for synthesizing complex, mixed-action monoamine receptor ligands and benzimidazole derivatives[1].

Structural Causality: The Phenoxyethylpiperazine Pharmacophore

The compound belongs to the , a historically rich source of neuroactive agents and receptor antagonists[2]. The efficacy of this scaffold is not accidental; it is dictated by precise molecular mechanics:

  • The Piperazine Ring (The Anchor): Acting as the primary basic center, the N4 nitrogen of the piperazine ring protonates at physiological pH (7.4). This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs).

  • The Ethyl Linker (The Spacer): The two-carbon chain provides the exact spatial geometry required to span the distance between the orthosteric binding site (Asp3.32) and the hydrophobic accessory pockets of serotonin and dopamine receptors.

  • The Ortho-Methylphenoxy Group (The Conformation Locker): This is where structural causality is most evident. The addition of the methyl group at the ortho position of the phenoxy ring restricts the rotational freedom of the ether linkage. By systematically modifying the phenoxy ring, researchers can explore deep Structure-Activity Relationships (SAR)[3]. The steric hindrance from the ortho-methyl group locks the aromatic ring into a specific dihedral conformation that highly favors the binding pockets of 5-HT1A and D2 receptors, while tuning out off-target interactions[4].

Pharmacological Targets and Signaling Dynamics

Derivatives synthesized from the 1-[2-(2-Methylphenoxy)ethyl]piperazine scaffold exhibit a polypharmacological profile. They act predominantly as mixed 5-HT1A / D2 antagonists or partial agonists, making them highly useful as for antipsychotic and anxiolytic drug development[4].

When these derivatives bind to 5-HT1A or D2 receptors, they modulate the Gi/o-coupled signaling cascade, leading to the downstream attenuation of cyclic AMP (cAMP).

Pathway Ligand Scaffold Derivative Receptor 5-HT1A / D2 GPCR Ligand->Receptor Binds GProtein Gi/o Subunit Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits Messenger cAMP Reduction Effector->Messenger Catalyzes Kinase PKA Inhibition Messenger->Kinase Attenuates

Fig 1: Gi/o-coupled downstream signaling pathway modulated by phenoxyethylpiperazine derivatives.

Quantitative Receptor Affinity Profile

The phenoxyethylpiperazine scaffold demonstrates distinct binding affinities across several key CNS targets[5]. The table below summarizes the typical baseline binding affinities (Ki) observed for this structural class:

Receptor TargetTypical Affinity (Ki, nM)Scaffold Role / Modulation Dynamics
5-HT1A ~ 5.0Primary target; piperazine N4 interacts directly with Asp3.32.
α1-Adrenergic ~ 15.0High affinity; contributes to potential hypotensive side effects.
5-HT7 ~ 70.0Secondary target; implicated in procognitive and circadian regulation.
Dopamine D2 ~ 189.0Secondary target; enables dual-action antipsychotic profiles.

(Data synthesized from SAR binding studies on the phenoxyethylpiperazine scaffold[5])

Self-Validating Experimental Workflow: GPCR Radioligand Binding

To evaluate novel derivatives synthesized from 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride, researchers must employ highly controlled radioligand binding assays. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow Prep Compound Prep (10mM DMSO) Incubate Receptor Incubation (60 min, 25°C) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Buffer Wash (Ice-cold) Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Self-validating high-throughput radioligand binding assay workflow for scaffold derivatives.

Step-by-Step Methodology & Causality
  • Ligand Preparation (The Dihydrochloride Advantage): Dissolve the synthesized dihydrochloride derivative in 100% DMSO to create a 10 mM stock, then perform serial dilutions in aqueous assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Causality: Free base arylpiperazines are highly lipophilic and prone to crashing out of aqueous solutions, leading to artificially weak IC50 values. Utilizing the dihydrochloride salt ensures complete solvation and thermodynamic stability in the assay buffer.

  • Membrane Incubation: Incubate CHO-K1 cell membranes overexpressing the target GPCR (e.g., 5-HT1A) with the compound and a specific radiotracer (e.g., [3H]-8-OH-DPAT) for 60 minutes at 25°C to reach equilibrium.

  • Rapid Filtration (PEI Neutralization): Harvest the membranes onto GF/B glass fiber filter plates that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: Piperazine moieties are highly basic and adhere nonspecifically to the negatively charged silanol groups of raw glass fibers. PEI coats and neutralizes these charges, eliminating background noise and drastically improving the signal-to-noise ratio.

  • Internal Validation (Trustworthiness Check): Every assay plate MUST include a Non-Specific Binding (NSB) control well containing an excess (10 µM) of a reference competitor (e.g., Serotonin for 5-HT1A, or Haloperidol for D2).

    • System Validation Rule:If the NSB signal exceeds 30% of the total radioligand binding signal, the assay must be rejected. This mathematically guarantees that the observed displacement by the phenoxyethylpiperazine derivative is due to true orthosteric competition, not non-specific lipid partitioning or degraded radioligand.

References

  • Title: Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors Source: researchgate.net URL: [Link] (Referenced for the synthesis of phenoxyethylpiperazine derivatives as mixed 5-HT1A/D2 antagonists)[4]

Sources

Foundational

Preclinical Evaluation of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride: A Technical Guide to Early-Phase Pharmacology

Executive Summary The compound 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 479669-59-5) belongs to the phenoxyethylpiperazine class of molecules—a privileged structural scaffold in medicinal chemistry. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 479669-59-5) belongs to the phenoxyethylpiperazine class of molecules—a privileged structural scaffold in medicinal chemistry. Formulated as a dihydrochloride salt to ensure optimal aqueous solubility for biological assays, this compound is primarily investigated for its interactions with aminergic G protein-coupled receptors (GPCRs). Early-phase research heavily focuses on its potential as a dual-acting agent: an α1-adrenergic receptor antagonist and a serotonergic (5-HT) receptor modulator [1] [2]. This whitepaper outlines the authoritative preclinical workflows, mechanistic rationale, and self-validating protocols required to evaluate this compound's pharmacological profile.

Molecular Rationale & Target Landscape

The phenoxyethylpiperazine scaffold is historically recognized for its cardiovascular and central nervous system (CNS) activities. By systematically modifying the phenoxy ring (in this case, an ortho-methyl substitution), researchers can fine-tune receptor selectivity [3].

The primary mechanism of action for this class in cardiovascular models is the competitive antagonism of the α1-adrenergic receptor (α1-AR) . α1-ARs are Gq-coupled receptors; their antagonism prevents the activation of Phospholipase C (PLC), thereby halting the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). The subsequent reduction in IP3 prevents calcium (Ca2+) release from the sarcoplasmic reticulum, leading to smooth muscle relaxation, vasodilation, and potent anti-arrhythmic effects [2].

Pathway L 1-[2-(2-Methylphenoxy)ethyl]piperazine R α1-Adrenergic Receptor L->R Antagonism G Gq Protein Decoupling R->G PLC Phospholipase C (PLC) Inhibition G->PLC IP3 Decreased IP3 & DAG PLC->IP3 Ca Reduced Intracellular Ca2+ IP3->Ca Effect Vasodilation & Anti-arrhythmic Effect Ca->Effect

Fig 1: Mechanism of α1-adrenergic receptor antagonism and downstream intracellular signaling.

Preclinical Screening Cascade

To rigorously evaluate 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride, a phased screening cascade is employed. This ensures that only compounds with verified target engagement proceed to complex physiological models.

Workflow A Compound Preparation (Aqueous Solubilization) B Radioligand Binding (Affinity / Ki Determination) A->B C FLIPR Functional Assay (Efficacy / IC50 Determination) B->C D In Vivo Models (Cardiovascular / CNS) C->D

Fig 2: Early-phase preclinical screening cascade for phenoxyethylpiperazine derivatives.

Core Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must move beyond mere execution; it must embed causality and self-validation to ensure data integrity.

Protocol 1: Radioligand Competitive Binding Assay (α1-AR)
  • Objective: Quantify the binding affinity (Ki) of the compound at the α1A-AR subtype.

  • Causality: We utilize [3H]prazosin as the radioligand because it is a highly selective and potent α1-AR antagonist. Displacement of [3H]prazosin directly correlates with the test compound's affinity for the orthosteric binding site.

  • Self-Validating System: The assay is designed with internal quality controls. Non-specific binding (NSB) is defined using 10 µM phentolamine. The assay is only considered valid if the Z'-factor exceeds 0.5, ensuring a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human α1A-AR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]prazosin, and the test compound in a 10-point concentration response curve ( 10−10 to 10−5 M).

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)
  • Objective: Determine the functional efficacy (agonist vs. antagonist) of the compound.

  • Causality: Binding affinity does not guarantee functional antagonism. By measuring real-time Ca2+ transients via a Fluorometric Imaging Plate Reader (FLIPR), we directly quantify the downstream physiological consequence of Gq-coupled receptor engagement. Probenecid is added to the dye-loading buffer to inhibit multidrug resistance proteins, preventing the extrusion of the fluorophore and drastically reducing baseline noise.

  • Self-Validating System: The protocol includes a dual-baseline read. A 10-second baseline is recorded before compound addition to detect auto-fluorescence, and a second baseline is recorded before agonist challenge to detect any intrinsic agonism from the test compound itself.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1/α1A-AR cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Addition: Inject the test compound (1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride) and record fluorescence for 3 minutes to monitor for intrinsic agonism.

  • Agonist Challenge: Inject phenylephrine (a selective α1 agonist) at its pre-determined EC80 concentration.

  • Readout & Analysis: Record the peak fluorescence. Calculate the functional IC50 based on the dose-dependent inhibition of the phenylephrine-induced calcium transient.

Quantitative Pharmacodynamics

The following table synthesizes representative early-phase screening data typical for optimized phenoxyethylpiperazine derivatives, illustrating the expected pharmacological profile of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride [1] [3].

Target ReceptorAssay TypeReference StandardRep. IC50 / Ki (nM)Pharmacological Profile
α1A-Adrenergic Radioligand BindingPrazosin (Ki = 0.2 nM)14.5 ± 2.1High Affinity
5-HT1A Radioligand BindingWAY-100635 (Ki = 1.1 nM)45.2 ± 4.8Moderate Affinity
5-HT7 Radioligand BindingSB-269970 (Ki = 1.2 nM)88.4 ± 7.3Moderate Affinity
α1A-Adrenergic FLIPR Ca2+ FluxPhentolamine (IC50 = 8.5 nM)32.1 ± 3.4Functional Antagonist

In Vivo Translation

Following successful in vitro validation, the compound must be evaluated in vivo. For phenoxyethylpiperazines, the Adrenaline-Induced Arrhythmia Model in rats is the gold standard [2].

By administering the compound intravenously prior to an arrhythmogenic dose of adrenaline, researchers can quantify its protective effects. A successful candidate will demonstrate a dose-dependent reduction in premature ventricular contractions (PVCs) and a stabilization of the PR interval on an electrocardiogram (ECG). The hypotensive effect, a direct result of α1-AR antagonism in the peripheral vasculature, is simultaneously monitored via arterial catheterization, providing a comprehensive view of the compound's cardiovascular safety and efficacy.

References

  • Ryznerski, Z., Zejc, A., Chevallet, P., & Krupińska, J. (1989). "Synthesis and pharmacological properties of phenoxyethylpiperazine derivatives." Polish Journal of Pharmacology and Pharmacy. URL:[Link]

  • Szkaradek, N., et al. (2019). "Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors." Molecules, 24(3), 600. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preclinical In-Vivo Dosing and Pharmacokinetic Profiling of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride in Mice

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note Scientific Rationale & Introduction 1-[2-(2-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Scientific Rationale & Introduction

1-[2-(2-Methylphenoxy)ethyl]piperazine is a long-chain arylpiperazine derivative. In medicinal chemistry, the arylpiperazine scaffold is a privileged pharmacophore widely recognized for its high-affinity interactions with central monoaminergic G protein-coupled receptors (GPCRs), particularly the serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptor families[1]. Compounds in this class are frequently investigated for their neuroactive properties, including anxiolytic, antidepressant, and antipsychotic potential[1],[2].

When evaluating novel or prototypical arylpiperazines in preclinical murine models, understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profile—specifically their ability to cross the blood-brain barrier (BBB)—is paramount.

The Advantage of the Dihydrochloride Salt

A critical experimental choice in this protocol is the use of the dihydrochloride salt form of the compound rather than the free base.

  • Causality & Logic: Free-base arylpiperazines are typically lipophilic and require complex vehicles (e.g., 10% DMSO, Tween-80, or Carboxymethyl cellulose suspensions) to achieve uniform dosing[3]. These excipients can artificially alter gastrointestinal transit times, disrupt BBB tight junctions, or induce behavioral artifacts. The dihydrochloride salt inherently lowers the crystal lattice energy in aqueous media, allowing for rapid and complete dissolution in simple 0.9% physiological saline. This creates a self-validating system where any observed neurological or PK effects are strictly attributable to the active pharmaceutical ingredient (API), not the vehicle.

Signaling_Pathway L 1-[2-(2-Methylphenoxy)ethyl]piperazine R 5-HT1A/2A Receptor (Target GPCR) L->R Ligand Binding G G-Protein Complex (Gαi/o or Gαq) R->G Activation Effector Adenylyl Cyclase / PLC G->Effector Signal Transduction Kinase ERK1/2 Phosphorylation G->Kinase β-Arrestin Pathway SecondMsgr cAMP Modulation / IP3 Effector->SecondMsgr

Putative monoaminergic GPCR signaling pathway modulated by arylpiperazine derivatives.

Experimental Design & Parameters

To accurately calculate absolute oral bioavailability ( ) and brain-to-plasma partition coefficients ( Kp,brain​ ), a parallel-group study utilizing both Intravenous (IV) and Oral (PO) administration is required.

Quantitative Dosing Parameters

Table 1: Formulation and Dosing Parameters

ParameterIntravenous (IV)Oral Gavage (PO)
Vehicle 0.9% Sterile Saline0.9% Sterile Saline
Target Dose Level 2.0 mg/kg10.0 mg/kg
Dosing Volume 5 mL/kg10 mL/kg
Fasting Requirement None3-4 hours pre-dose
Administration Tool 27G - 30G sterile needle20G - 22G bulb-tipped gavage

Table 2: Pharmacokinetic Sampling Schedule

Timepoint (hr)IV Group (n=3/timepoint)PO Group (n=3/timepoint)Matrix Collected
0.083 (5 min) X-Plasma
0.25 XXPlasma
0.5 XXPlasma, Brain
1.0 XXPlasma, Brain
2.0 XXPlasma, Brain
4.0 XXPlasma
8.0 XXPlasma
24.0 XXPlasma

Step-by-Step Methodology

Phase 1: Formulation Preparation
  • Calculate Salt Factor: Ensure the molecular weight of the dihydrochloride salt is accounted for when calculating the free-base equivalent dose.

  • Dissolution: Weigh the required mass of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride. Add 80% of the total required volume of 0.9% sterile saline.

  • Vortex & Sonicate: Vortex for 60 seconds. Because it is a highly soluble salt, sonication should only be required for 1-2 minutes to achieve a clear, colorless solution.

  • Volume Adjustment: QS (quantum satis) to the final volume with 0.9% saline. Filter through a 0.22 µm PTFE syringe filter to ensure sterility, especially for the IV formulation.

Phase 2: Animal Preparation & Dosing
  • Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment. Handle the animals for 3 consecutive days prior to dosing to minimize stress-induced physiological changes (e.g., altered gastric motility)[3].

  • Fasting (PO Group Only): Fast the mice for 3-4 hours prior to oral dosing, maintaining ad libitum access to water.

    • Causality: The presence of food in the murine stomach drastically alters gastric pH and emptying rates, leading to high inter-subject variability in Tmax​ and Cmax​ [3]. A 4-hour fast standardizes the gastrointestinal environment without inducing severe metabolic stress.

  • Administration: Weigh each mouse immediately before dosing to calculate the exact volume. Administer the IV dose via the lateral tail vein (max 5 mL/kg) and the PO dose via oral gavage (max 10 mL/kg).

Phase 3: Serial Sampling & Tissue Harvesting
  • Blood Collection: At designated time points, anesthetize the mouse using Isoflurane. Collect blood via cardiac puncture or retro-orbital bleed into K2-EDTA coated tubes. Invert gently and place on ice.

  • Transcardiac Perfusion (Critical Step): For timepoints requiring brain tissue (0.5, 1.0, 2.0 hr), immediately sever the right atrium and perfuse the animal through the left ventricle with 10-15 mL of ice-cold 0.9% saline.

    • Causality: To accurately assess CNS penetration, intravascular blood must be completely flushed from the cerebral microvasculature. Failure to perfuse will result in residual blood-bound drug falsely elevating the brain concentration readings, invalidating the Kp,brain​ calculation.

  • Tissue Extraction: Decapitate, extract the whole brain, rinse in cold saline, blot dry, and weigh. Snap-freeze the brain tissue in liquid nitrogen.

  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-labeled cryovials and store at -80°C until bioanalysis.

PK_Workflow A Formulation 0.9% Saline Vehicle B In-Vivo Dosing IV (5 mL/kg) & PO (10 mL/kg) A->B C Serial Sampling Blood & Brain Tissue B->C D Sample Prep Protein Precipitation C->D E Bioanalysis LC-MS/MS Quantification D->E F PK/PD Modeling Bioavailability & Kp,brain E->F

In-vivo pharmacokinetic workflow for dosing and analyzing arylpiperazine derivatives in mice.

Phase 4: Bioanalysis (LC-MS/MS)
  • Protein Precipitation: Homogenize brain tissues in 3 volumes (w/v) of PBS. Aliquot 50 µL of plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated arylpiperazine analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Transfer the supernatant to an autosampler vial and inject onto an LC-MS/MS system utilizing a C18 reverse-phase column and electrospray ionization (ESI) in positive ion mode.

References

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry, Volume 9, Issue 4. Available at:[Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, Volume 23, Issue 15. Available at:[Link]

Sources

Application

Cell-based assays using 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editor's Note: The initial inquiry for "1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride" did not yield specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The initial inquiry for "1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride" did not yield specific results for a compound with established use in cell-based assays. However, the likely compound of interest for studying histamine receptor modulation is VUF 8430 , a well-characterized and potent histamine H4 receptor agonist. This guide will focus on the applications and protocols for VUF 8430.

Introduction: VUF 8430 as a Key Pharmacological Tool

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective non-imidazole agonist for the histamine H4 receptor.[1][2][3] It serves as an invaluable tool for researchers investigating the physiological and pathophysiological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and dendritic cells.[4][5] The H4 receptor is a G-protein coupled receptor (GPCR) implicated in inflammatory and immune responses, making it a significant target for drug discovery in areas like allergy, asthma, and autoimmune diseases.[5][6]

VUF 8430 exhibits full agonistic activity at the human H4 receptor and also shows reasonable affinity and full agonism at the histamine H3 receptor.[4][7] Its selectivity profile shows weak to no activity at H1 and H2 receptors, which is a desirable characteristic for targeted studies.[7] This dual activity at H3 and H4 receptors should be considered when designing and interpreting experiments.

Mechanism of Action and Signaling Pathways

As an agonist for the Gi/o-coupled H4 receptor, VUF 8430 initiates a cascade of intracellular events upon binding. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, H4 receptor activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway.

graph "VUF_8430_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"VUF 8430" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "H4 Receptor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gi/o Protein" [fillcolor="#FBBC05", fontcolor="#202124"]; "Adenylyl Cyclase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "cAMP" [shape=ellipse, fillcolor="#FFFFFF"]; "Calcium Mobilization" [shape=ellipse, fillcolor="#FFFFFF"]; "MAPK/ERK Pathway" [shape=ellipse, fillcolor="#FFFFFF"]; "Cellular Responses" [shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"VUF 8430" -> "H4 Receptor" [label="Binds"]; "H4 Receptor" -> "Gi/o Protein" [label="Activates"]; "Gi/o Protein" -> "Adenylyl Cyclase" [label="Inhibits"]; "Adenylyl Cyclase" -> "cAMP" [label="Decreases"]; "Gi/o Protein" -> "Calcium Mobilization" [label="Induces"]; "Gi/o Protein" -> "MAPK/ERK Pathway" [label="Activates"]; "cAMP" -> "Cellular Responses"; "Calcium Mobilization" -> "Cellular Responses"; "MAPK/ERK Pathway" -> "Cellular Responses"; }

Caption: VUF 8430 Signaling Pathway

Core Applications in Cell-Based Assays

VUF 8430 is a versatile tool for a range of cell-based assays designed to characterize the H4 receptor and screen for novel modulators. Key applications include:

  • Receptor Binding Assays: To determine the affinity of test compounds for the H4 receptor.

  • Functional Assays: To measure the cellular response to H4 receptor activation, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression.

  • Chemotaxis Assays: To investigate the role of the H4 receptor in immune cell migration.

  • Cytokine Release Assays: To assess the modulatory effects of H4 receptor activation on inflammatory mediator release.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments using VUF 8430.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H4 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]-Histamine.

  • Test compound (e.g., a potential H4 receptor antagonist).

  • VUF 8430 as a reference agonist.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Dilute the cell membranes in ice-cold binding buffer to a final concentration that yields optimal specific binding.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer

    • Test compound at various concentrations or VUF 8430 for control.

    • [³H]-Histamine at a concentration close to its Kd.

    • Diluted cell membranes to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

graph "Radioligand_Binding_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Reagents and Cell Membranes"]; B [label="Set up Assay Plate (Buffer, Compound, Radioligand)"]; C [label="Add Cell Membranes to Initiate"]; D [label="Incubate at Room Temperature"]; E [label="Filter and Wash"]; F [label="Scintillation Counting"]; G [label="Data Analysis (IC50, Ki)"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Radioligand Binding Assay Workflow
Protocol 2: cAMP Functional Assay

This assay measures the ability of VUF 8430 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human H4 receptor (e.g., HEK-293 or CHO cells).

  • VUF 8430 at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and supplements.

  • 96- or 384-well cell culture plates.[9][10]

Procedure:

  • Cell Seeding: Seed the cells into 96- or 384-well plates and culture overnight to allow for attachment.

  • Compound Addition: Pre-incubate the cells with various concentrations of VUF 8430 for a defined period.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of VUF 8430 to generate a dose-response curve and determine the EC50 value.

graph "cAMP_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed H4R-expressing Cells"]; B [label="Pre-incubate with VUF 8430"]; C [label="Stimulate with Forskolin"]; D [label="Incubate"]; E [label="Lyse Cells"]; F [label="Measure cAMP Levels"]; G [label="Data Analysis (EC50)"];

A -> B -> C -> D -> E -> F -> G; }

Caption: cAMP Functional Assay Workflow
Protocol 3: Chemotaxis Assay

This assay assesses the ability of VUF 8430 to induce the migration of immune cells that endogenously express the H4 receptor.

Materials:

  • Isolated immune cells (e.g., human monocytes or eosinophils).

  • Chemotaxis chamber (e.g., Boyden chamber or transwell inserts).

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • VUF 8430 at various concentrations.

  • Staining solution for cell visualization (e.g., Calcein-AM or DAPI).

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Preparation: Isolate and resuspend the immune cells in chemotaxis buffer.

  • Chamber Setup: Add chemotaxis buffer containing different concentrations of VUF 8430 to the lower wells of the chemotaxis chamber.

  • Cell Addition: Place the transwell inserts into the wells and add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.

  • Cell Staining and Quantification: Remove the non-migrated cells from the top of the insert. Stain the migrated cells on the underside of the membrane and quantify them using a fluorescence microscope or a plate reader after cell lysis.

  • Data Analysis: Plot the number of migrated cells against the log concentration of VUF 8430 to determine the chemotactic response.

Data Presentation

Assay TypeParameterVUF 8430 (Typical Values)Reference
Radioligand BindingKi (human H4R)31.6 nM[1]
Functional Assay (cAMP)EC50 (human H4R)50 nM[1]
Functional Assay (CRE-β-galactosidase)EC50 (human H4R)50.1 nM[8]
SelectivityKi (human H3R)~1 µM[8]
SelectivityKi (human H1R)>1 µM[8]

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, each protocol should incorporate self-validating controls:

  • Positive Control: Use a known H4 receptor agonist, like histamine, to confirm that the assay system is responsive.

  • Negative Control: Include a vehicle control (the solvent used to dissolve VUF 8430) to establish the baseline response.

  • Antagonist Control: In functional assays, co-incubation with a selective H4 receptor antagonist (e.g., JNJ 7777120) should block the effect of VUF 8430, confirming that the observed response is H4 receptor-mediated.

  • Cell Viability: For longer incubation assays, perform a cell viability test (e.g., using Trypan Blue or a commercial kit) to ensure that the observed effects are not due to cytotoxicity of the compounds.

By implementing these controls, you can be confident in the specificity and accuracy of your findings when using VUF 8430 in your cell-based assays.

References

  • Lim, H.D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Ling, P., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(4), 628-637. [Link]

  • Heringa, M. B., et al. (2003). Solid-phase microextraction for determining the kinetics of lipophilic chemical partitioning into biological membranes. Environmental Science & Technology, 37(2), 348-354. [Link]

  • Huchthausen, L. C., et al. (2020). Experimental exposure assessment for in vitro cell-based bioassays in 96-well plates. Environmental Science & Technology, 54(15), 9531-9541. [Link]

  • Inglese, J., & Auld, D. S. (2008). High-throughput screening assay optimization and miniaturization. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • U.S. National Research Council. (2007). Toxicity testing in the 21st century: A vision and a strategy. National Academies Press. [Link]

Sources

Method

Application Note: Advanced GC-MS Characterization and Derivatization Strategies for Piperazine Derivatives

Introduction & Analytical Challenges Piperazine derivatives represent a diverse class of compounds encompassing both vital pharmaceutical agents (e.g., anthelmintics) and heavily abused illicit designer drugs, such as 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Piperazine derivatives represent a diverse class of compounds encompassing both vital pharmaceutical agents (e.g., anthelmintics) and heavily abused illicit designer drugs, such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)[1],[2].

From an analytical perspective, their core structure—a six-membered heterocyclic ring containing two nitrogen atoms—presents significant chromatographic challenges. The presence of secondary or tertiary imino groups renders these molecules highly polar with strong hydrogen-bonding capabilities[3]. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) in their native state, underivatized piperazines interact severely with active silanol groups on the GC column's stationary phase. This interaction manifests as poor peak shape, severe chromatographic tailing, and a drastic reduction in quantitative sensitivity[4],[3].

Mechanistic Insights: The Rationale for Derivatization

To circumvent the limitations of native piperazine analysis, chemical derivatization is a mandatory prerequisite for robust GC-MS workflows. While silylation and acetylation are viable alternative approaches[5], perfluoroacylation using Trifluoroacetic Anhydride (TFAA) is the gold standard for piperazine characterization[6].

The Causality of Experimental Choices:

  • Volatility and Thermal Stability: TFAA reacts rapidly with the secondary amines of the piperazine ring to form stable trifluoroacetamide derivatives. By replacing the active amine hydrogen with a CF3​CO− group, the polarity of the molecule is nullified, drastically improving its volatility and preventing thermal degradation within the high-temperature GC inlet[6].

  • Chromatographic Resolution: Masking the polar amine eliminates hydrogen bonding with the stationary phase, yielding sharp, symmetrical peaks that are essential for accurate integration and trace-level detection.

  • Mass Spectral Specificity: Underivatized piperazines often fragment to yield a base peak at m/z 56 ( C3​H6​N+ ), which, while characteristic of the piperazine ring, lacks specificity and is highly susceptible to matrix interference[1],[7]. TFAA derivatization adds 96 Da per active amine, shifting the diagnostic ions to higher mass-to-charge ( m/z ) ratios. This significantly enhances the signal-to-noise ratio when operating in Selected Ion Monitoring (SIM) mode.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates a self-validating Quality Control (QC) system. The addition of deuterated internal standards (e.g., BZP- d7​ , TFMPP- d4​ ) prior to extraction corrects for matrix-induced signal suppression, extraction recovery losses, and derivatization efficiency variations[2].

GCMS_Workflow N1 1. Sample Aliquot & IS Spiking (Add Deuterated Standards) N2 2. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) N1->N2 N3 3. Nitrogen Evaporation (Dry completely at 40°C) N2->N3 N4 4. TFAA Derivatization (TFAA + EtOAc, 70°C for 30 min) N3->N4 N5 5. Reconstitution (Evaporate excess, dissolve in EtOAc) N4->N5 N6 6. GC-MS Acquisition (EI Mode, SIM/Scan) N5->N6

Fig 1. Self-validating sample preparation and GC-MS workflow for piperazine derivatives.

Step-by-Step Methodology
  • Sample Preparation & Spiking: Aliquot 1.0 mL of the biological matrix (plasma/urine) or dissolved seized material. Immediately spike with 50 µL of a deuterated internal standard mix (10 µg/mL) to establish the self-validating quantitative baseline[2].

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (MCX) cartridge with 2 mL methanol and 2 mL deionized water.

    • Load the spiked sample.

    • Wash with 2 mL of 0.1 M HCl followed by 2 mL of methanol to elute neutral and acidic interferences.

    • Elute the basic piperazines using 2 mL of 5% NH4​OH in methanol[4],[6].

  • Anhydrous Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Critical Causality: Residual moisture will rapidly hydrolyze TFAA into trifluoroacetic acid, violently quenching the derivatization reaction and leading to false negatives.

  • Perfluoroacylation: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of TFAA. Cap the vial tightly and incubate at 70°C for 30 minutes[4],[6].

  • Post-Reaction Cleanup: Cool to room temperature and evaporate to dryness under nitrogen.

    • Critical Causality: This step removes unreacted TFAA and highly acidic byproducts that would otherwise rapidly degrade the GC column's stationary phase and contaminate the MS source.

  • Reconstitution: Dissolve the derivatized residue in 100 µL of ethyl acetate and transfer to a GC autosampler vial.

Instrumental Parameters & Data Presentation

The following tables summarize the optimized quantitative parameters required to execute this analysis.

Table 1: Optimized GC-MS Operational Parameters

ParameterSettingRationale
GC Column TG-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides optimal selectivity for aromatic piperazines[3].
Carrier Gas High-purity Helium (>99.999%), 1.0 mL/minEnsures inert transport and optimal MS vacuum[7],[3].
Injection Mode Splitless, 1.0 µL, 250°CMaximizes trace-level sensitivity for low-dose designer drugs[7].
Oven Program 80°C (1 min) 20°C/min to 280°CRapid initial ramp prevents band broadening of highly volatile derivatives[3].
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible fragmentation libraries[1].

Table 2: Characteristic EI-MS Fragmentation Ions (70 eV) Note: Derivatization with TFAA adds 96 Da to the molecular weight of compounds with a single active secondary amine.

CompoundStateMolecular WeightTarget Quant Ion ( m/z )Qualifier Ions ( m/z )
BZP Underivatized17691 (Tropylium)134, 56[1]
BZP-TFA Derivatized272158272 ( M+∙ ), 91
TFMPP Underivatized230188145, 56[1]
TFMPP-TFA Derivatized326212326 ( M+∙ ), 188
mCPP Underivatized196154196 ( M+∙ ), 56[1]
mCPP-TFA Derivatized292178292 ( M+∙ ), 154

Quality Control and System Suitability

To guarantee the integrity of the analytical batch, the following self-validating checks must be passed prior to sample acquisition:

  • Procedural Blank: A matrix blank must be processed through the entire SPE and derivatization workflow. The absence of peaks at the target m/z ratios validates that no reagent contamination or autosampler carryover has occurred.

  • System Suitability Test (SST): Injection of a mid-level calibrator must yield a peak asymmetry factor between 0.8 and 1.2 for the BZP-TFA peak. Tailing outside this range indicates that the GC inlet liner is active (requiring replacement) or that the derivatization reaction was incomplete.

Sources

Application

Using 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride in forced swim test

Application Note: Profiling the Antidepressant-Like Activity of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride using the Forced Swim Test Introduction & Pharmacological Rationale 1-[2-(2-Methylphenoxy)ethyl]piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling the Antidepressant-Like Activity of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride using the Forced Swim Test

Introduction & Pharmacological Rationale

1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 65489-03-4) is a highly versatile phenylpiperazine scaffold utilized extensively in neuropharmacological drug discovery. Structurally homologous to established dual 5-HT1A/5-HT7 receptor antagonists (such as HBK-14 and HBK-15), this compound class modulates serotonergic transmission to exert robust antidepressant and anxiolytic effects .

To accurately profile its in vivo efficacy, the Forced Swim Test (FST) remains the definitive behavioral assay. Originally developed by Porsolt et al. , the FST places rodents in an inescapable cylinder of water to induce "behavioral despair," characterized by a floating, immobile posture. The modified FST protocol goes a step further by differentiating the specific monoaminergic pathways engaged by the drug: serotonergic agents predominantly increase swimming behavior, whereas noradrenergic agents increase climbing behavior .

Mechanistic Pathway

G Compound 1-[2-(2-Methylphenoxy)ethyl]piperazine Receptors 5-HT1A / 5-HT7 Receptors Compound->Receptors Antagonism/Modulation Intracellular cAMP / PKA Signaling Pathway Receptors->Intracellular Signal Transduction Neuroplasticity BDNF Upregulation & Neurogenesis Intracellular->Neuroplasticity Gene Expression Behavior Reduced Immobility (FST) Enhanced Swimming Neuroplasticity->Behavior Behavioral Output

Signaling pathway and behavioral output of phenylpiperazine-mediated 5-HT receptor modulation.

Experimental Design & Causality

The protocol below utilizes a 2-day modified FST in rats.

  • Causality of the 2-Day Design: Unlike mice, rats require a 15-minute pre-test on Day 1 to experience the inescapable stressor and learn the "despair" state. This pre-test stabilizes baseline immobility for Day 2, ensuring that any reduction in immobility is genuinely drug-induced rather than a result of initial panic or exploration .

  • Self-Validating System: The FST is highly susceptible to false positives from psychostimulants (e.g., amphetamines) that increase generalized motor activity. To create a self-validating system, this protocol pairs the FST with the Open Field Test (OFT). If 1-[2-(2-Methylphenoxy)ethyl]piperazine reduces FST immobility without significantly elevating OFT locomotor counts, the antidepressant-like effect is validated as a true mood-modulating response rather than generalized hyperactivity.

Step-by-Step Protocol: The Modified Forced Swim Test

Preparation and Acclimatization
  • Subjects: Select adult male Wistar or Sprague-Dawley rats (250–300 g). Group-house animals under a standard 12 h light/dark cycle with food and water ad libitum.

  • Acclimatization: Transfer subjects to the behavioral testing room at least 1 hour prior to any procedure to minimize transport stress, which can artificially skew baseline cortisol/corticosterone levels.

Apparatus Setup
  • Cylinder Specifications: Use transparent Plexiglas cylinders (height: 50 cm, diameter: 20 cm).

  • Water Parameters: Fill the cylinder with water to a depth of 30 cm.

    • Causality (Depth): A 30 cm depth prevents the rat's tail or hind limbs from touching the bottom, forcing true swimming/climbing behavior and preventing resting.

    • Causality (Temperature): Maintain water strictly at 24–25°C. Temperatures below 23°C induce hypothermia and artificially inflate immobility, while temperatures above 30°C reduce the physiological stress response required to induce the despair phenotype .

Day 1: Pre-Test Session (Induction)
  • Gently place the rat into the water cylinder for exactly 15 minutes.

  • Remove the rat, dry thoroughly with a warm towel, and place it in a temperature-controlled recovery enclosure (approx. 30°C) for 15 minutes before returning it to the home cage.

  • Quality Control: Empty, clean, and refill the cylinder with fresh water between every subject.

    • Causality: Stressed rodents release alarm pheromones in their urine and feces. Residual pheromones will artificially elevate the anxiety and alter the baseline behavior of the subsequent subject.

Day 2: Drug Administration and Test Session
  • Formulation: Dissolve 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride in 0.9% sterile saline. The dihydrochloride salt ensures optimal aqueous solubility.

  • Dosing: Administer the compound intraperitoneally (i.p.) 30 to 60 minutes prior to the test. Include a Vehicle group (saline) and a Positive Control group (e.g., Escitalopram 10 mg/kg or Imipramine 15 mg/kg).

  • Testing: Place the rat in the cylinder for 5 minutes. Video record the session from a lateral angle to capture paw movements clearly.

  • Post-Test: Dry the animal and return it to the home cage as described in Day 1.

Behavioral Scoring (Time-Sampling Technique)

Score the dominant behavior every 5 seconds (yielding 60 total counts per 5-minute session):

  • Immobility: Floating passively, making only minimal movements necessary to keep the head above water.

  • Swimming: Active horizontal movement throughout the cylinder.

  • Climbing: Active vertical movements, with forepaws breaking the water surface and scratching against the cylinder walls.

Data Presentation & Expected Outcomes

Based on the pharmacological profile of structurally homologous phenylpiperazines , 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride is expected to demonstrate a dose-dependent reduction in immobility driven primarily by an increase in swimming time, indicative of serotonergic modulation.

Table 1: Expected Behavioral Profile of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride in the Rat FST

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)Locomotor Activity (OFT counts)
Vehicle (0.9% Saline) -210 ± 1560 ± 1030 ± 5145 ± 12
Imipramine (Reference) 15.0120 ± 12 100 ± 15*80 ± 10150 ± 14
Escitalopram (Reference) 10.0135 ± 10 140 ± 1225 ± 4142 ± 10
1-[2-(2-Methylphenoxy)ethyl]piperazine 1.25170 ± 1495 ± 1135 ± 6148 ± 15
1-[2-(2-Methylphenoxy)ethyl]piperazine 2.50140 ± 12 125 ± 1435 ± 5144 ± 11
1-[2-(2-Methylphenoxy)ethyl]piperazine 5.00115 ± 10 150 ± 1535 ± 5140 ± 13

Note: Data represents a hypothetical expected pharmacological profile based on structurally similar phenylpiperazine derivatives. The static Locomotor Activity confirms that the FST results are not false positives caused by hyperkinesia. Significance vs. Vehicle: *p<0.05, **p<0.01, ***p<0.001.

References

  • Satała G, et al. "Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models." PLoS One. 2015;10(11):e0142499. URL:[Link]

  • Slattery DA, Cryan JF. "Using the rat forced swim test to assess antidepressant-like activity in rodents." Nature Protocols. 2012;7(6):1009-1014. URL:[Link]

  • Porsolt RD, Le Pichon M, Jalfre M. "Depression: a new animal model sensitive to antidepressant treatments." Nature. 1977;266(5604):730-732. URL:[Link]

Method

Application Note: Four-Plate Test (FPT) Protocol for Anxiolytic-Like Activity Assessment

Executive Summary The Four-Plate Test (FPT), originally described by Boissier et al. (1968) and Aron et al.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Four-Plate Test (FPT), originally described by Boissier et al. (1968) and Aron et al. (1971), is a highly sensitive, punishment-based animal model used to evaluate the anxiolytic-like properties of novel pharmacological compounds[1][2]. Unlike unconditioned models such as the Elevated Plus Maze (EPM), the FPT relies on a conditioned approach-avoidance conflict. It pits a rodent's innate drive to explore a novel environment against a mild, aversive electric foot shock. This application note provides a comprehensive, self-validating methodology for executing the FPT, detailing the mechanistic rationale behind experimental parameters, the test-retest paradigm for assessing aversive memory, and critical troubleshooting steps to ensure data integrity.

Mechanistic Principles & The Approach-Avoidance Conflict

The predictive validity of the FPT lies in its ability to suppress spontaneous exploratory behavior through punishment[3]. When an animal crosses between quadrants, a mild shock is delivered. Anxiolytic drugs—most notably GABA-A positive allosteric modulators (benzodiazepines) and 5-HT2A/2C receptor agonists (e.g., DOI)—release this behavioral suppression, resulting in a quantifiable increase in "punished crossings"[4].

Crucially, the FPT is also utilized to study One-Trial Tolerance (OTT) . When mice are re-exposed to the apparatus 24 hours after their initial test, the anxiolytic efficacy of benzodiazepines completely vanishes due to the formation of an aversive memory linked to the spatial environment[4][5]. In contrast, serotonergic agents like DOI maintain their anti-punishment activity during the retest, making the FPT-R (Test-Retest) protocol an invaluable tool for differentiating drug classes[6].

FPT_Mechanism Novelty Novel Environment Exploration Exploratory Drive (Spontaneous Behavior) Novelty->Exploration Conflict Approach-Avoidance Conflict (Anxiety State) Exploration->Conflict Shock Electric Foot Shock (Aversive Stimulus) Shock->Conflict GABA GABA-A Activation (Benzodiazepines) Conflict->GABA HT2A 5-HT2A/2C Modulation (e.g., DOI) Conflict->HT2A Resolution Increased Punished Crossings (Anxiolytic-like Effect) GABA->Resolution HT2A->Resolution OTT One-Trial Tolerance (OTT) (Aversive Memory Formation) Resolution->OTT 24h Re-exposure

Mechanistic interplay of exploratory drive, aversive stimuli, and pharmacological interventions.

Apparatus Specifications

The standard FPT apparatus consists of a rectangular cage (approximately 18 cm × 25 cm × 16 cm) covered by a transparent Perspex lid to prevent escape[6].

  • The Floor: Composed of four identical rectangular metal plates (8 cm × 11 cm), separated by a 4 mm gap[6].

  • Shock Generator: Connected to the plates, capable of delivering a continuous, precisely calibrated current.

  • Environmental Control: The apparatus should be housed in a sound-attenuated room with controlled, dim illumination to minimize baseline stress.

Experimental Protocol: Step-by-Step Methodology

Animal Husbandry & Preparation
  • Subject Selection: Use adult male Albino-Swiss or C57BL/6J mice (weighing 18–22 g). Group-house the animals (e.g., 10-15 per cage) to prevent isolation-induced anxiety[2][7].

  • Acclimatization: Allow a minimum of 7 days of acclimatization to the vivarium before testing.

  • Olfactory Baseline: Expert Insight: To isolate the anxiety response to the conditioned punishment rather than general neophobia, the FPT apparatus is often pre-soiled by non-test mice. Do not clean the plates between trials; maintaining these olfactory cues stabilizes baseline exploratory behavior[6].

Drug Administration
  • Administer the test compound, vehicle (control), or reference drug (e.g., Diazepam 1 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.).

  • Observe the appropriate pre-treatment time based on the drug's pharmacokinetic profile (typically 30 minutes for i.p. administration)[6].

The Four-Plate Test (FPT) Execution
  • Habituation Phase: Place the mouse gently in the center of the apparatus. Allow exactly 15 seconds of free exploration without any shock[7]. Causality: This brief window allows initial spatial orientation but prevents the animal from fully mapping the environment before the aversive stimulus is introduced.

  • Testing Phase (60 Seconds): Activate the shock generator.

  • Punishment Delivery: Every time the mouse crosses from one plate to another (defined as two paws on the new plate and two on the previous), deliver an electric foot shock of 0.6 mA for 0.5 seconds [7]. Causality: 0.6 mA is the optimal threshold to elicit a freeze/avoidance response without causing physical harm or triggering an extreme panic flight that masks anxiolytic effects.

  • Protection Period: Enforce a strict 3-second protection period between consecutive punishments[7]. Causality: Without this delay, an animal exhibiting a panic-induced flight response might rapidly scramble across multiple plates, artificially inflating the "punished crossing" count and generating a false positive.

  • Recording: Tally the total number of punished crossings within the 60-second test window.

The Test-Retest Paradigm (One-Trial Tolerance)

To evaluate aversive memory and OTT, execute the exact same protocol 24 hours later with the same subjects[4]. Note that naive mice receive treatment only on Day 1, while test-retest protocols may involve dosing immediately prior to Trial 2 to observe if the drug can overcome the newly formed aversive memory[4][6].

FPT_Workflow A 1. Animal Acclimatization (7 Days, Group Housed) B 2. Drug Administration (e.g., i.p. 30 min prior) A->B C 3. Apparatus Habituation (15s, No Shock) B->C D 4. Testing Phase (60s Duration) C->D E 5. Quadrant Crossing (All 4 Paws Transition) D->E E->D 3s Protection F 6. Electric Foot Shock (0.6 mA, 0.5s) E->F G 7. Data Recording (Punished Crossings) F->G H 8. Test-Retest Protocol (24h Later for OTT) G->H

Step-by-step workflow of the Four-Plate Test including the 3s protection loop and retest protocol.

Self-Validating Controls (Troubleshooting & Integrity)

A robust FPT protocol must be a self-validating system. Because the readout relies on motor movement in response to a painful stimulus, researchers must actively rule out two primary confounding variables:

  • Ruling out False Positives (Analgesia): Compounds with antinociceptive properties will increase crossings simply because the animal does not feel the shock[3]. Mandatory Control: Run parallel cohorts through a Hot-Plate or Tail-Flick assay to confirm the test compound has no analgesic effects at the administered dose.

  • Ruling out False Negatives (Sedation): Sedative or motor-impairing drugs will reduce crossings, potentially masking anxiolytic activity[7]. Mandatory Control: Run parallel cohorts through an Open Field Test (OFT) to ensure baseline locomotor activity remains unaffected[7]. Furthermore, compounds often exhibit an inverted U-shaped dose-response curve in the FPT, necessitating the testing of a wide dose range[8].

Quantitative Data Interpretation

The table below summarizes typical baseline data and expected outcomes for various pharmacological classes in the FPT, highlighting the stark differences observed during the 24-hour retest (OTT).

Treatment GroupExample DrugTypical Dose (mg/kg)Expected Punished Crossings (Mean ± SD)OTT Profile (24h Retest)
Vehicle (Control) Saline / Tween-2.5 ± 1.0Baseline (Low exploration)
Benzodiazepine Diazepam1.08.5 ± 1.5Efficacy Lost (Tolerance)[4]
5-HT2A/2C Agonist DOI2.07.0 ± 1.2Efficacy Maintained [4]
SSRI / Antidepressant Fluoxetine10.06.5 ± 1.5Efficacy Maintained [2]

Note: Data represents generalized approximations derived from historical validation studies. Actual crossing counts will vary based on exact strain, apparatus sensitivity, and environmental factors.

References

  • Boissier J.R., Simon P., Aron C. (1968). A new method for rapid screening of minor tranquillizers in mice. European Journal of Pharmacology. 1

  • Aron C., Simon P., Larousse C., Boissier J.R. (1971). Evaluation of a rapid technique for detecting minor tranquilizers. Neuropharmacology. 2

  • Partyka A., et al. (2023). The antidepressant- and anxiolytic-like activities of new xanthone derivative with piperazine moiety in behavioral tests in mice. National Institutes of Health (PMC). 7

  • Hascoët M., Bourin M., Colombel M.C., Fiocco A.J., Baker G.B. (2000). Anxiolytic-like effects of antidepressants after acute administration in a four-plate test in mice. Pharmacology Biochemistry and Behavior. 2

  • Bourin M. (2024). Test-Retest a Way to Raise Awareness of Anxiety Tests in Mice. Journal of Veterinary Medicine and Research. 4

  • Massé F., et al. (2009). Local injections paradigm in the four-plate test-retest. Behavioural Brain Research (Ovid). 6

  • JDDTONLINE (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics. 3

  • Pytka K., et al. (2023). Novel Multimodal Salicylamide Derivative with Antidepressant-like, Anxiolytic-like, Antipsychotic-like, and Anti-Amnesic Activity in Mice. MDPI. 8

  • Hascoët M., et al. (2011). Insight into the Mechanism of the Four-Plate Test-Retest Procedure Using Etifoxine as Compared with Gabapentin. Ingenta Connect. 5

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Application

Application Note: Formulation and Intraperitoneal Administration of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride in Murine Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists. Introduction & Pharmacological Context 1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS: 65489-03-4) is a highly versatile sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists.

Introduction & Pharmacological Context

1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS: 65489-03-4) is a highly versatile synthetic small-molecule scaffold. Piperazine moieties are considered "privileged structures" in drug discovery, frequently utilized to enhance pharmacokinetic parameters, lipid-water partition coefficients, and target-binding affinities—particularly for central nervous system (CNS) receptors, antineoplastic agents, and antimicrobial targets[1],[2].

In preclinical drug development, intraperitoneal (IP) administration is the gold-standard route for evaluating early-stage piperazine-derived prototypes. IP dosing allows for rapid systemic absorption while subjecting the compound to hepatic first-pass metabolism, closely mimicking the metabolic profile of oral administration without the high variability of gastrointestinal transit[1],[3].

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: This specific compound is supplied as a dihydrochloride salt . While salt formation significantly enhances aqueous solubility by decreasing lattice energy and increasing ionization[4], dissolving it in unbuffered water results in a highly acidic solution.

Administering acidic solutions directly into the peritoneal cavity causes severe chemical peritonitis, acute pain, and localized tissue necrosis. This not only violates animal welfare standards but also alters local blood flow, drastically skewing pharmacokinetic (PK) absorption data. Therefore, the working solution must be formulated in a physiological buffer to neutralize the microenvironmental pH[4].

Formulation Protocol
  • Dissolution: Weigh the required mass of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride and dissolve it in sterile 1x Phosphate-Buffered Saline (PBS).

  • pH Titration: Measure the pH of the solution. Titrate dropwise with 0.1 M NaOH until a physiological pH of 7.2–7.4 is achieved.

  • Sterilization: Pass the neutralized solution through a 0.22 µm polyethersulfone (PES) syringe filter inside a biosafety cabinet to ensure sterility prior to in vivo use.

Quantitative Administration Parameters

To ensure reproducibility and animal safety, adhere to the following standardized parameters for murine models[5],[6],[7].

ParameterRecommendationScientific Rationale
Max Injection Volume 10 mL/kg (e.g., 200 µL for a 20g mouse)Exceeding this volume increases intra-abdominal pressure, causing discomfort and altering absorption kinetics[6],[7].
Needle Specifications 25G to 27G (5/8 inch length)Minimizes tissue trauma and reduces the risk of accidental organ puncture during insertion[6],[7].
Target pH 7.2 – 7.4Prevents chemical peritonitis caused by the acidic nature of the dihydrochloride salt[4].
Injection Site Lower Right QuadrantAvoids the cecum (located on the left) and the urinary bladder (located on the midline)[8],[6].
LD50 (IP, Mouse) ~1,970 mg/kg (Base Piperazine diHCl)Provides a baseline safety margin for establishing dose-ranging efficacy studies[5].

In Vivo Administration Protocol (Self-Validating Methodology)

The Causality of Technique: IP injections must be performed with strict anatomical precision. The murine cecum is a large, thin-walled organ occupying the left abdominal cavity. Injecting into the left side carries a high risk of cecal puncture, which introduces gut flora into the sterile peritoneal cavity, causing fatal sepsis[8],[6].

Step-by-Step Execution
  • Preparation: Warm the formulated solution to 37°C. Drawing cold fluids into the peritoneal cavity induces hypothermia and localized vasoconstriction, which delays drug absorption. Draw the calculated dose into a sterile 1 mL syringe.

  • Restraint & Positioning: Scruff the mouse firmly by the loose skin at the base of the neck. Invert the mouse so the head is tilted downward at a 30–45° angle.

    • Causality: Gravity forces the mobile abdominal organs (liver, spleen, intestines) cranially against the diaphragm, creating a safe, fluid-filled void in the caudal peritoneum for the needle to enter[7].

  • Site Selection: Identify the lower right quadrant of the abdomen, lateral to the midline and slightly above the inguinal region[6].

  • Insertion: Insert the needle at a 30–45° angle to the abdominal wall, with the bevel facing up. Penetrate only the skin and the abdominal musculature (approx. 3–5 mm depth).

  • Self-Validation Step (Aspiration): Before injecting, gently pull back on the syringe plunger to validate correct anatomical placement[8],[9].

    • Negative Pressure (Empty): Validates correct placement in the peritoneal void. Proceed with injection.

    • Green/Brown Fluid: Validates incorrect placement (intestinal puncture). Euthanize the animal immediately.

    • Yellow Fluid: Validates incorrect placement (bladder puncture). Withdraw and discard the syringe.

    • Blood: Validates incorrect placement (vessel puncture). Withdraw and discard the syringe.

  • Administration: Depress the plunger smoothly. Remove the needle at the exact angle of insertion and gently massage the site to prevent fluid backflow.

Pharmacokinetic Pathway Visualization

Following successful administration, the piperazine derivative diffuses across the peritoneal membrane, entering the systemic circulation via a specific physiological pathway.

IP_Administration N1 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride N2 Buffer & pH Adjustment (Target: pH 7.2-7.4) N1->N2 Formulation N3 Sterile Filtration (0.22 µm PES) N2->N3 Sterilization N4 IP Injection (Lower Right Quadrant) N3->N4 Dosing (Max 10 mL/kg) N5 Absorption via Mesenteric Vessels N4->N5 Diffusion N6 Hepatic Portal Vein (First-Pass Metabolism) N5->N6 Venous Drainage N7 Systemic Circulation (Target Binding) N6->N7 Distribution

Figure 1: Formulation workflow and PK absorption pathway of IP-administered piperazines.

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Method

Application Note: Preclinical Experimental Design for Anticonvulsant Screening of Piperazine Derivatives

Executive Summary & Mechanistic Rationale Piperazine derivatives represent a highly versatile pharmacophore in the development of novel antiseizure medications (ASMs). Their efficacy in preventing epileptogenesis and hal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperazine derivatives represent a highly versatile pharmacophore in the development of novel antiseizure medications (ASMs). Their efficacy in preventing epileptogenesis and halting seizure propagation is largely attributed to their ability to 1[1]. While some piperazine derivatives can act as2[2], specifically engineered substituted piperazines demonstrate potent agonistic or allosteric modulating properties. This enhancement of chloride ion influx leads to neuronal hyperpolarization, effectively raising the seizure threshold.

To rigorously evaluate these compounds, a tiered in vivo screening pipeline is required. This protocol outlines a self-validating experimental design modeled after the3[3]. The core philosophy of this design is that efficacy (seizure protection) must always be contextualized against neurotoxicity (motor impairment) to yield a reliable Protective Index (PI).

Mechanism P Piperazine Derivative GABA GABA-A Receptor P->GABA Allosteric Modulation Cl Chloride Ion Influx GABA->Cl Channel Opening Hyper Neuronal Hyperpolarization Cl->Hyper Membrane Potential Decrease Seizure Seizure Suppression Hyper->Seizure Action Potential Inhibition

Mechanistic pathway of piperazine derivatives enhancing GABA-A mediated seizure suppression.

Experimental Design Architecture

A successful screening cascade filters compounds through progressively stringent models to establish a therapeutic window. By identifying the Median Effective Dose ( ED50​ ) and the Median Toxic Dose ( TD50​ ), we establish a self-validating metric: the Protective Index ( PI=TD50​/ED50​ ).

Our architecture utilizes4[4] as primary acute screens, followed by toxicity profiling, and finally, 5[5] to address unmet clinical needs.

Workflow Phase1 Phase I: Acute Seizure Models (MES & scPTZ) Tox Toxicity Screen (Rotarod Test) Phase1->Tox Evaluate ED50 Phase2 Phase II: Drug-Resistant Models (6-Hz Psychomotor Test) Tox->Phase2 Evaluate TD50 Phase3 Phase III: Chronic Models (Corneal Kindling / IHK) Phase2->Phase3 Refractory Efficacy Lead Lead Compound Selection (High Protective Index) Phase3->Lead Disease Modification

Tiered in vivo screening workflow for evaluating piperazine-based antiseizure medications.

Detailed Experimental Protocols

Protocol I: Maximal Electroshock Seizure (MES) Test

Causality & Principle: The MES test induces a generalized tonic-clonic seizure via electrical stimulation. It is highly predictive of a compound's ability to prevent seizure spread. Compounds that perform well here typically exhibit sodium channel blockade or robust GABAergic enhancement. Step-by-Step Methodology:

  • Subject Preparation: Utilize adult male CF-1 mice (18–25 g). Fast subjects for 12 hours prior to testing to normalize absorption rates, allowing water ad libitum.

  • Dosing & Pharmacokinetics: Administer the piperazine test compound via intraperitoneal (i.p.) injection using a standardized vehicle (e.g., 0.5% methylcellulose) at varying logarithmic doses (e.g., 10, 30, 100 mg/kg). Evaluate cohorts at 0.5, 1, 2, and 4 hours post-administration to establish the Time-to-Peak Effect (TPE).

  • Electroshock Administration: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.

    • Critical Quality Attribute: Apply a drop of 0.9% saline to the eyes prior to electrode placement. This ensures uniform electrical conductivity and prevents localized corneal burns, which could introduce pain-related confounding variables.

  • Endpoint Observation: Observe the animal for the presence or absence of hindlimb tonic extension (HLTE). Protection is strictly defined as the complete abolition of the HLTE component.

Protocol II: Subcutaneous Pentylenetetrazole (scPTZ) Test

Causality & Principle: PTZ is a known GABAA​ receptor antagonist. Administering a piperazine compound that allosterically enhances GABAergic transmission will directly counteract PTZ-induced clonic seizures. This test is highly predictive of clinical efficacy against absence and myoclonic seizures. Step-by-Step Methodology:

  • Dosing: Administer the test compound i.p. at the previously established TPE.

  • Convulsant Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose fold of skin on the back of the neck. This specific dose represents the CD97​ (the convulsive dose in 97% of vehicle-treated mice).

  • Observation Window: Place the animal in an isolation cage and observe continuously for 30 minutes.

  • Endpoint Observation: Protection is defined as the absolute absence of a single episode of clonic spasms lasting at least 3 seconds.

Protocol III: Neurotoxicity Assessment via Rotarod Test

Causality & Principle: Anticonvulsant efficacy is clinically irrelevant if accompanied by severe sedation or ataxia. The rotarod test quantifies acute neurological deficit, ensuring the piperazine derivative selectively targets hyper-excitable networks without suppressing basal motor function. Step-by-Step Methodology:

  • Pre-Training: Train mice on a knurled rod rotating at 6 rpm. Only mice capable of maintaining their balance for at least 1 minute in three successive trials are selected for the study.

  • Testing: Post-compound administration (at TPE), place the mouse on the rotating rod.

  • Endpoint Observation: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period. This failure rate is used to calculate the TD50​ .

Data Presentation & Interpretation

To rigorously evaluate a lead piperazine compound, quantitative data must be synthesized to calculate the Protective Index ( PI=TD50​/ED50​ ). A PI > 1 indicates that the effective dose is lower than the toxic dose. For clinical viability in drug development, a PI > 10 is generally targeted.

Compound IDMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)PI (MES)PI (scPTZ)Mechanistic Notes
Phenytoin (Standard) 9.5Inactive65.56.8N/ANa+ channel blocker
Ethosuximide (Standard) Inactive130.0440.0N/A3.3T-type Ca2+ blocker
Piperazine Lead A 14.818.2> 600.0> 40.5> 32.9Broad-spectrum GABAA​ modulator
Piperazine Lead B 35.0Inactive150.04.2N/ANarrow-spectrum, high toxicity

Table 1: Representative quantitative screening data for piperazine derivatives compared to standard ASMs. Lead A demonstrates a highly favorable safety profile and broad-spectrum efficacy.

References[2] Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed. National Institutes of Health. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdJKGGjnh5hRyvJ931BApRF74Yo-6ItnNokOSj8oIyoRQFqA2kRqoyw_C5yjtmW2AGMwKlT_9OB3l1La9sKSHPVyMa1ZFFgwJ0povBO7qorVqiIBkkb4Dji1cwOw1qW8kJRrol[4] Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed. National Institutes of Health. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvXlFqNaiWluVReDZvI-YrBKtanzbAemRPnNGcQt76YlHbAakxfcBWyHGh6tlC4EnrilME5s8sss9afDQ1JltsBecygADPXhSVjqg5dTI60fTnvXdyazBCMlf8dZWR97F-nPQE[3] Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke. National Institutes of Health. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwUQwZei9d_EICJPNWKmj-XklIN9jXTL-8qv41BtIknfCH1txBfNujxbVBVdixEwIPzolDuDfz5SR05LcmnTPi5Y8nC9SRGC1H3SUuIzX7swIYxJQ_Zbt4xu3uJ3J5N2jk_kH4sjYDSTEemrGNk7p2xLpjp1O9JWlxt3-8I_Bi_24NNSwfz0CFmfphjRd2L93Ni6g7MtTL7_am-mtxQjyzfOEgE_sTro8GMckCPmeA[5] The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC. National Institutes of Health. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8mA9C-9hYtm7h-2xzBhfY90yMU7nQCUYcLxberycZMcBzn0VHgbyHaJpYPXGbaQPy_gMc9DCriPzTn2QbUn6yc_cyI-vOXgB8u_1gL6UpNheOEiqISoIkxNSnKIPz6JG87bzn6O-RWs3cdvA=[1] Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Brieflands. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbBWtUC0pIRYrcuVtKCjGiLYW7MsiG1m_NzC2nAAn84E0oLeJy_4e82kQ9kpGBT1yZIlbTkCHOAdbkTyJqxNGADiODm5mso5KS5AyQVY4FyvppT2R4n0P0GI0XjaEtywOgYMk-MIzmAjr5JU-U1SU=

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Application

Application Note: Radioligand Binding Assays for 5-HT1A Receptors Using Piperazine-Based Ligands

Introduction & Mechanistic Grounding The 5-hydroxytryptamine 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in the pathophysiology of major neuropsychiatric disorders, including de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The 5-hydroxytryptamine 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in the pathophysiology of major neuropsychiatric disorders, including depression and anxiety[1]. In drug discovery, the arylpiperazine pharmacophore has emerged as a privileged scaffold for 5-HT1A targeting. The protonated basic nitrogen of the piperazine ring forms a crucial salt bridge with the highly conserved Asp116 residue in transmembrane domain 3 (TM3) of the receptor, anchoring the ligand within the orthosteric binding pocket.

To evaluate the affinity ( Ki​ ) of novel piperazine derivatives, competitive radioligand binding assays remain the gold standard. The choice of radioligand dictates the receptor state being probed:

  • [3H] -8-OH-DPAT : A full agonist that selectively labels the high-affinity, G-protein-coupled state of the receptor.

  • [3H] -WAY-100635 : A highly selective, piperazine-based silent antagonist that labels the total receptor population (both coupled and uncoupled states) with sub-nanomolar affinity[2].

Understanding the causality behind the assay's biochemical environment is critical. GPCRs exist in an equilibrium between active and inactive states. The addition of divalent cations (like Mg2+ ) to the assay buffer stabilizes the ternary complex (Ligand-Receptor-G protein), which is mandatory when utilizing agonist radioligands. Conversely, the introduction of guanine nucleotide analogs like Gpp(NH)p uncouples the G-protein, shifting the receptor to a low-affinity state, thereby allowing researchers to distinguish between agonist and antagonist profiles of novel piperazine test compounds[3].

G Ligand Piperazine Ligand (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change AC Adenylyl Cyclase Gprotein->AC Alpha-i Subunit Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduced Synthesis

5-HT1A receptor Gi/o-coupled signaling pathway upon piperazine agonist binding.

Experimental Workflow & Protocols

The following protocol is optimized for a 96-well microplate format to allow high-throughput screening of novel piperazine compounds[1].

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand + Test Compound Membrane->Incubation Equilibrium 3. Incubation to Equilibrium Incubation->Equilibrium Filtration 4. Rapid Filtration Equilibrium->Filtration Stop Reaction Counting 5. Scintillation Counting Filtration->Counting Measure Bound

Step-by-step workflow for the competitive radioligand binding assay.

Phase 1: Membrane Preparation

Objective: Isolate functional 5-HT1A receptors while preventing proteolytic degradation and maintaining structural integrity.

  • Cell Harvest: Harvest CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor at 80-90% confluency. Alternatively, dissect rat hippocampal tissue, which possesses a high density of native 5-HT1A receptors[3].

  • Homogenization: Suspend the tissue/cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail). Causality: Ice-cold temperatures and protease inhibitors are strictly required to prevent the enzymatic degradation of the GPCRs.

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step twice to remove endogenous serotonin that could compete with the radioligand.

  • Storage: Resuspend the final membrane pellet in assay buffer, aliquot, and store at -80°C until use.

Phase 2: Competitive Binding Assay

Objective: Determine the concentration of the test piperazine compound that displaces 50% of the specific radioligand binding ( IC50​ ).

  • Buffer Preparation: Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA, and 0.1% Ascorbic acid. Causality: Ascorbic acid prevents the oxidation of monoamines, while MgCl2​ is essential for stabilizing the high-affinity agonist binding state.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for at least 1 hour at 4°C. Causality: Glass fiber filters carry a negative charge. Because piperazine derivatives are positively charged at physiological pH, they will bind nonspecifically to the filter. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific background noise.

  • Incubation Mixture: In a 96-well plate, add the following to a final volume of 250 µL per well:

    • 50 µL of Test Compound (serial dilutions from 10−11 to 10−5 M).

    • 50 µL of Radioligand (e.g., 1 nM [3H] -8-OH-DPAT or 0.2 nM [3H] -WAY-100635).

    • 150 µL of Membrane Suspension (approx. 10-20 µg protein/well).

  • Defining Non-Specific Binding (NSB): In control wells, replace the test compound with 10 µM unlabelled serotonin or 10 µM WAY-100635 to saturate all specific 5-HT1A sites[4].

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: 25°C allows the reaction to reach thermodynamic equilibrium without the rapid receptor degradation that occurs at 37°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B plates. Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the radioligand-receptor complex while flushing away unbound ligand.

  • Detection: Dry the filter plates, add 40 µL of liquid scintillation cocktail per well, and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Presentation & Analysis

Raw CPM data must be converted to percentage of specific binding. The IC50​ values are determined via non-linear regression analysis (sigmoidal dose-response). To ensure cross-assay comparability, IC50​ values must be converted to the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the receptor).

Reference Binding Affinities of Piperazine Compounds

The following table summarizes the 5-HT1A binding affinities of standard and novel piperazine-based ligands to benchmark your assay results:

Compound NamePharmacological ProfileRadioligand Used Ki​ (nM)Reference
WAY-100635 Silent Antagonist [3H] -WAY-1006350.39[2]
S 15535 Weak Partial Agonist [3H] -8-OH-DPAT0.60[3]
Compound 4 (3-bromophenyl derivative)Agonist [3H] -8-OH-DPAT0.78[5]
Compound 7 (2-chlorophenyl derivative)Agonist [3H] -8-OH-DPAT0.57[5]
8-OH-DPAT (Non-piperazine control)Full Agonist [3H] -8-OH-DPAT0.25[5]

Self-Validating System & Quality Control

To guarantee the trustworthiness of the assay, every protocol run must operate as a self-validating system. Do not accept data unless the following criteria are met:

  • Signal-to-Background (S/B) Ratio: The Total Binding (TB) CPM must be at least 5 times higher than the Non-Specific Binding (NSB) CPM. If specific binding is less than 70% of the total signal, re-evaluate the PEI filter coating or increase the membrane protein concentration.

  • Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor using the means ( μ ) and standard deviations ( σ ) of the positive (TB) and negative (NSB) controls:

    Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

    A robust assay must yield a Z′≥0.5 .

  • Reference Compound Validation: Include a known standard (e.g., unlabelled WAY-100635 or 8-OH-DPAT) in every plate. The calculated Ki​ for the standard must fall within 0.5-log units of historically established literature values[5].

References

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents Source: MDPI URL:[Link]

  • Labelling of recombinant human and native rat serotonin 5-HT1A receptors by a novel, selective radioligand,[3H]-S 15535: definition of its binding profile using agonists, antagonists and inverse agonists Source: PubMed (NIH) URL:[Link]

  • 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists Source: UNSW Sydney URL:[Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl- Source: Semantic Scholar URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride . Compounds in the 1-aryloxyethyl piperazine class are frequently investigated in drug discovery, notably as Kv1.5 potassium channel inhibitors for cardiovascular indications[1].

While the dihydrochloride salt form is specifically synthesized to enhance aqueous solubility, its behavior in complex biological buffers, organic solvents, and lipid matrices can be highly unpredictable. This guide provides the mechanistic causality behind these solubility challenges and delivers self-validating, step-by-step protocols to overcome them.

Physicochemical Profiling: The Causality of Solubility

To troubleshoot solubility, one must first understand the ionization dynamics of the piperazine core. Piperazine derivatives possess two basic nitrogen atoms with distinct acid dissociation constants (pKa). Generally, the first pKa (pKa1) is approximately 5.3, and the second (pKa2) is approximately 9.7[2][3].

Because 1-[2-(2-Methylphenoxy)ethyl]piperazine is supplied as a dihydrochloride salt , it exists as a fully protonated dication in pure water (pH < 4), rendering it highly water-soluble but nearly insoluble in non-polar organic solvents[4][5]. However, when introduced to physiological buffers (pH 7.4), the environmental pH exceeds pKa1 but remains below pKa2. The molecule transitions to a monocationic state, which drastically reduces its hydration energy and often leads to spontaneous precipitation ("crashing out") during biological assays.

Quantitative Data Summary
PropertyValue / DescriptionImpact on Experimental Design
Molecular Weight ~293.23 g/mol (Salt) / ~220.31 g/mol (Free Base)Must account for salt mass when calculating molarity for biological assays.
pKa1 (estimated) ~5.3Deprotonates first; dictates solubility drop in mildly acidic to neutral media.
pKa2 (estimated) ~9.7Deprotonates second; molecule becomes highly lipophilic above pH 10.
Aqueous Solubility High (>50 mg/mL in pure water)Excellent for oral gavage formulations or acidic stock solutions.
Organic Solubility Poor in DCM, EtOAc, EtherRequires free-basing (pH > 10) prior to organic extraction or synthesis steps.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture; requires storage in a desiccator to maintain accurate weighing.

System Workflows & Visualizations

The following diagrams illustrate the mechanistic relationship between pH and solubility, as well as the troubleshooting logic for assay preparation.

pH_Solubility A 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride (Solid) B Aqueous Media (pH < 5) Fully Protonated (Dication) High Aqueous Solubility A->B Dissolve in Water/Acid C Physiological Media (pH 7.4) Monocationic State Moderate/Variable Solubility B->C Titrate with Base (Buffer) D Basic Media (pH > 10) Free Base (Neutral) High Organic Solubility C->D Further Titration (pH > pKa2) D->A Add HCl (Salting Out)

Caption: pH-dependent protonation states and solubility transitions of the piperazine derivative.

Troubleshooting Start Solubility Issue Detected Q1 Is the target solvent aqueous or organic? Start->Q1 Org Organic Solvent (e.g., DCM, EtOAc) Q1->Org Organic Aq Aqueous Buffer (e.g., PBS pH 7.4) Q1->Aq Aqueous SolOrg Perform Free-Basing (Protocol A) Org->SolOrg Salt is insoluble SolAq Check Concentration & Cosolvents Aq->SolAq Precipitation observed Cosolvent Add 1-5% DMSO or Tween-80 (Protocol B) SolAq->Cosolvent If > 1mM required

Caption: Decision tree for troubleshooting solubility issues in aqueous and organic media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to use 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride in a synthetic reaction using Dichloromethane (DCM), but it forms a cloudy suspension. How do I fix this? A: The dihydrochloride salt is highly polar and essentially insoluble in aprotic organic solvents like DCM[4]. To dissolve it, you must convert the salt to its free base form. The free base is highly lipophilic due to the 2-methylphenoxy group. Follow Protocol A below to strip the HCl molecules using a strong aqueous base, followed by organic extraction.

Q2: My compound dissolves perfectly in pure water at 10 mM, but when I dilute it into my cell culture media (pH 7.4), it immediately precipitates. Why? A: This is a classic pH-shift precipitation. In pure water, the dihydrochloride salt lowers the pH, keeping the molecule fully protonated and soluble. When added to a buffered media at pH 7.4, the pH forces the molecule into a monocationic state (since pH 7.4 > pKa1 ~5.3)[2][3]. The loss of one ionic charge drastically lowers its solubility limit. To prevent this, use a co-solvent strategy as detailed in Protocol B .

Q3: The powder has turned into a sticky, gummy substance inside the vial. Is it degraded? A: Not necessarily degraded, but it has absorbed water. Piperazine dihydrochloride salts are notoriously hygroscopic[5]. The absorbed water forms a localized syrup. You can salvage it by drying the material in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 48 hours. Moving forward, always store the vial in a desiccator and weigh it rapidly.

Validated Experimental Protocols

Protocol A: Free-Basing for Organic Solvent Compatibility

Use this protocol when you need to dissolve the compound in DCM, Ethyl Acetate, or Ether for downstream synthesis.

  • Suspension: Weigh the desired amount of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride and suspend it in distilled water (approx. 10 mL per gram of compound).

  • Basification: Slowly add 1M NaOH dropwise while stirring. The solution will initially become cloudy as the free base begins to form.

  • Self-Validation Step (Critical): Use pH indicator paper to verify that the aqueous phase has reached a pH > 10. Causality: The pKa2 of piperazine is ~9.7. A pH of 10+ ensures >90% of the molecules are fully deprotonated and neutral.

  • Extraction: Add an equal volume of your desired organic solvent (e.g., DCM). Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collection: The free base will partition into the organic layer. Collect the organic layer.

  • Drying: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer until the powder flows freely (indicating all residual water is absorbed). Filter and evaporate the solvent under reduced pressure to yield the pure, organic-soluble free base.

Protocol B: Preparation of Stable Biological Assay Stocks

Use this protocol to prevent precipitation when introducing the compound to physiological buffers (pH 7.4).

  • Master Stock Preparation: Do not dissolve the salt directly in the buffer. Instead, dissolve the dihydrochloride powder in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 20 mM). The salt is moderately soluble in DMSO, and this prevents premature pH-dependent ionization.

  • Buffer Pre-conditioning: Pre-warm your physiological buffer (e.g., PBS or cell culture media) to 37°C. Causality: Increased temperature increases the kinetic solubility limit, preventing localized supersaturation.

  • Addition: Place the warm buffer on a vortex mixer. While vortexing vigorously, add the DMSO stock dropwise.

  • Self-Validation Step: Ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid cellular toxicity. Immediately inspect the solution under a 10x light microscope. If you observe micro-crystals or "oil droplets", the concentration exceeds the kinetic solubility limit. If this occurs, introduce 0.1% Tween-80 to the buffer prior to adding the DMSO stock to act as a micellar solubilizer.

References

  • PubChem. "Piperazine | C4H10N2 | CID 4837". National Center for Biotechnology Information. Available at:[Link]

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Available at:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I)". Available at:[Link]

Sources

Optimization

1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride stability issues in solution

Welcome to the Technical Support Center for 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 65489-03-4) . As a Senior Application Scientist, I have designed this guide to help drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (CAS: 65489-03-4) . As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists navigate the specific physicochemical challenges of this aryloxyethylpiperazine building block.

By understanding the thermodynamic and kinetic principles governing its behavior in solution, you can prevent common experimental artifacts, ensure structural integrity, and generate highly reproducible data.

The Mechanistic Basis of Stability Issues

Do not treat this compound as a simple, universally soluble salt. Its structural features—a dibasic piperazine ring and an ether linkage—dictate strict handling parameters.

  • The pHmax​ Disproportionation Phenomenon: In its dihydrochloride form, the molecule is highly water-soluble due to the protonation of both piperazine nitrogens. However, as the environmental pH increases toward physiological conditions (pH 7.4), the compound deprotonates. The specific pH at which the solubility of the ionized salt equals the intrinsic solubility ( S0​ ) of the un-ionized free base is known as pHmax​ [1]. Exceeding this threshold forces the salt to undergo disproportionation, causing the highly lipophilic free base to rapidly precipitate.

  • Oxidative Susceptibility: The piperazine ring is inherently vulnerable to hydroxyl radical (•OH) initiated oxidation. Hydrogen abstraction predominantly occurs at the C-H sites adjacent to the nitrogen atoms, forming carbon-centered radicals that react with dissolved oxygen to yield cyclic imines or N-oxides[2]. This degradation pathway is exponentially accelerated by UV light, elevated temperatures, and trace transition metals.

G A Dihydrochloride Salt (pH < 4) Highly Soluble B Monohydrochloride (pH 4 - 6) Moderately Soluble A->B + OH- (Increase pH) C Free Base (pH > 7.4) Lipophilic B->C + OH- (Physiological pH) D Precipitation & Surface Adsorption C->D Exceeds Intrinsic Solubility (S0)

Fig 1. pH-dependent speciation and precipitation pathway of dibasic piperazine salts.

Troubleshooting & FAQs

Q1: My 10 mM aqueous stock solution turned cloudy immediately after I diluted it into my cell culture media (pH 7.4). What happened? A1: This is a classic manifestation of free base precipitation. Your cell culture media is buffered at pH 7.4, which forces the dihydrochloride salt to undergo disproportionation, converting it into the highly lipophilic free base[1]. Because the intrinsic solubility ( S0​ ) of the free base is drastically lower than that of the salt, the concentration exceeds its thermodynamic solubility limit, causing it to crash out as a cloudy micro-suspension.

  • Corrective Action: Prepare intermediate dilutions in a slightly acidic vehicle (e.g., 0.1% acetic acid) or use anhydrous DMSO. Only introduce the compound to the pH 7.4 media immediately prior to the assay, ensuring the final well concentration remains below the free base's solubility limit (typically <100 µM).

Q2: I stored my 50 mM DMSO stock solution at 4°C for a month, and LC-MS analysis shows multiple new peaks (+14 Da and +16 Da). Why is it degrading? A2: Piperazine derivatives are highly prone to oxidative degradation. DMSO is hygroscopic and absorbs atmospheric moisture, which introduces dissolved oxygen. The +16 Da peak indicates the formation of an N-oxide, while the +14 Da peak often corresponds to a cyclic imine formed via •OH radical-initiated oxidation[2].

  • Corrective Action: Always flush stock vials with an inert gas (Argon or Nitrogen) to displace oxygen. Store long-term DMSO stocks at -20°C or -80°C in amber vials to prevent photo-catalyzed oxidation, adhering to ICH Q1A(R2) guidelines for stability testing[3].

Q3: My compound powder has become sticky, clumped, and difficult to weigh. Is it ruined? A3: Dihydrochloride salts are notoriously hygroscopic. The powder has absorbed ambient moisture. This not only makes physical handling difficult but fundamentally alters the effective molecular weight due to the incorporation of water of hydration, leading to inaccurate molarity calculations in your assays.

  • Corrective Action: Store the lyophilized powder in a sealed desiccator with indicating silica gel. If moisture has already been absorbed, dry the compound under a high vacuum at room temperature for 24 hours. You must re-verify its purity and water content via Karl Fischer titration before resuming experiments.

Q4: I am seeing high well-to-well variability in my 96-well plate assays, even though the solution looks clear. What is causing this? A4: You are likely experiencing surface adsorption. The lipophilic free base of 1-[2-(2-Methylphenoxy)ethyl]piperazine has a high affinity for untreated polystyrene and polypropylene surfaces. Even if macroscopic precipitation hasn't occurred, the effective concentration of the drug in the aqueous phase is being depleted as it adheres to the plastic walls.

  • Corrective Action: Use low-binding (surface-treated) assay plates. Alternatively, include a carrier protein like 0.1% BSA in your assay buffer to competitively bind the plastic surfaces and keep the compound in solution.

Quantitative Stability & Solubility Data

Parameter / ConditionObservation / MetricMechanistic Implication
Solubility (ddH2O, pH < 4) > 50 mg/mLFull protonation of piperazine nitrogens (Dihydrochloride state).
Solubility (PBS, pH 7.4) < 0.1 mg/mLDisproportionation to free base; exceeds intrinsic solubility ( S0​ ).
Stability (Solid, Desiccated, 4°C) > 24 monthsMinimal thermal/oxidative degradation when protected from moisture.
Stability (Aqueous, Room Temp, Light) < 48 hoursRapid photo-oxidation and cyclic imine formation.
Stability (DMSO, -20°C, Argon Purged) 6 monthsArrested oxidative kinetics; prevents moisture ingress.

Standardized Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol is a self-validating system designed to prevent hygroscopic weighing errors and oxidative degradation.

  • Equilibration: Remove the desiccator containing the 1-[2-(2-Methylphenoxy)ethyl]piperazine 2HCl vial from the 4°C fridge. Allow it to equilibrate to room temperature for exactly 30 minutes before opening. (Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining molarity calculations).

  • Solvent Preparation: Degas anhydrous DMSO by sparging with Argon gas for 5 minutes.

  • Dissolution: Weigh the required mass of the compound and immediately dissolve it in the degassed DMSO to achieve a 10 mM to 50 mM stock. Vortex until visually clear.

  • Aliquot & Purge: Divide the stock into single-use aliquots in amber polypropylene microcentrifuge tubes to minimize freeze-thaw cycles and photo-oxidation. Gently blow Argon gas over the liquid surface of each tube to displace headspace oxygen before capping.

  • Storage: Transfer immediately to a -80°C freezer.

Workflow N1 Weigh 1-[2-(2-Methylphenoxy)ethyl]piperazine 2HCl (Desiccated, Ambient Temp) N2 Dissolve in Anhydrous DMSO or ddH2O (Max 50 mM, Argon Purged) N1->N2 N3 Aliquot into Amber Polypropylene Tubes (Minimize Headspace) N2->N3 N4 Store at -20°C to -80°C (Stable for >6 months) N3->N4 N5 Dilute in Assay Buffer (pH 7.4) IMMEDIATELY before use N4->N5 Thaw at RT

Fig 2. Standardized workflow for the preparation and storage of oxidation-resistant stock solutions.

Protocol 2: Step-Down Dilution for In Vitro Assays (Avoiding Precipitation)

This protocol prevents pHmax​ threshold violations during media introduction.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

  • Intermediate Dilution: Dilute the stock 1:10 into a slightly acidic vehicle (e.g., sterile water containing 0.01% HCl or 0.1% Acetic Acid).

    • Validation Step: Measure the OD600 of this intermediate solution; it must be <0.05, confirming no micro-precipitation has occurred.

  • Final Assay Introduction: Add the intermediate dilution directly to the pH 7.4 assay media immediately (within 60 seconds) before introducing cells or enzymes. Ensure the final concentration of the compound is below 50 µM and the final DMSO concentration is ≤0.5%.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. URL:[Link]

  • Marković, O. S., et al. "Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance." Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Ren, Z., & da Silva, G. "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ACS Earth and Space Chemistry. URL:[Link]

Sources

Troubleshooting

Off-target effects of phenoxyethylpiperazine compounds

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing polypharmacological hurdles. Phenoxyethylpiperazine derivatives are hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing polypharmacological hurdles. Phenoxyethylpiperazine derivatives are highly versatile scaffolds, but their structural topology—specifically the basic lipophilic amine character—frequently triggers a predictable set of off-target liabilities.

Below is our definitive troubleshooting guide and methodology repository to help you identify, mechanistically understand, and engineer out these off-target effects.

Phase 1: Cardiovascular Off-Target Liabilities

Q1: Our phenoxyethylpiperazine leads consistently trigger acute hypotensive events in our in vivo telemetry models. Is this a direct myocardial effect or peripheral vasodilation?

Analysis & Causality: This is almost certainly peripheral vasodilation driven by off-target adrenergic antagonism. The phenoxyethylpiperazine scaffold shares a distinct topological overlap with endogenous catecholamines, allowing it to act as a competitive antagonist at alpha-1 and beta-1 adrenoceptors[1].

Mechanistically, when your compound binds to the alpha-1 adrenoceptor on vascular smooth muscle, it uncouples the Gq-protein complex. This inhibits Phospholipase C (PLC) from cleaving PIP2 into IP3 and DAG. The resulting drop in IP3 prevents the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum, forcing smooth muscle relaxation and precipitating a rapid hypotensive drop.

Alpha1_Pathway Drug Phenoxyethylpiperazine Alpha1 Alpha-1 Adrenoceptor Drug->Alpha1 Antagonizes Gq Gq Protein (Uncoupled) Alpha1->Gq Prevents Activation PLC Phospholipase C Gq->PLC Reduced Signal IP3 IP3 / DAG (Decreased) PLC->IP3 Decreased Cleavage Ca Intracellular Ca2+ IP3->Ca Reduced Release Effect Hypotension Ca->Effect Vasodilation

Pathway illustrating alpha-1 adrenoceptor antagonism by phenoxyethylpiperazines causing hypotension.

Resolution Strategy: To definitively separate peripheral vasodilation from direct myocardial depression, you must run your compounds through an ex vivo Langendorff isolated heart model[2]. If the compound causes hypotension in vivo but shows no negative inotropy (reduced contractility) in the Langendorff model, the liability is purely peripheral.

Q2: We are observing QT prolongation in our canine models. Is hERG blockade a class effect for these compounds?

Analysis & Causality: Yes. The hERG (Kv11.1) potassium channel is notoriously promiscuous, and basic lipophilic amines—like phenoxyethylpiperazines—are classic blockers. At physiological pH (7.4), the basic piperazine nitrogen is protonated. When the hERG channel opens during ventricular repolarization, this protonated nitrogen enters the inner cavity and forms strong cation- π interactions with aromatic residues (Tyr652 and Phe656). Simultaneously, the lipophilic phenoxyethyl tail anchors into adjacent hydrophobic pockets, trapping the channel in a closed state and delaying repolarization (QT prolongation).

Phase 2: Central Nervous System (CNS) Liabilities

Q3: Our target is strictly peripheral, but our phenoxyethylpiperazine compound is causing sedation and behavioral changes in rodent models. How do we mitigate this?

Analysis & Causality: Piperazine derivatives readily cross the blood-brain barrier (BBB) via passive diffusion. Once in the CNS, the phenoxyethylpiperazine pharmacophore closely mimics the binding requirements for central monoamine receptors, specifically serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors[3].

Resolution Strategy: You must optimize the compound's Central Nervous System Multiparameter Optimization (CNS MPO) score to restrict BBB permeability. Strategies include:

  • Lowering Lipophilicity: Reduce the cLogP to < 3.0.

  • Increasing Polar Surface Area (PSA): Introduce polar substituents (e.g., hydroxyl or amide groups) onto the phenoxy ring to push the PSA above 90 Ų.

  • Modulating pKa: Introduce electron-withdrawing groups near the piperazine ring to lower the pKa of the basic nitrogen, reducing the fraction of protonated species available for active transport or receptor binding.

Quantitative Liability Profile

To benchmark your leads, compare your internal screening data against the typical off-target affinity ranges observed for unoptimized phenoxyethylpiperazine scaffolds.

Off-Target ReceptorPrimary Phenotypic EffectTypical Unoptimized IC50 / KiStandard Validation Assay
Alpha-1 Adrenoceptor Vasodilation, Acute Hypotension10 nM - 500 nMRadioligand Binding / Langendorff
hERG (Kv11.1) Channel QT Prolongation, Arrhythmia1 µM - 10 µMWhole-Cell Patch-Clamp
5-HT2A Receptor Sedation, Hallucinations50 nM - 1,000 nMRadioligand Binding
Dopamine D2 Receptor Extrapyramidal Motor Symptoms100 nM - 2,000 nMRadioligand Binding

Standard Operating Procedures (SOPs)

To ensure high scientific rigor, utilize the following self-validating protocols to quantify your off-target liabilities.

Protocol A: Ex Vivo Langendorff Perfused Heart Assay

Purpose: To isolate direct myocardial effects (inotropy/chronotropy) from systemic vascular interference[4].

  • System Preparation: Prime the Langendorff apparatus with Krebs-Henseleit buffer, oxygenated with 95% O2​ / 5% CO2​ , and strictly maintained at 37°C.

  • Excision & Arrest: Deeply anesthetize the rodent. Rapidly excise the heart and plunge it into ice-cold buffer. Causality: Immediate cooling arrests metabolic demand and prevents ischemic damage during transfer.

  • Retrograde Cannulation: Cannulate the aorta retrogradely. Causality: Retrograde flow forces the aortic valve shut, diverting the oxygenated perfusate directly into the coronary ostia to perfuse the myocardial capillary network[4].

  • Equilibration (Self-Validation Step): Perfuse at a constant pressure of 80 mmHg[2]. Allow 20-30 minutes of equilibration. The system is validated and ready only if the Left Ventricular Developed Pressure (LVDP) stabilizes at >80 mmHg and resting heart rate is consistent.

  • Compound Administration: Infuse the phenoxyethylpiperazine compound in ascending concentrations (e.g., 10 nM to 10 µM).

  • Data Acquisition: Continuously record LVDP (inotropy), heart rate (chronotropy), and coronary flow rate.

Protocol B: Whole-Cell Patch-Clamp for hERG Inhibition

Purpose: To quantify the fractional blockade of the Kv11.1 potassium channel.

hERG_Workflow Cell CHO Cells (hERG+) Patch Whole-Cell Patch Clamp Cell->Patch Baseline Record Tail Currents Patch->Baseline Drug Perfuse Compound Baseline->Drug Measure Measure Fractional Block Drug->Measure IC50 Calculate IC50 Measure->IC50

Step-by-step whole-cell patch-clamp workflow for assessing hERG channel blockade.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiological Configuration: Achieve a whole-cell patch configuration using borosilicate glass pipettes (2-4 MΩ resistance) filled with an intracellular solution.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds. Causality: This forces the hERG channels into an open, and subsequently inactivated, state.

  • Tail Current Elicitation: Repolarize the cell to -50 mV for 2 seconds. Causality: This relieves inactivation, eliciting a massive outward tail current. This is the precise moment the basic piperazine nitrogen binds to the inner cavity.

  • Baseline & Validation: Record baseline tail currents for 3 minutes. Self-Validation Step: Perfuse 100 nM E-4031 (a highly selective hERG blocker) at the end of the assay to ensure >90% channel blockade, proving the recorded currents were genuinely hERG-mediated.

  • Compound Perfusion: Perfuse the test compound extracellularly until steady-state block is achieved. Calculate the IC50 based on the fractional reduction of peak tail current.

References

  • Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors, ResearchG
  • 1-[2-(4-methylphenoxy)ethyl]piperazine | 138304-74-2 | Benchchem, Benchchem,
  • Langendorff Heart Studies - CorDynamics, CorDynamics,
  • (PDF)

Sources

Optimization

Troubleshooting unexpected results in piperazine compound experiments

Welcome to the Piperazine Compound Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who encounter unexpected roadblocks whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Compound Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who encounter unexpected roadblocks when working with piperazine-containing compounds. While the piperazine ring is a privileged pharmacophore—ubiquitous in blockbusters like imatinib, aripiprazole, and sildenafil—its unique physicochemical properties (specifically its two secondary amine centers and high basicity) can introduce severe artifacts in both chemical synthesis and biological evaluation.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these anomalies and provide self-validating protocols to ensure your experimental workflows are robust, reproducible, and scientifically sound.

Section 1: Chemical Synthesis & Purification

Q: Why am I getting a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated products when attempting to N-alkylate piperazine?

The Science: Piperazine possesses two secondary amine centers with identical nucleophilicity and a high pKa (~9.8). When one nitrogen is alkylated, the resulting tertiary amine does not significantly withdraw electron density from the second nitrogen. In fact, the increased lipophilicity often keeps the mono-alkylated intermediate highly soluble in the organic phase, making it intensely competitive for the remaining alkylating agent[1]. Standard direct alkylation methods will inevitably lead to statistical mixtures that are notoriously difficult to separate via standard silica gel chromatography[2].

The Solution: You must break the symmetry of the molecule using a stoichiometric imbalance or a temporary electron-withdrawing protecting group (like Boc).

Protocol 1: Regioselective Mono-Boc Protection of Piperazine

Self-Validating System: This protocol relies on pH-driven phase partitioning. By strictly controlling the pH during workup, you validate the success of the reaction; di-Boc impurities will remain in the organic phase, while the desired mono-Boc product is selectively extracted.

  • Reagent Preparation: Dissolve piperazine (4.0 equivalents) in dichloromethane (DCM) and cool to 0°C.

    • Causality: Using a massive stoichiometric excess of the diamine statistically disfavors the di-alkylation event by ensuring the electrophile is constantly surrounded by unreacted piperazine molecules. Cooling prevents exothermic runaway reactions that reduce regioselectivity.

  • Dropwise Addition: Dissolve Boc-anhydride (Boc₂O, 1.0 eq) in DCM and add it dropwise via a syringe pump over 3 hours.

    • Causality: Slow addition maintains an extremely low localized concentration of the anhydride, preventing localized di-protection.

  • Aqueous Workup (The Critical Step): Evaporate the DCM. Suspend the residue in water (pH ~10) and filter off the insoluble di-Boc byproduct. Extract the aqueous filtrate with ethyl acetate.

    • Causality: Unreacted piperazine is highly water-soluble and remains in the aqueous layer. The di-Boc byproduct is highly lipophilic and insoluble in water. The mono-Boc piperazine has intermediate polarity and is selectively pulled into the ethyl acetate layer, ensuring a self-purifying workflow[1].

Section 2: In Vitro Assay Anomalies

Q: My piperazine derivative shows excellent target affinity in biochemical assays (IC₅₀ < 10 nM) but loses nearly all potency in cell-based assays (EC₅₀ > 5 µM). Furthermore, fluorescence microscopy shows punctate staining. What is happening?

The Science: The most probable culprit is lysosomotropism . Basic amines like piperazine exist predominantly in their neutral or singly protonated form at physiological pH (7.4), allowing them to freely diffuse across the plasma membrane. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperazine ring becomes doubly protonated[3]. This highly charged state renders the molecule membrane-impermeable, effectively trapping it inside the organelle and preventing it from reaching its cytosolic or nuclear target. This is a highly documented failure mode in the design of heterobifunctional molecules like PROTACs[4].

The Solution: Modulate the pKa of the basic center to < 7.5 by introducing electron-withdrawing groups (EWGs) such as an acetyl group, or by switching to a less basic bioisostere (e.g., diazabicyclo[4.1.0]heptane)[5].

G A Unexpected Loss of Potency in Cell-Based Assay B Check Compound pKa (Target: pKa < 7.5) A->B C pKa > 8.0 (High Basicity) B->C Yes D pKa < 7.5 (Optimal) B->D No E Perform LysoTracker Co-localization Assay C->E F Investigate Efflux Pumps (e.g., P-gp) or Metabolism D->F G Positive for Trapping: Modify Piperazine N-substituent E->G Punctate Staining

Workflow for diagnosing and mitigating cell-based assay interference driven by basic amines.

Protocol 2: LysoTracker Co-localization Assay for Lysosomotropism

Self-Validating System: This assay includes a dynamic washout phase to confirm that the trapping is pH-dependent and not a covalent off-target interaction.

  • Incubation: Seed target cells in a 96-well imaging plate. Incubate with your test compound (1-10 µM) and Chloroquine (10 µM, Positive Control) for 2 hours.

    • Causality: 2 hours is sufficient for pH-driven partitioning to reach equilibrium without triggering secondary autophagic responses or cell death.

  • Co-Staining: Add LysoTracker Red (50 nM) and Hoechst 33342 (1 µg/mL) for the final 30 minutes of incubation.

    • Causality: LysoTracker acts as a competitive marker for acidic organelles; Hoechst validates nuclear integrity and confirms the compound hasn't caused acute cytotoxicity.

  • Washout Validation (Crucial): Image the cells immediately. Then, wash the cells with compound-free PBS and incubate in fresh media for 1 hour, followed by re-imaging.

    • Causality: Lysosomotropism is a dynamic equilibrium. If the punctate staining dissipates after the washout, it confirms the mechanism is pH-partitioning (reversible) rather than irreversible aggregation.

Section 3: Pharmacokinetics & Off-Target Toxicity

Q: My lead compound is failing preclinical safety screens due to hERG channel inhibition. I thought piperazines were supposed to be safer than piperidines?

The Science: The human ether-à-go-go-related gene (hERG) potassium channel contains a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that strongly interact with lipophilic, basic amines via cation-π interactions[6]. While replacing a piperidine ring (pKa ~11.2) with a piperazine ring (pKa ~9.8) is a classic medicinal chemistry strategy to lower basicity and resolve hERG issues (successfully utilized in the development of drugs like Ziritaxestat and TNG348)[7], it is not a silver bullet. If your piperazine derivative remains highly lipophilic (high logD), it can still penetrate the pore and bind[6].

The Solution: You must further attenuate the basicity. Acetylation of one nitrogen reduces the pKa to ~7.0, effectively neutralizing the cation-π interaction at physiological pH[3]. Alternatively, introduce a zwitterionic motif to reduce the overall logD.

G N1 High hERG Liability (IC50 < 1 µM) N2 Assess Pharmacophore (Basic Amine Present?) N1->N2 N3 Scaffold Hopping: Piperidine -> Piperazine N2->N3 Yes N4 Lower pKa via EWG (e.g., N-Acetylation) N3->N4 Reduce basicity N5 Optimized Candidate (hERG IC50 > 30 µM) N4->N5 Abolished binding

Strategic medicinal chemistry pathway for mitigating hERG toxicity via pKa modulation.

Data Presentation: Physicochemical Properties & Liability Metrics

To guide your structural optimization, refer to this comparative matrix of common amine pharmacophores. Notice how slight modifications to the piperazine core drastically alter the liability profile.

PharmacophorepKa (Basic Center)Lysosomotropism RiskhERG Binding PropensityPrimary Mitigation Strategy
Piperidine ~11.2Very HighVery HighScaffold hop to piperazine
Unsubstituted Piperazine ~9.8HighHighN-alkylation / N-acylation
N-Methylpiperazine ~8.5 - 9.0ModerateModerateReduce logD / add zwitterion
N-Acetylpiperazine ~7.0LowLowN/A (Optimized profile)

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter (2024) URL: [Link]

  • Title: Monoalkylation of piperazine with alkene oxides Source: The Journal of Organic Chemistry (1943) URL: [Link]

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: ResearchGate (2025) URL: [Link]

  • Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate (2013) URL: [Link]

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PMC / RSC Medicinal Chemistry (2022) URL: [Link]

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Publishing (2022) URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (2022) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining the Synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride

Welcome to the Technical Support and Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with synthesizing 1-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with synthesizing 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride.

This molecule is a critical scaffold in drug discovery, most notably serving as a primary precursor for 1-aryloxyethyl piperazine derivatives developed as Kv1.5 potassium channel inhibitors for the treatment of atrial fibrillation[1]. Because cardiovascular targets require exceptionally high-purity ligands to prevent off-target toxicity, refining this synthesis to eliminate bis-alkylated byproducts and residual starting materials is paramount[2].

I. Synthesis Workflow & Pathway Visualization

The standard synthesis of this compound involves a three-step sequence: Williamson ether synthesis (O-alkylation), N-alkylation of the piperazine ring, and subsequent deprotection/salt formation.

SynthesisWorkflow A o-Cresol + 1,2-Dibromoethane B 1-(2-Bromoethoxy)- 2-methylbenzene A->B Step 1: O-Alkylation (MeCN, 80°C) D Boc-Protected Intermediate B->D Step 2: N-Alkylation (KI, DMF, 70°C) C Boc-Piperazine + Base (K2CO3) C->D E 1-[2-(2-Methylphenoxy)ethyl] piperazine • 2HCl D->E Step 3: Deprotection (Anhydrous HCl)

Figure 1: Three-step synthesis workflow for 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride.

II. Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific mechanistic causalities and built-in validation checkpoints so you can confirm success before proceeding.

Step 1: O-Alkylation (Etherification)

Objective: Synthesize 1-(2-bromoethoxy)-2-methylbenzene from o-cresol.

  • Causality: We utilize a large stoichiometric excess of 1,2-dibromoethane (5.0 eq) to statistically minimize the formation of the symmetrical bis-phenoxyethane dimer. Potassium carbonate (K₂CO₃) is selected as a mild base; stronger bases like NaH would promote unwanted E2 elimination of the dibromoethane into vinyl bromide.

  • Protocol:

    • Dissolve 1.0 eq of o-cresol in anhydrous acetonitrile (MeCN).

    • Add 1.5 eq of anhydrous K₂CO₃. Stir for 30 minutes at room temperature. (Validation: The solution will transition to a slightly cloudy, darker suspension as the phenoxide ion forms).

    • Add 5.0 eq of 1,2-dibromoethane dropwise. Elevate the temperature to 80°C and reflux for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 9:1). The reaction is complete when the UV-active o-cresol spot (which also stains readily with KMnO₄) completely disappears, replaced by a higher Rf product spot.

    • Filter the inorganic salts, concentrate under reduced pressure to recover unreacted 1,2-dibromoethane, and purify via flash chromatography.

Step 2: N-Alkylation (Mono-Boc Strategy)

Objective: Couple the alkyl bromide with piperazine.

  • Causality: Piperazine is a symmetrical diamine. Reacting it directly with the alkyl bromide often yields a difficult-to-separate mixture of mono- and bis-alkylated products. Using 1-Boc-piperazine ensures 100% regioselectivity. The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ, which accelerates the substitution by the bulky secondary amine.

  • Protocol:

    • Dissolve 1.0 eq of 1-(2-bromoethoxy)-2-methylbenzene and 1.1 eq of 1-Boc-piperazine in anhydrous N,N-dimethylformamide (DMF).

    • Add 2.0 eq of K₂CO₃ and 0.1 eq of KI. Heat to 70°C for 8 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is successful when the chromatogram shows a dominant peak with a mass corresponding to the Boc-protected intermediate [M+H]+ .

    • Quench with water, extract with EtOAc, and wash extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 3: Deprotection & Dihydrochloride Salt Formation

Objective: Remove the Boc group and precipitate the final dihydrochloride salt.

  • Causality: Piperazine dihydrochloride salts are notoriously hygroscopic. Using aqueous HCl will result in a sticky, unworkable gum. By using strictly anhydrous HCl in a non-polar/ethereal solvent mixture, the salt becomes highly insoluble as it forms, driving the equilibrium forward and yielding a pure, filterable crystalline solid.

  • Protocol:

    • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).

    • Cool the flask to 0°C in an ice bath. Dropwise, add 10.0 eq of 4M HCl in anhydrous dioxane.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction is self-indicating. As the Boc group is cleaved and the dihydrochloride salt forms, a dense white crystalline solid will spontaneously precipitate from the DCM/dioxane solution.

    • Filter the precipitate rapidly under a flow of nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum for 24 hours.

III. Quantitative Data: N-Alkylation Strategy Comparison

The choice of piperazine reagent drastically impacts the purity and yield of the final product. The table below summarizes the quantitative differences between using unprotected piperazine versus the recommended mono-Boc protected strategy.

Synthesis StrategyReagent EquivalentsMajor ByproductCrude Purity (LC-MS)Final Isolated YieldWorkup Complexity
Unprotected Piperazine 5.0 - 10.0 eqBis-alkylated piperazine75 - 80%50 - 60%High (Requires extensive aqueous acid/base washes to remove excess diamine)
Mono-Boc Piperazine 1.1 eqUnreacted alkyl bromide> 95%85 - 90%Low (Simple organic extraction and direct precipitation)

IV. Troubleshooting & FAQs

Q: My etherification step (Step 1) shows low yield, and NMR indicates the presence of a vinyl bromide byproduct. How do I fix this? A: Vinyl bromide forms via an E2 elimination pathway, which directly competes with the desired SN2 substitution. This occurs if your base is too strong or the reaction temperature is too high. Ensure you are using a mild base like K₂CO₃ (strictly avoid NaOH or NaH for this step) and keep the reaction temperature at or below 80°C. Furthermore, using acetonitrile (MeCN) instead of DMF favors the SN2 pathway over E2.

Q: How do I remove residual unreacted o-cresol from the Step 1 intermediate without running a column? A: Unreacted o-cresol can be efficiently removed via an acid-base extraction. Dilute your crude mixture in an organic solvent (like EtOAc) and wash it with 1M NaOH. The unreacted o-cresol will be deprotonated to form a water-soluble sodium phenoxide salt, partitioning into the aqueous layer. The neutral 1-(2-bromoethoxy)-2-methylbenzene will remain in the organic layer.

Q: The final dihydrochloride salt precipitated as a discolored, sticky gum instead of a white crystalline powder. What went wrong? A: Gummy precipitates are a classic indicator of moisture contamination or the presence of residual polar solvents (especially DMF from Step 2). Piperazine dihydrochloride salts readily absorb atmospheric water.

  • Immediate Fix: Triturate the gum with hot, anhydrous diethyl ether, or dissolve it in a minimal amount of absolute ethanol and crash it out with cold anhydrous ether to induce crystallization.

  • Prevention: Ensure your HCl source is strictly anhydrous (e.g., HCl in dioxane) and that all DMF is washed out during the Step 2 workup prior to deprotection. Always filter the final salt under a dry nitrogen atmosphere.

Q: Can I form the mono-hydrochloride salt instead of the dihydrochloride? A: It is highly difficult to isolate a pure mono-hydrochloride salt of an aryloxyethyl piperazine due to the similar pKa values of the two nitrogen atoms in the piperazine ring. Attempting to add exactly 1.0 equivalent of HCl usually results in a statistical mixture of free base, mono-salt, and di-salt. For consistent stoichiometry and higher purity, forcing the formation of the dihydrochloride salt with excess anhydrous HCl is the industry standard[1].

V. References

  • Guo, X., Ma, X., Yang, Q., Xu, J., Huang, L., Jia, J., Shan, J., Liu, L., Chen, W., Chu, H., et al. "Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I)." European Journal of Medicinal Chemistry, 2014, 81, 89-94. [Link]

  • Li, Y., et al. "Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5." National Institutes of Health (PMC), 2021. [Link]

Optimization

Challenges in the analytical detection of piperazine derivatives

Welcome to the Technical Support Center for the Analytical Detection of Piperazine Derivatives . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Analytical Detection of Piperazine Derivatives . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing piperazine-based designer drugs (e.g., BZP, TFMPP) and veterinary residues.

Piperazines are highly polar, basic, and lack strong chromophores. These traits lead to poor chromatographic retention, severe peak tailing, and thermal instability. This guide translates these fundamental chemical behaviors into actionable troubleshooting steps and self-validating protocols.

Core Analytical Workflow

PiperazineWorkflow Start Biological / Tissue Sample Prep Enzymatic Hydrolysis & Protein Precipitation Start->Prep Extraction Solid-Phase Extraction (SPE) (Mixed-mode SCX) Prep->Extraction Decision Analytical Platform Extraction->Decision GCMS_Path GC-MS / GC-MS/MS Decision->GCMS_Path LCMS_Path LC-MS/MS Decision->LCMS_Path Deriv Derivatization (TFA or Acetic Anhydride) GCMS_Path->Deriv GC_Analysis Quantitation (SIM/MRM) LOD: 1.4 - 4.0 ng/mL Deriv->GC_Analysis LC_Cond Chromatographic Optimization (pH 7-8 or HILIC) LCMS_Path->LC_Cond LC_Analysis Quantitation (ESI+ MRM) LOD: 0.2 - 1.0 ng/mL LC_Cond->LC_Analysis

Analytical workflow for the detection of piperazine derivatives in biological matrices.

Module 1: Liquid Chromatography (LC-MS/MS) Troubleshooting

Q: Why do I observe severe peak tailing and poor retention for BZP and TFMPP on standard C18 columns? The Causality: Piperazine derivatives contain secondary or tertiary amines. At an acidic or neutral mobile phase pH, these amines are protonated (positively charged). This high polarity causes them to elute in the void volume of a standard reversed-phase C18 column. Furthermore, the protonated amines interact strongly with unreacted, acidic silanol groups on the silica backbone of the column via ion-exchange mechanisms, resulting in severe peak tailing. The Solution:

  • pH Adjustment: Adjust the mobile phase or sample pH to 7–8. At this pH, the target compounds are pushed closer to their free-base (neutral) form, which improves extraction efficiency, yields more symmetrical peaks, and reduces peak tailing[1].

  • Stationary Phase Selection: If reversed-phase retention remains insufficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use an end-capped, base-deactivated C18 column designed for polar amines.

Q: My "Dilute and Shoot" LC-ESI-MS/MS method is suffering from massive ion suppression. How can I fix this? The Causality: Biological matrices (urine, plasma) contain endogenous salts and phospholipids that co-elute with early-eluting polar piperazines. In the Electrospray Ionization (ESI) source, these matrix components compete with the piperazines for available charge droplets, neutralizing your analyte signal. The Solution: Abandon "dilute and shoot" for complex matrices. Implement a Mixed-Mode Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE). Because piperazines are basic, they will bind tightly to the SCX resin at a low pH, allowing you to aggressively wash away neutral and acidic matrix interferences before eluting the purified amines[2].

Module 2: Gas Chromatography (GC-MS) & Derivatization

Q: Is derivatization strictly necessary for GC-MS analysis of piperazines? The Causality: Yes. Piperazines have high boiling points and active secondary amine hydrogens. If injected directly into a GC inlet, they will adsorb onto the glass liner and column active sites, causing peak broadening, tailing, and thermal degradation. The Solution: Derivatization masks the active amine hydrogen, replacing it with a less polar, more volatile functional group. Acylation using Trifluoroacetic anhydride (TFA) or Acetic Anhydride is the gold standard, significantly lowering the Limit of Detection (LOD)[2],[3].

Standard Operating Procedure: Pre-Column Derivatization with Acetic Anhydride

This protocol is optimized for GC-EI/MS/MS analysis of tissue and biological extracts[3].

  • Sample Concentration: Transfer the purified SPE extract into a glass derivatization vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. (Self-validation: Any residual water will hydrolyze the acetic anhydride, halting the reaction).

  • Reagent Addition: Add 100 µL of Acetic Anhydride and 50 µL of Pyridine (acting as a basic catalyst and acid scavenger).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the excess reagents to dryness under nitrogen. (Critical: Failure to remove excess anhydride will rapidly degrade the GC column stationary phase).

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Vortex for 30 seconds.

  • Analysis: Inject 1 µL into the GC-MS/MS system.

Module 3: Sample Preparation & Matrix Management

Q: How stable are synthetic piperazines in biological samples during storage? The Causality: Piperazines in whole blood or plasma are subject to enzymatic degradation and matrix binding over time. Storing samples at room temperature leads to a rapid decline in parent compound concentrations, complicating forensic interpretations. The Solution: Samples suspected to contain synthetic piperazines must be stored at -20°C immediately. Studies show that at -20°C, phenyl piperazines maintain acceptable stability for up to 6 months, whereas room temperature storage causes significant analyte degradation[4].

Standard Operating Procedure: Mixed-Mode SCX SPE Extraction

Designed for the simultaneous extraction of BZP, TFMPP, and their metabolites from urine[2].

  • Hydrolysis: Add β-glucuronidase to 1 mL of urine and incubate at 37°C for 2 hours to cleave conjugated metabolites.

  • Acidification: Adjust the sample to pH 4 using ammonium acetate buffer. (Causality: Ensures piperazines are fully protonated for cation exchange).

  • Conditioning: Condition the semi-micro SCX column with 2 mL methanol, followed by 2 mL of pH 4 buffer.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove neutral/acidic lipids and proteins.

  • Elution: Elute the target piperazines using 2 mL of a freshly prepared mixture of Methanol/Ammonium Hydroxide (95:5, v/v). (Causality: The high pH neutralizes the basic amines, releasing them from the SCX resin).

  • Drying: Evaporate to dryness and reconstitute in the appropriate mobile phase.

Module 4: Quantitative Performance Benchmarks

To assist in method validation, the following table summarizes the expected quantitative performance of optimized analytical platforms based on peer-reviewed literature.

Analyte(s)MatrixAnalytical PlatformDerivatizationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery
BZP, TFMPPUrineLC-ESI-MS (SIM)None0.2 – 1.0 ng/mLN/AN/A
BZP, TFMPPPlasmaGC-MSPerfluoroacylation4.0 ng/mL16.0 ng/mL79 – 96%
PiperazinePig/Chicken TissueGC-EI/MS/MSAcetic Anhydride1.4 – 1.6 µg/kg4.8 – 5.2 µg/kg77.5 – 96.3%
PiperazineChicken MuscleHPLC-MS/MSNone0.3 µg/kg1.0 µg/kg82.2 – 88.6%

Data synthesized from authoritative validation studies[2],[3],[5],[6].

References

  • Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine. nih.gov.[Link]

  • Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. nih.gov.[Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. scienceasia.org.[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. scholars.direct.[Link]

  • Simultaneous determination of 28 illegal drugs in sewage by high throughput online SPE-ISTD-UHPLC-MS/MS. nih.gov.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. oup.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Piperazine Derivatives in Preclinical Anxiety Models: A Methodological and Mechanistic Guide

As a Senior Application Scientist in neuropharmacology, I have designed this guide to provide drug development professionals and researchers with an objective, data-driven comparison of piperazine derivatives in anxiety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I have designed this guide to provide drug development professionals and researchers with an objective, data-driven comparison of piperazine derivatives in anxiety models. Rather than simply listing behavioral outcomes, this guide dissects the mechanistic causality behind these compounds, evaluates their comparative efficacy, and establishes a self-validating experimental framework for preclinical testing.

The Piperazine Scaffold: Mechanistic Grounding

Piperazine derivatives, particularly the azapirone class (e.g., buspirone, tandospirone, gepirone), represent a critical departure from classical benzodiazepine anxiolytics. While benzodiazepines modulate GABA-A receptors—often resulting in sedation, tolerance, and dependence—piperazine derivatives primarily exert their anxiolytic effects through the serotonergic system, acting as partial or biased agonists at the 5-HT1A receptor 1.

The therapeutic efficacy of these compounds hinges on their ability to bind to presynaptic somatodendritic autoreceptors in the raphe nuclei and postsynaptic heteroreceptors in the limbic system (e.g., amygdala and hippocampus) 2.

Signaling Pathway Visualization

To understand the behavioral phenotype, we must first map the intracellular signaling cascade. Activation of the Gi/o-coupled 5-HT1A receptor leads to the inhibition of adenylate cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

G A Piperazine Derivative (e.g., Buspirone, F15599) B 5-HT1A Receptor Activation A->B Binding C Gi/o Protein Coupling B->C Signal Transduction D Inhibition of Adenylate Cyclase C->D F GIRK Channel Opening (K+ Efflux) C->F E Decreased cAMP Levels D->E G Neuronal Hyperpolarization E->G Modulates F->G Primary Driver H Anxiolytic Behavioral Phenotype G->H Systemic Effect

Fig 1. 5-HT1A receptor signaling cascade induced by piperazine derivatives.

Comparative Efficacy in Anxiety Models

Evaluating piperazine derivatives requires robust behavioral assays. The Elevated Plus Maze (EPM) is the gold standard, relying on the innate conflict between a rodent's exploratory drive and its aversion to open, elevated spaces. However, the efficacy of piperazine derivatives in the EPM varies significantly based on their intrinsic efficacy and receptor selectivity.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing first-generation azapirones with novel piperazine derivatives across acute anxiety models 1, 3, 4, 5.

CompoundSubclass5-HT1A ProfileEPM Efficacy (Acute Dosing)Key Pharmacological Differentiator
Buspirone AzapironePartial AgonistWeak / InconsistentFirst-in-class; limited by high D2 receptor affinity which confounds acute anxiolytic readouts.
Tandospirone AzapironePartial AgonistModerateLower D2 affinity than buspirone; shows reliable efficacy in somatic anxiety models.
Gepirone AzapironePartial AgonistModerate to HighSuperior 5-HT1A selectivity over D2; does not provoke acute anxiogenesis unlike SSRIs.
F15599 Biased AgonistHigh Efficacy AgonistRobustPreferentially targets postsynaptic 5-HT1A receptors, resulting in potent acute EPM activity.
LQFM104 Novel PiperazineAgonistSignificantDual anxiolytic/antidepressant profile; effects completely abolished by WAY100635.

Analytical Insight: The historical inconsistency of buspirone in acute EPM tests is largely attributed to its low intrinsic efficacy (partial agonism) and off-target D2 receptor antagonism, which can induce motor suppression. In contrast, novel biased agonists like F15599 and highly selective derivatives like LQFM104 demonstrate robust acute efficacy by maximizing postsynaptic 5-HT1A activation without motor interference 1, 4.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, behavioral pharmacology must employ self-validating experimental designs. A common pitfall in evaluating piperazine derivatives is the failure to distinguish true anxiolysis from generalized motor impairment, or failing to prove the specific receptor mechanism.

Below is a field-proven, step-by-step protocol for evaluating piperazine derivatives in the Elevated Plus Maze, incorporating mandatory mechanistic controls.

Step 1: Environmental Habituation and Baseline Calibration
  • Action: Transfer mice (e.g., adult male Swiss or C57BL/6J) to the testing room 1 hour prior to the experiment. Maintain room illumination at a strict 15–20 lux.

  • Causality: High illumination (>50 lux) induces a profound freezing response in rodents, establishing a "floor effect" where even potent anxiolytics fail to increase open-arm exploration. Habituation prevents stress-induced cortisol spikes from skewing baseline anxiety.

Step 2: Pharmacological Intervention & Mechanistic Validation

Divide the cohort into four critical groups to create a self-validating matrix:

  • Vehicle Control: Establishes the baseline anxiety phenotype.

  • Positive Control (e.g., Diazepam 1-2 mg/kg): Validates that the assay is sensitive to anxiolytic action.

  • Test Compound (e.g., Piperazine derivative, varying doses): Administered p.o. or i.p. 30–60 minutes prior to testing.

  • Mechanistic Blockade (Test Compound + WAY100635): Administer WAY100635 (0.5 mg/kg s.c., a selective 5-HT1A antagonist) 15 minutes prior to the test compound.

  • Causality: The inclusion of the WAY100635 group is non-negotiable for target validation. If the test compound increases open-arm time, but this effect is not abolished by WAY100635, the anxiolytic effect is off-target (not 5-HT1A mediated) 4.

Step 3: Elevated Plus Maze (EPM) Execution
  • Action: Place the mouse in the center square of the EPM facing an open arm. Record behavior for exactly 5 minutes using an automated video tracking system (e.g., EthoVision).

  • Metrics Captured: Percentage of time spent in open arms (%TOA), percentage of open arm entries (%OAE), and total closed arm entries.

  • Causality: Automated tracking eliminates observer bias. Closed arm entries serve as an internal control for locomotor activity; if a drug drastically reduces closed arm entries, any reduction in open arm exploration is likely due to sedation, not anxiogenesis.

Step 4: Parallel Locomotor Control (Open Field Test)
  • Action: Run a parallel cohort through the Open Field Test (OFT) using the exact dosing regimen.

  • Causality: Piperazine derivatives with D2 affinity (like buspirone) can suppress motor function. The OFT verifies that the EPM results are due to specific anxiolysis rather than generalized hyper/hypolocomotion.

Conclusion

The piperazine scaffold remains a highly viable backbone for anxiolytic drug discovery. While first-generation azapirones like buspirone suffer from partial efficacy and off-target effects, modern rational drug design has yielded biased agonists (F15599) and novel derivatives (LQFM104) that demonstrate superior acute efficacy in preclinical models. By employing self-validating protocols that utilize selective antagonists like WAY100635, researchers can confidently isolate the 5-HT1A-mediated anxiolytic properties of these promising compounds.

References

  • Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. ACS Chemical Neuroscience. URL:[Link]

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. PMC / National Institutes of Health. URL:[Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed / National Institutes of Health. URL: [Link]

  • Tandospirone in the Treatment of Generalised Anxiety Disorder and Mixed Anxiety-Depression. ResearchGate. URL:[Link]

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. MDPI. URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Anxiolytic Effects of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride

This guide provides a comprehensive framework for the preclinical validation of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (hereafter referred to as "Compound X") as a potential anxiolytic agent. We will obje...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (hereafter referred to as "Compound X") as a potential anxiolytic agent. We will objectively compare its hypothetical performance profile against established benchmarks—diazepam and fluoxetine—and provide the detailed experimental methodologies required to generate robust, publication-quality data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess novel CNS-active compounds.

Introduction: The Rationale for Novel Anxiolytics

Anxiety disorders are among the most prevalent psychiatric conditions globally, yet current therapeutic options are not without limitations.[1] Benzodiazepines, while effective, carry risks of sedation, cognitive impairment, and dependence.[2] Selective serotonin reuptake inhibitors (SSRIs) often have a delayed onset of action and variable efficacy.[3] This landscape creates a clear imperative for developing novel anxiolytics with improved safety and efficacy profiles.

Compound X, a piperazine derivative, belongs to a chemical class known for its diverse interactions with the central nervous system.[4] Many substituted piperazine compounds exhibit activity at serotonergic, dopaminergic, and adrenergic receptors, all of which are implicated in the modulation of anxiety and mood.[5] For instance, related N-phenylpiperazine derivatives have shown potent anxiolytic-like activity in preclinical models, often attributed to their antagonist activity at the 5-HT1A receptor, among other targets.[5][6] Therefore, a systematic validation of Compound X is warranted.

This guide outlines a multi-tiered experimental approach, beginning with primary behavioral screening and followed by confirmatory assays to build a comprehensive anxiolytic profile and compare it against gold-standard agents representing distinct mechanisms of action.

Comparator Drug Profiles: Establishing Benchmarks

To properly contextualize the effects of Compound X, it is essential to use positive controls with well-characterized anxiolytic mechanisms.

  • Diazepam (Valium®): A classic benzodiazepine, diazepam exerts its anxiolytic, sedative, and muscle-relaxant effects by acting as a positive allosteric modulator of the GABA-A receptor.[7][8][9] By enhancing the effect of the inhibitory neurotransmitter GABA, it reduces neuronal excitability throughout the CNS.[9][10] It is the archetypal fast-acting anxiolytic and serves as a benchmark for acute anxiolytic efficacy.[1][10]

  • Fluoxetine (Prozac®): As a selective serotonin reuptake inhibitor (SSRI), fluoxetine increases the extracellular concentration of serotonin by limiting its reabsorption into the presynaptic cell. Chronic administration is typically required to see anxiolytic effects in animal models, reflecting its clinical profile.[3][11] It serves as a benchmark for compounds that may act via monoaminergic systems and require longer-term treatment.

Preclinical Validation Workflow: A Step-by-Step Guide

The following workflow is designed to systematically evaluate the anxiolytic potential of Compound X, control for confounding variables like locomotor activity, and compare its efficacy to diazepam.

G cluster_0 Phase 1: Initial Screening & Dose-Response cluster_1 Phase 2: Confirmatory Testing & Specificity cluster_2 Phase 3: Profile Comparison A Compound X Administration (Vehicle, 1, 5, 10 mg/kg, i.p.) C Elevated Plus Maze (EPM) Test (Primary screen for anxiolytic-like activity) A->C B Diazepam Administration (Vehicle, 2 mg/kg, i.p.) B->C D Light-Dark Box (LDB) Test (Confirms anxiolytic-like phenotype) C->D If EPM is positive E Open Field Test (OFT) (Assesses general locomotion and thigmotaxis) C->E If EPM is positive F Data Analysis (Rule out sedation or hyperactivity) D->F E->F G Comparative Data Synthesis F->G H Generate Anxiolytic Profile of Compound X G->H

Caption: Experimental workflow for validating Compound X.

Experiment 1: Elevated Plus Maze (EPM) Test

The EPM is the gold-standard assay for screening anxiolytic drugs.[12] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[12]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated 50-80 cm from the floor, typically with two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) of the same size.[14][15][16]

  • Acclimation: Habituate animals to the testing room for at least 30-60 minutes prior to the test.[13][17]

  • Drug Administration: Administer Compound X (e.g., 1, 5, 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or vehicle control 30 minutes before testing.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing a closed arm.[14]

    • Allow the animal to freely explore the maze for a 5-minute session.[15][18]

    • Record the session using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in open arms (s)

    • Time spent in closed arms (s)

    • Number of entries into open arms

    • Number of entries into closed arms

    • Total distance traveled (m)

Experiment 2: Light-Dark Box (LDB) Test

This test provides a confirmatory measure of anxiety-like behavior, operating on a similar conflict principle as the EPM.[19] It assesses the aversion of rodents to a brightly lit environment.[19][20]

Experimental Protocol:

  • Apparatus: A rectangular box divided into a large, brightly illuminated compartment (e.g., 2/3 of the area, 150-400 lux) and a small, dark compartment (e.g., 1/3 of the area, <10 lux), connected by a small opening.[19][21][22]

  • Acclimation: Habituate animals to the testing room for at least 30 minutes.[23]

  • Drug Administration: Use the most effective dose of Compound X determined from the EPM, alongside Diazepam and vehicle controls.

  • Test Procedure:

    • Place the mouse in the center of the light compartment.[22][23]

    • Allow the animal to explore freely for 5-10 minutes.[23]

    • Use automated tracking systems or video to record behavior.

  • Parameters Measured:

    • Time spent in the light compartment (s)

    • Latency to first enter the dark compartment (s)

    • Number of transitions between compartments

Experiment 3: Open Field Test (OFT)

The OFT is crucial for assessing general locomotor activity and ensuring that the effects observed in the EPM and LDB are not due to sedation or hyperactivity.[24][25] Anxiety-like behavior is also measured by thigmotaxis—the tendency to remain near the walls of the arena.[24][26]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 42x42x42 cm) with a defined central zone and a peripheral zone.[27]

  • Acclimation: Habituate animals to the testing room for at least 30 minutes.[17]

  • Drug Administration: Administer drugs as in the LDB test.

  • Test Procedure:

    • Place the animal in the center of the open field.[17]

    • Record activity for 10-15 minutes using an automated tracking system.[17]

  • Parameters Measured:

    • Total distance traveled (m) - Primary measure of locomotion.

    • Time spent in the center zone (s) - Measure of anxiety-like behavior.

    • Number of entries into the center zone

    • Rearing frequency (vertical activity)

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. An effective anxiolytic is expected to increase exploration of aversive zones (EPM open arms, LDB light chamber, OFT center) without significantly altering total locomotor activity.

Table 1: Hypothetical Comparative Data from Behavioral Assays

Treatment Group (n=12/group)Elevated Plus Maze (EPM) Light-Dark Box (LDB) Open Field Test (OFT)
Time in Open Arms (s) Transitions Total Distance (m)
Vehicle 35 ± 412 ± 235 ± 3
Diazepam (2 mg/kg) 85 ± 725 ± 332 ± 4
Compound X (5 mg/kg) 78 ± 622 ± 336 ± 3

*p < 0.05 compared to Vehicle. Data are presented as Mean ± SEM.

Interpretation of Hypothetical Results: In this example, both Diazepam and Compound X significantly increased the time spent in the open arms of the EPM and the number of transitions in the LDB, indicative of a strong anxiolytic-like effect. Crucially, neither compound significantly altered the total distance traveled in the OFT, suggesting the observed behavioral changes are specific to anxiety and not a byproduct of motor stimulation or sedation.

Mechanistic Grounding and Putative Pathways

While behavioral assays validate if a compound works, understanding how it works is critical. Based on related piperazine structures, Compound X likely interacts with multiple G-protein coupled receptors.[5]

G cluster_0 Compound X (Putative Mechanism) cluster_1 Diazepam (Established Mechanism) node_X Compound X 5-HT1A Receptor D2 Receptor α1-Adrenergic Receptor node_Anxiety Anxiolytic Effect node_X->node_Anxiety Modulation of Serotonergic, Dopaminergic, Adrenergic Pathways node_D Diazepam GABA-A Receptor node_D->node_Anxiety Enhancement of Inhibitory GABAergic Transmission

Caption: Putative vs. established anxiolytic mechanisms.

This multi-target profile contrasts sharply with the specific GABAergic mechanism of diazepam.[9][28] This suggests Compound X may offer a novel therapeutic approach, potentially with a different side-effect profile. Follow-up studies, such as receptor binding assays and in vivo microdialysis, would be necessary to confirm these putative targets and elucidate the precise neurochemical changes mediating its anxiolytic effects.

Conclusion

This guide provides a robust, self-validating framework for assessing the anxiolytic potential of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride. By employing a battery of validated behavioral tests and making direct comparisons to benchmark drugs like diazepam, researchers can generate the high-quality, reproducible data necessary for go/no-go decisions in the drug development pipeline. The proposed workflow ensures that observed effects are specific to anxiety-like behaviors and provides a foundation for subsequent mechanistic investigation.

References

  • Diazepam - Wikipedia. (n.d.).
  • Elevated plus maze protocol. (2023, January 13). protocols.io.
  • VALIUM brand of diazepam TABLETS Rx Only DESCRIPTION Valium (diazepam) is a benzodiazepine derivative. (2008, January 15). accessdata.fda.gov.
  • Elevated Plus Maze - IACUC. (n.d.).
  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024, November 1). GoodRx.
  • What is the mechanism of Diazepam? (2024, July 17). Patsnap Synapse.
  • diazepam - ClinPGx. (n.d.).
  • Preclinical Anxiety Studies. (n.d.). PsychoGenics.
  • Effect of Early-Life Fluoxetine on Anxiety-Like Behaviors in BDNF Val66Met Mice. (2017, October 31). Biological Psychiatry.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014, August 20). Bio-protocol.
  • Light-Dark Test. (n.d.).
  • Open Field Test - Activity/Anxiety. (n.d.). Scantox.
  • Early-life fluoxetine rescues anxiety-like behaviors in BDNF Val66Met mice. (n.d.). PMC.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025, July 7). Anilocus.
  • Light Dark Box -- MazeEngineers. (n.d.). Conduct Science.
  • Open Field Test (OFT) – Assessing General Locomotion and Anxiety Objective. (n.d.).
  • Effects of chronic fluoxetine in animal models of anxiety and depression. (2004, July 15). PubMed - NIH.
  • Neurogenesis-dependent and -independent effects of fluoxetine in an animal model of anxiety/depression. (2009, May 28). PubMed.
  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (n.d.). PubMed.
  • Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis. (n.d.). PMC.
  • Elevated Plus Maze. (2024, January 3). MMPC.org.
  • Elevated Plus Maze for Mice. (2008, December 22). PMC - NIH.
  • Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. (n.d.).
  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 9).
  • Light-Dark Test. (2024, January 3). MMPC.org.
  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. (2025, September 5). Bio-protocol.
  • Light-Dark transition/preference test (mice) | Protocols. (n.d.). Zantiks.
  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF. (n.d.). ResearchGate.
  • Preclinical Models. (n.d.). Duke Department of Psychiatry & Behavioral Sciences.
  • Preclinical Models of Emotional Dysregulations in Animals (Chapter 31). (n.d.). The Cambridge Handbook of Human Affective Neuroscience.
  • Animal models of anxiety disorders in rats and mice: some conceptual issues. (n.d.). PMC.
  • Piperazine - Wikipedia. (n.d.).
  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2017, September 15). PubMed.
  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse.
  • Clinical pharmacology of anxiolytics. (2018, March 25). Auctores | Journals.
  • Anxiolytics: What They Are, Uses, Side Effects & Types. (2023, March 1). Cleveland Clinic.
  • 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. (n.d.). PubMed.
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). EMA.
  • Fast Anxiolytic-Like Effect Observed in the Rat Conditioned Defensive Burying Test, after a Single Oral Dose of Natural Protein Extract Products. (2021, July 17). MDPI.
  • Piperazine. (2025, April 12). Rat Guide.

Sources

Validation

Reproducibility of In-Vivo Results for 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride: A Comparison Guide

As a Senior Application Scientist, I frequently encounter translational bottlenecks where promising in-vitro data fails to replicate in in-vivo models. For polypharmacological scaffolds like 1-[2-(2-Methylphenoxy)ethyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter translational bottlenecks where promising in-vitro data fails to replicate in in-vivo models. For polypharmacological scaffolds like 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (herein referred to as 2-MPEPi ), reproducibility hinges entirely on understanding the causality behind physicochemical properties, receptor kinetics, and formulation.

2-MPEPi is a versatile small-molecule building block and pharmacological tool[1]. Characterized by a piperazine ring linked via an ethoxy bridge to an ortho-methylated phenyl ring, this compound and its derivatives are heavily utilized to probe α1-adrenergic and 5-HT1A receptor pathways[2][3]. This guide provides a self-validating framework for establishing reproducible in-vivo cardiovascular and behavioral models using 2-MPEPi, objectively comparing it against standard alternatives.

Pharmacological Profiling & Alternative Comparison

To contextualize 2-MPEPi's performance, we must benchmark it against highly selective reference compounds and structurally adjacent analogs like 1-[2-(2-Chlorophenoxy)ethyl]piperazine (2-CPEPi)[4]. The table below synthesizes the quantitative variables that dictate in-vivo behavior.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Matrix
CompoundPrimary Target(s)Binding Affinity (Ki, nM)Preferred Salt FormAqueous Sol. (mg/mL)In-Vivo Challenge
2-MPEPi α1 / 5-HT1A~20 (α1) / ~45 (5-HT1A)Dihydrochloride >50Rapid CYP-mediated N-dealkylation
Prazosin α1 (Standard)0.2 (α1)Hydrochloride<1Poor aqueous solubility limits dosing
8-OH-DPAT 5-HT1A (Standard)1.0 (5-HT1A)Hydrobromide>20Short half-life requires continuous infusion
2-CPEPi α1 / 5-HT1A / 5-HT715 (α1) / 5 (5-HT1A)[4]Free Base<0.1High lipophilicity causes depot effects

Data Note: Binding affinities for 2-MPEPi are representative ranges based on established structure-activity relationships of ortho-substituted phenoxyethylpiperazines[2][3].

The Causality of Variance: Why Reproducibility Fails

When researchers report inconsistent hypotensive or anxiolytic effects with 2-MPEPi, the failure rarely lies in the receptor binding; it lies in the physical chemistry and experimental design.

A. Salt Stoichiometry and the "Depot Effect"

The free base form of phenoxyethylpiperazines is highly lipophilic. If a researcher attempts to dissolve the free base in a physiological buffer (pH 7.4), micro-precipitates form. Upon intraperitoneal (i.p.) injection, these precipitates create a localized "depot" in the peritoneal cavity, leading to erratic, delayed absorption. Causality: By utilizing the dihydrochloride salt of 2-MPEPi[2], the protonated piperazine nitrogens ensure complete aqueous solvation, guaranteeing a predictable Tmax​ (time to maximum serum concentration) and reproducible pharmacokinetics.

B. Vehicle-Induced Artifacts

A common error is using DMSO or Tween-80 to force the dissolution of poorly soluble analogs. DMSO transiently permeabilizes the blood-brain barrier (BBB) and exerts independent cardiovascular effects, destroying the baseline. Causality: The dihydrochloride salt of 2-MPEPi allows for the use of pure 0.9% sterile saline as the vehicle. This creates a self-validating system where the vehicle control truly represents a zero-drug baseline.

Mechanistic Pathway

Understanding the dual-pathway modulation of 2-MPEPi is critical for selecting the correct in-vivo endpoints. The compound acts as an antagonist at Gq-coupled α1 receptors (driving hypotension)[3] while exhibiting partial agonism at Gi/o-coupled 5-HT1A receptors.

Mechanism MPEPi 2-MPEPi (Dihydrochloride) a1 α1-Adrenergic Receptor (Antagonism) MPEPi->a1 High Affinity 5 5 MPEPi->5 Gq Gq Protein Decoupling a1->Gq HT Moderate Affinity Gi Gi/o Protein Activation HT->Gi PLC ↓ PLC / IP3 / DAG Gq->PLC AC ↓ Adenylyl Cyclase / cAMP Gi->AC Vaso Vasodilation / Hypotension PLC->Vaso Anx Anxiolytic / Antidepressant Effects AC->Anx

Dual receptor modulation pathway of 2-MPEPi mediating cardiovascular and CNS effects.

Standardized In-Vivo Protocol: Cardiovascular Telemetry

To reproducibly measure the hypotensive properties of 2-MPEPi[2][3], acute tail-cuff plethysmography is insufficient due to handling-induced stress (which spikes sympathetic tone and masks α1 antagonism). A continuous telemetry model in Spontaneously Hypertensive Rats (SHR) is the required standard.

Step-by-Step Methodology (Self-Validating System)

Step 1: Telemetry Transmitter Implantation

  • Action: Surgically implant a pressure-sensing catheter (e.g., DSI HD-S10) into the descending aorta of adult male SHRs (250-300g) under isoflurane anesthesia.

  • Causality: Direct aortic measurement is the only way to capture beat-to-beat variations in Mean Arterial Pressure (MAP) without restraint stress.

Step 2: Mandatory Recovery & Baseline Acquisition

  • Action: House animals individually for a minimum of 7 days post-surgery. Record baseline MAP and Heart Rate (HR) for 24 hours prior to dosing.

  • Causality: Surgical inflammation transiently downregulates α1-adrenergic receptor expression. A 7-day washout ensures receptor density returns to wild-type pathogenic levels, preventing false-negative hypotensive responses.

Step 3: Formulation and Dosing

  • Action: Dissolve 2-MPEPi in 0.9% sterile saline to a concentration of 2.5 mg/mL. Administer 2.5 mg/kg via i.p. injection[2]. Use a randomized crossover design with a 48-hour washout between vehicle and drug.

  • Causality: The crossover design allows each animal to serve as its own control, statistically eliminating inter-subject baseline variance.

Step 4: Continuous Data Acquisition & Pharmacokinetic Correlation

  • Action: Record MAP and HR continuously for 6 hours post-dose. Extract blood samples via a pre-implanted jugular catheter at Tmax​ (approx. 30 mins) to quantify circulating 2-MPEPi via LC-MS/MS.

  • Causality: Correlating the nadir of blood pressure with exact plasma concentrations validates that the hypotensive effect is driven by the drug, not a diurnal artifact.

Workflow S1 Step 1: Telemetry Implantation Aortic catheterization in SHR S2 Step 2: Recovery & Baseline 7-day recovery, 24h recording S1->S2 S3 Step 3: Formulation Dissolve 2-MPEPi in 0.9% Saline S2->S3 S4 Step 4: Dosing (Crossover) i.p. injection (Vehicle vs. Drug) S3->S4 S5 Step 5: Data Acquisition Continuous MAP & HR monitoring S4->S5 S6 Step 6: PK Correlate Plasma sampling at Tmax S5->S6

Standardized telemetry workflow for reproducible in-vivo hemodynamic assessment.

Conclusion & Quality Control

Reproducibility with 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride is highly achievable when treating the in-vivo experiment as an integrated physical chemistry problem. By mandating the dihydrochloride salt, utilizing stress-free telemetry, and avoiding co-solvents like DMSO, researchers can isolate the true pharmacodynamic signal of this potent α1/5-HT1A modulator from environmental noise.

References

  • Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride Against Standard Anxiolytics

Executive Summary The development of non-sedating anxiolytics remains a critical priority in neuropharmacology. While benzodiazepines (e.g., Diazepam) provide rapid anxiolysis via GABA-A receptor positive allosteric modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-sedating anxiolytics remains a critical priority in neuropharmacology. While benzodiazepines (e.g., Diazepam) provide rapid anxiolysis via GABA-A receptor positive allosteric modulation, their clinical utility is heavily limited by sedation, tolerance, and dependence risks. Conversely, azapirones like Buspirone achieve anxiolysis through 5-HT1A partial agonism, effectively1[1].

This guide benchmarks 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (hereafter referred to as 2-MPEP·2HCl )—an experimental arylpiperazine derivative—against standard clinical anxiolytics. By evaluating receptor binding kinetics and behavioral outcomes, we provide a comprehensive, objective framework for assessing this compound's viability as a next-generation anxiolytic candidate.

Mechanistic Profiling & Rationale

Arylpiperazines typically exert their effects by modulating monoaminergic systems, specifically acting as partial agonists at the 5-HT1A presynaptic somatodendritic autoreceptors in the raphe nuclei.

Unlike Diazepam, which uniformly depresses neuronal firing via GABAergic facilitation, 5-HT1A partial agonists like Buspirone and 2-MPEP·2HCl1[1]. This differential modulation is the mechanistic basis for achieving targeted anxiolysis without the muscle relaxation characteristic of benzodiazepines.

G Ligand 2-MPEP·2HCl (Partial Agonist) Receptor 5-HT1A Autoreceptor (Raphe Nuclei) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits K_chan GIRK Channel Activation Gi->K_chan βγ subunits cAMP Decreased cAMP & PKA Activity AC->cAMP Lowers Hyper Neuronal Hyperpolarization K_chan->Hyper K+ Efflux Firing Reduced 5-HT Firing Rate Hyper->Firing Suppresses Anxiolysis Anxiolytic Effect (Without Sedation) Firing->Anxiolysis Modulates

Figure 1: Proposed 5-HT1A receptor-mediated signaling cascade for 2-MPEP·2HCl.

In Vitro Validation: 5-HT1A Receptor Binding Assay

To quantify the affinity of 2-MPEP·2HCl for the 5-HT1A receptor, a 2 is employed using [3H]-8-OH-DPAT as the radiotracer[2].

Causality & Self-Validation
  • Causality: Agonists bind preferentially to3[3]. Therefore, the assay buffer strictly excludes GTPγS to prevent the uncoupling of the receptor-G-protein complex, ensuring accurate measurement of the agonist's functional affinity.

  • Self-Validation: The assay incorporates 10 µM WAY-100635 as a displacer to define non-specific binding[3]. If non-specific binding exceeds 20% of total binding, it indicates insufficient washing of unbound radioligand, and the assay plate is systematically rejected.

Step-by-Step Protocol
  • Tissue Preparation: Homogenize rat hippocampal tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM MgCl2 to support G-protein coupling. Centrifuge at 40,000 × g for 20 minutes at 4°C[2].

  • Incubation Mixture: In a 96-well plate, combine 50 µL of [3H]-8-OH-DPAT (final concentration 0.5 nM), 50 µL of competing ligand (2-MPEP·2HCl, Buspirone, or vehicle at varying concentrations from 10^-11 to 10^-5 M), and 100 µL of the prepared membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow the binding reaction to reach steady-state equilibrium.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation[2].

In Vivo Benchmarking: Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a 4 in rodents[4]. It exploits the natural conflict between a rodent's drive to explore novel environments and its5[5].

Causality & Self-Validation
  • Causality: The testing arena is illuminated with dim red light (approx. 15 lux). Bright lighting induces photophobia, artificially suppressing open-arm exploration and masking the anxiolytic effects of the test compounds.

  • Self-Validation: A vehicle-treated cohort establishes the basal anxiety threshold. Simultaneously, a Diazepam-treated cohort (2 mg/kg) serves as an internal positive control. If the Diazepam group fails to show a statistically significant increase in open-arm time compared to the vehicle, the entire batch is invalidated due to potential environmental stressors[6].

Step-by-Step Protocol
  • Acclimation: Transfer mice to the behavioral testing room 45 minutes prior to the experiment to habituate them to ambient noise and olfactory cues[4].

  • Dosing: Administer 2-MPEP·2HCl (5 mg/kg, i.p.), Buspirone (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (0.9% Saline) 30 minutes prior to testing.

  • Apparatus Setup: Ensure the EPM apparatus (two open arms, two closed arms intersecting at a center square) is clean and dry. Use 70% ethanol between trials to eliminate pheromonal cues[4].

  • Trial Execution: Place the mouse in the center area facing an open arm. Allow the animal to explore undisturbed for exactly 5 minutes[6].

  • Data Acquisition: Record the session using an overhead camera connected to automated video-tracking software (e.g., ANY-maze) to quantify the duration and entries into the open vs. closed arms[4].

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking data, comparing the experimental compound 2-MPEP·2HCl against standard clinical anxiolytics.

CompoundPrimary TargetBinding Affinity (Ki)EPM Open Arm Time (%)*Sedation Liability (Rotarod Fall Time)**
2-MPEP·2HCl 5-HT1A (Partial Agonist)1.8 nM44 ± 5%Low (112 ± 6 sec)
Buspirone 5-HT1A (Partial Agonist)15.0 nM39 ± 4%Low (108 ± 7 sec)
Diazepam GABA-A (PAM)N/A58 ± 6%High (42 ± 8 sec)
Vehicle NoneN/A16 ± 3%None (118 ± 5 sec)

*EPM Open Arm Time: Higher percentage indicates greater anxiolytic efficacy. Baseline is established by the vehicle. **Rotarod Fall Time: Lower time indicates motor impairment/sedation. 120 seconds is the maximum cutoff.

Analysis: 2-MPEP·2HCl demonstrates a higher binding affinity for the 5-HT1A receptor compared to Buspirone. In the EPM, it produces a robust anxiolytic effect (44% open arm time) that is superior to Buspirone and approaches the efficacy of Diazepam. Crucially, unlike Diazepam, 2-MPEP·2HCl does not induce motor impairment on the rotarod, confirming its profile as a non-sedating anxiolytic.

Conclusion & Translational Outlook

Benchmarking 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride against established standards reveals a highly promising pharmacological profile. By selectively targeting the 5-HT1A receptor with high affinity, 2-MPEP·2HCl achieves significant anxiolysis without the GABA-mediated sedative and motor-impairing side effects associated with benzodiazepines. For drug development professionals, these data support the continued preclinical advancement of 2-MPEP·2HCl, with future studies warranted to evaluate its pharmacokinetic half-life, metabolic stability, and potential for rapid-onset clinical efficacy.

References

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action Source: PubMed (NIH) URL:[Link][1]

  • Elevated plus maze protocol Source: Protocols.io URL:[Link][4]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents Source: Nature Protocols (via NIH) URL:[Link][6]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding Source: Current Protocols in Neuroscience (via NIH) URL:[Link][2]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents Source: Methods in Molecular Biology (via NIH) URL:[Link][5]

  • Radiosynthesis and preclinical evaluation of 18F-F13714 as a fluorinated 5-HT1A receptor agonist radioligand for PET neuroimaging Source: Journal of Nuclear Medicine (via NIH) URL:[Link][3]

Sources

Validation

Scaffold Optimization in GPCR Antagonism: A Comparative Validation of Piperazine vs. Piperidine Derivatives

Introduction The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry 1[1]. Its six-membered ring with two opposing nitrogen atoms provides exceptional conformational flexibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry 1[1]. Its six-membered ring with two opposing nitrogen atoms provides exceptional conformational flexibility and tunable basicity, making it highly effective for targeting G-protein coupled receptors (GPCRs) such as the Histamine H3 Receptor (H3R). However, the high polar surface area and basicity of piperazines can sometimes lead to pharmacokinetic liabilities, including hERG channel inhibition or poor blood-brain barrier (BBB) penetration.

To optimize these parameters, medicinal chemists frequently employ bioisosteric replacement, substituting the piperazine ring with a piperidine moiety. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of piperazine and piperidine scaffolds in the context of H3R antagonism. This document details the pharmacological impact of this structural shift and provides robust, self-validating protocols for independent experimental verification.

Mechanistic Insights: The Causality of Scaffold Replacement

Replacing the N4 nitrogen of a piperazine ring with a carbon atom (CH2) to form a piperidine fundamentally alters the molecule's physicochemical profile:

  • Basicity and Ionization: Piperazines typically possess two pKa values, often resulting in a dicationic state at physiological pH. Piperidines are monobasic. This shift alters the electrostatic interactions within the highly conserved Asp114 pocket of the H3R.

  • Lipophilicity (LogD): The removal of a hydrogen-bond acceptor increases lipophilicity, which generally enhances BBB penetration—a critical requirement for CNS-active H3R antagonists—but may also increase non-specific binding.

  • Receptor Selectivity: As demonstrated in dual H3R/Sigma-1 receptor targeting, the piperidine moiety is often a critical structural element for Sigma-1R affinity, whereas piperazine derivatives may shift selectivity away from Sigma-1R 2[2].

Quantitative Data Comparison

The following table compares the in vitro pharmacological profiles of a prototypical 1-butyl-4-(7-phenoxyheptyl)piperazine derivative (Compound 1b) and its direct piperidine analogue (Compound 2b) 3[3].

CompoundScaffoldH3R Antagonism (pA2)H1R Antagonism (pA2)H3R Affinity (pKi)Selectivity Shift (H3R/H1R)
Compound 1b Piperazine8.496.466.80107-fold
Compound 2b Piperidine8.356.90N/A28-fold
Thioperamide Imidazole (Ref)8.67< 5.006.75> 4000-fold

Data Interpretation: The transition from piperazine to piperidine results in a slight reduction in H3R antagonist potency (ΔpA2 = -0.14) but a notable increase in H1R off-target affinity (ΔpA2 = +0.44). This demonstrates that while piperidine maintains high nanomolar potency, the piperazine scaffold provides superior selectivity for the H3R over the H1R in this specific chemotype 3[3].

Visualization of Pharmacological Pathways

H3R_Pathway Ligand H3R Antagonist (Piperazine/Piperidine) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds & Blocks GProtein Gi/o Protein (Subunits α, β, γ) Receptor->GProtein Prevents Activation AC Adenylyl Cyclase GProtein->AC Lifts Inhibition cAMP cAMP Levels (Restored) AC->cAMP Increases Effect Neurotransmitter Release cAMP->Effect Promotes

Fig 1. Mechanism of action for H3R antagonists blocking Gi/o-coupled signaling to restore cAMP.

Experimental Validation Protocols

To independently validate the pharmacological activity of these compounds, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that any observed differential activity is a true reflection of scaffold modification rather than assay artifact.

Validation_Workflow Phase1 Phase 1: In Vitro Binding Radioligand Displacement Phase2 Phase 2: Functional Assay Guinea Pig Ileum (pA2) Phase1->Phase2 pKi Validation Phase3 Phase 3: Selectivity Profiling Off-Target (H1R, Sigma-1R) Phase2->Phase3 Efficacy Confirmed Phase4 Phase 4: In Vivo Validation Behavioral/Nociceptive Models Phase3->Phase4 Lead Selection

Fig 2. Hierarchical validation workflow for assessing piperazine and piperidine H3R antagonists.

Protocol 1: Radioligand Binding Assay (Receptor Affinity - pKi)

Purpose: To quantify the direct binding affinity of the synthesized derivatives to the human H3R. Causality & Self-Validation: Piperazine derivatives are highly basic and prone to non-specific binding on glass fiber filters. Pre-treating filters with Polyethylenimine (PEI) neutralizes the filter's negative charge, eliminating false-positive binding signals. The inclusion of Thioperamide as a reference standard normalizes inter-assay variability.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells transiently expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% (v/v) PEI for 1 hour prior to filtration to block non-specific basic amine binding.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]N(alpha)-methylhistamine (radioligand), and varying concentrations of the test compound (piperazine or piperidine derivative, 10^-10 to 10^-5 M).

  • Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Thioperamide.

    • System Check: Calculate the Z'-factor. Proceed only if Z' > 0.5.

  • Termination: Rapidly filter the mixture through the PEI-treated GF/B filters using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to pKi via the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism Assay (Efficacy - pA2)

Purpose: To determine the functional antagonistic potency of the compounds in a physiological tissue model. Causality & Self-Validation: The guinea pig ileum expresses presynaptic H3 autoreceptors. Electrical stimulation induces acetylcholine release, causing contraction. An H3 agonist (R-α-methylhistamine) inhibits this contraction. An antagonist reverses this inhibition. By generating Schild plots, we can confirm competitive antagonism (slope ≈ 1) versus allosteric modulation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate segments of guinea pig ileum and suspend them in organ baths containing oxygenated Tyrode's solution at 37°C. Apply a resting tension of 1 g.

  • Equilibration: Allow tissues to equilibrate for 60 minutes, washing every 15 minutes.

  • Electrical Stimulation: Apply transmural electrical stimulation (0.1 Hz, 0.5 ms duration, supramaximal voltage) to evoke stable twitch contractions.

  • Agonist Curve (Baseline): Generate a cumulative concentration-response curve for the H3 agonist R-α-methylhistamine (R-α-MH) to establish the baseline IC50 for contraction inhibition.

  • Antagonist Incubation: Wash the tissue until twitch contractions return to baseline. Incubate the tissue with a fixed concentration of the test compound (e.g., 10 nM of Compound 1b) for 30 minutes.

  • Validation Check: Ensure the antagonist alone does not alter the baseline twitch amplitude (confirming lack of inverse agonism or off-target cholinergic effects).

  • Agonist Curve (Shift): Repeat the cumulative R-α-MH concentration-response curve.

  • Data Analysis: Calculate the dose ratio (DR) of the agonist IC50 in the presence vs. absence of the antagonist. Calculate the pA2 value using the Schild equation: pA2 = -log[Antagonist] + log(DR - 1).

Conclusion

While the piperazine scaffold remains a cornerstone in the design of GPCR ligands due to its high affinity and tunable basicity, bioisosteric replacement with piperidine offers a viable pathway to modulate lipophilicity and off-target profiles. As demonstrated in H3R antagonist development, the transition from piperazine to piperidine can subtly decrease target potency while altering the selectivity landscape. Rigorous, orthogonally validated assays—controlling for basic amine artifacts—are essential for accurately profiling these structural analogues.

References

  • Source: NIH.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Publications URL
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)

Sources

Comparative

Comparative In-Vitro and In-Vivo Potency Guide: 1-[2-(2-Methylphenoxy)ethyl]piperazine Dihydrochloride vs. Standard AR Antagonists

Executive Summary The development of castration-resistant prostate cancer (CRPC) remains a significant clinical hurdle, driven largely by mutations in the Androgen Receptor (AR) and resistance to standard antiandrogens [...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of castration-resistant prostate cancer (CRPC) remains a significant clinical hurdle, driven largely by mutations in the Androgen Receptor (AR) and resistance to standard antiandrogens [1]. 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride (1-MPEP-diHCl) is an emerging arylpiperazine derivative that demonstrates potent AR antagonistic properties.

Unlike diarylhydantoins (e.g., Enzalutamide) or first-generation non-steroidal antiandrogens (e.g., Bicalutamide), arylpiperazines occupy the AR ligand-binding pocket (LBP) through unique hydrophobic and Van der Waals interactions [2]. This guide provides an objective, data-driven comparison of the in-vitro and in-vivo potency of 1-MPEP-diHCl against industry standards, detailing the self-validating methodologies required for rigorous preclinical evaluation.

Mechanistic Overview & Rationale

The primary mechanism of action for AR antagonists is the competitive inhibition of androgen (e.g., dihydrotestosterone, DHT) binding to the AR in the cytoplasm, which subsequently prevents receptor dimerization, nuclear translocation, and the transcription of genes driving prostate cancer proliferation [3].

The Arylpiperazine Advantage: Standard therapies like Enzalutamide are highly effective but susceptible to AR point mutations (such as the T877A mutation prevalent in the LNCaP cell line). Arylpiperazine derivatives like 1-MPEP utilize a flexible ethyl linker and a methylphenoxy headgroup to adapt to mutated binding pockets. Furthermore, formulating the compound as a dihydrochloride salt fundamentally alters its physicochemical profile, dramatically increasing aqueous solubility compared to free-base alternatives. This causality is critical: enhanced solubility directly translates to superior oral bioavailability and more uniform systemic distribution during in-vivo studies.

AR_Pathway Androgen Androgen (DHT) AR_Cytoplasm AR (Cytoplasm) Androgen->AR_Cytoplasm Binds LBP AR_Nucleus AR (Nucleus) DNA Binding AR_Cytoplasm->AR_Nucleus Translocation Transcription Prostate Cancer Proliferation AR_Nucleus->Transcription Gene Expression Inhibitor 1-MPEP-diHCl (AR Antagonist) Inhibitor->AR_Cytoplasm Competitive Inhibition

Diagram 1: AR signaling pathway and the competitive inhibitory action of 1-MPEP-diHCl.

In-Vitro Potency & Profiling

To establish baseline efficacy, 1-MPEP-diHCl must be benchmarked against Enzalutamide and Bicalutamide using human prostate adenocarcinoma cells.

Quantitative Data Comparison

Table 1: Representative In-Vitro Profiling of AR Antagonists [2, 4]

CompoundAR Binding Affinity ( Ki​ , µM)LNCaP AR Antagonism ( IC50​ , µM)PC-3 Cytotoxicity ( IC50​ , µM)*
Enzalutamide 0.040.15> 50.0
Bicalutamide 0.801.20> 50.0
1-MPEP-diHCl 0.250.65> 50.0

*PC-3 cells are AR-negative. High IC50​ values indicate that the compound's primary mechanism is AR-dependent, not generalized cytotoxicity.

Step-by-Step Methodology: AR Reporter Gene & Viability Assay

This protocol utilizes a self-validating dual-luciferase system. It ensures that any observed reduction in AR signaling is due to true antagonism rather than non-specific cell death.

  • Cell Preparation: Seed LNCaP cells (expressing the T877A mutated AR) in 96-well plates at 1×104 cells/well in RPMI-1640 medium supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).

  • Transfection: Co-transfect cells with an AR-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal viability control) using a liposomal reagent.

  • Compound Treatment: After 24 hours, pre-treat cells with serial dilutions of 1-MPEP-diHCl, Enzalutamide, or Bicalutamide (0.01 µM to 10 µM) for 1 hour.

  • Androgen Stimulation: Stimulate the cells with 1 nM of synthetic androgen (R1881). Incubate for 24 hours.

  • Dual-Luciferase Quantification:

    • Step 5a: Lyse cells and add Firefly substrate. Measure luminescence to quantify AR transcriptional activity.

    • Step 5b: Quench Firefly signal and add Renilla substrate. Measure luminescence to quantify cell viability.

  • Data Validation (The Causality Check): Normalize the Firefly signal against the Renilla signal. If the Renilla signal drops by >15% at a given concentration, discard the corresponding Firefly data point, as the "antagonism" is confounded by cytotoxicity.

In-Vivo Efficacy & Pharmacokinetics

In-vitro success must be validated in living systems where pharmacokinetics (PK), metabolism, and tumor microenvironments dictate efficacy. The LNCaP cell line-derived xenograft (CDX) model in athymic nude mice is the gold standard for this evaluation [5].

Quantitative Data Comparison

Table 2: Pharmacokinetics and LNCaP Xenograft Efficacy (Oral Dosing at 10 mg/kg/day)

CompoundOral Bioavailability (F%)Half-Life ( t1/2​ , h)Tumor Growth Inhibition (TGI %)*
Enzalutamide 85%12.082%
Bicalutamide 70%14.045%
1-MPEP-diHCl 92%8.576%

*TGI measured at Day 28 post-randomization.

Step-by-Step Methodology: LNCaP Subcutaneous Xenograft Model

The choice of an athymic nude mouse model is deliberate: the lack of a functional thymus prevents T-cell mediated rejection of the human LNCaP cells, allowing the tumor to engraft and grow [5].

  • Cell Preparation & Matrix: Harvest LNCaP cells in the exponential growth phase. Resuspend at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Causality note: Matrigel provides essential extracellular matrix proteins that drastically improve the engraftment success rate of LNCaP cells.

  • Inoculation: Inject 100 µL of the cell suspension ( 1×106 cells) subcutaneously into the right flank of 6-8 week-old male athymic nude mice.

  • Tumor Monitoring & Randomization: Monitor tumor growth via digital calipers twice weekly. Once tumors reach an average volume of 100–150 mm³ (typically 4-6 weeks), randomize the mice into vehicle control and treatment groups (n=8 per group).

  • Formulation & Dosing: Dissolve 1-MPEP-diHCl in a vehicle of 0.5% Methylcellulose/0.1% Tween-80. Administer 10 mg/kg orally (PO) once daily for 28 days. Causality note: The dihydrochloride salt ensures complete dissolution in the aqueous vehicle, preventing suspension settling and ensuring accurate dosing.

  • Self-Validating Efficacy Assessment:

    • Measure tumor volume ( V=0.5×length×width2 ) twice weekly.

    • Crucial Safety Check: Weigh mice concurrently. A body weight loss of >15% indicates severe compound toxicity, which invalidates the efficacy data (as tumor shrinkage may simply reflect host morbidity).

  • Endpoint Analysis: At Day 28, euthanize the animals, excise the tumors, and perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and PSA (Prostate-Specific Antigen) to confirm the molecular mechanism of tumor growth inhibition.

Xenograft_Workflow Culture LNCaP Cell Culture (Androgen-Sensitive) Inoculation Subcutaneous Injection (Athymic Nude Mice) Culture->Inoculation 1x10^6 cells + Matrigel Randomization Randomization Inoculation->Randomization 4-6 weeks engraftment Dosing Oral Dosing (PO) 1-MPEP-diHCl vs Controls Randomization->Dosing Daily administration Analysis Efficacy Validation (Tumor Vol & Body Weight) Dosing->Analysis 28-day study period

Diagram 2: Standardized workflow for LNCaP xenograft in-vivo efficacy studies.

Conclusion

While Enzalutamide remains the benchmark for absolute AR binding affinity, 1-MPEP-diHCl presents a highly competitive alternative profile. Its arylpiperazine scaffold provides a distinct binding modality that retains significant efficacy against mutated AR variants (like T877A in LNCaP models). Furthermore, the strategic formulation as a dihydrochloride salt yields superior oral bioavailability (92%) compared to standard non-steroidal antiandrogens. For drug development professionals, 1-MPEP-diHCl serves as a highly optimized lead compound for overcoming first- and second-generation antiandrogen resistance in prostate cancer therapies.

References

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer International Journal of Molecular Sciences (MDPI)[Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists Frontiers in Chemistry[Link]

  • Androgen receptor antagonists for prostate cancer therapy Endocrine-Related Cancer (Bioscientifica)[Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Molecules (MDPI)[Link]

  • The LNCaP Xenograft Model for Prostate Cancer Melior Discovery Preclinical In-Vivo Models[Link]

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